molecular formula C7H3Cl3O3 B3056033 Benzoic acid, 3,4,6-trichloro-2-hydroxy- CAS No. 68427-31-6

Benzoic acid, 3,4,6-trichloro-2-hydroxy-

Cat. No.: B3056033
CAS No.: 68427-31-6
M. Wt: 241.5 g/mol
InChI Key: HXFHVXQDAWYFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3,4,6-trichloro-2-hydroxy- is a useful research compound. Its molecular formula is C7H3Cl3O3 and its molecular weight is 241.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

68427-31-6

Molecular Formula

C7H3Cl3O3

Molecular Weight

241.5 g/mol

IUPAC Name

3,4,6-trichloro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,11H,(H,12,13)

InChI Key

HXFHVXQDAWYFMP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl

Other CAS No.

68427-31-6

Origin of Product

United States

Foundational & Exploratory

Dicamba herbicide impurities and degradation products list

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a benzoic acid herbicide functioning as a synthetic auxin.[1][2][3][4] While efficacious, its chemical volatility and impurity profile—specifically the potential formation of polychlorinated dibenzo-p-dioxins (PCDDs) during synthesis—present significant regulatory and toxicological challenges. This guide provides a definitive technical analysis of Dicamba’s impurity genesis, environmental degradation pathways, and a self-validating LC-MS/MS quantification protocol.

Part 1: Synthetic Genesis & Impurity Profile

The synthesis of Dicamba typically proceeds via the carboxylation of 2,5-dichlorophenol followed by O-methylation. Understanding this pathway is critical for identifying the origin of "Process Impurities" versus "Degradation Products."

The Impurity Genesis Pathway

The primary impurity of regulatory concern is 2,7-dichlorodibenzo-p-dioxin (2,7-DCDD) . Unlike the highly toxic 2,3,7,8-TCDD found in 2,4,5-T, Dicamba manufacturing favors the formation of the 2,7-isomer due to the specific chlorination pattern of the starting material (2,5-dichlorophenol).

  • Mechanism: Under thermal stress or alkaline conditions during the conversion of 1,2,4-trichlorobenzene to 2,5-dichlorophenol, dimerization can occur, leading to dioxin formation.

  • Nitrosamines: In dimethylamine (DMA) salt formulations, the presence of nitrite impurities can catalyze the formation of N-nitrosodimethylamine (NDMA) , a potent carcinogen.

Table of Critical Impurities & Degradants
Compound NameCategoryOriginMolecular Structure NoteRegulatory/Tox Concern
Dicamba Active IngredientSynthesis3,6-dichloro-2-methoxybenzoic acidVolatility drift
2,7-DCDD Process ImpurityThermal dimerization of 2,5-dichlorophenol2,7-dichlorodibenzo-p-dioxinBioaccumulative; EPA limits apply
DCSA Major MetaboliteO-demethylation (Soil/Water)3,6-dichlorosalicylic acidMore persistent than parent; Mobile
5-OH-Dicamba Plant MetaboliteHydroxylation (Metabolic)5-hydroxy-3,6-dichloro-2-methoxybenzoic acidMain residue in crops
DCGA Secondary MetaboliteOxidation of DCSA3,6-dichlorogentisic acidTerminal degradation marker
NDMA Formulation ImpurityAmine salt + NitriteN-nitrosodimethylamineGenotoxic carcinogen

Part 2: Degradation Pathways (Visualized)

Dicamba is relatively stable to hydrolysis but susceptible to photolysis and microbial metabolism. The primary degradation route in soil is aerobic microbial O-demethylation.

Pathway Logic
  • Demethylation: The methoxy group is cleaved by Dicamba monooxygenase to form 3,6-Dichlorosalicylic acid (DCSA).[1]

  • Hydroxylation: DCSA is further oxidized to 3,6-Dichlorogentisic acid (DCGA).

  • Mineralization: Ring cleavage leads to CO2 and chloride ions.

DicambaDegradation cluster_env Environmental Fate Dicamba Dicamba (Parent) DCSA 3,6-DCSA (Major Soil Metabolite) Dicamba->DCSA Microbial O-Demethylation (Soil/Water) FiveOH 5-OH-Dicamba (Plant Metabolite) Dicamba->FiveOH Hydroxylation (Plant Metabolism) DCGA 3,6-DCGA (Gentisic Acid Deriv.) DCSA->DCGA Oxidation CO2 Mineralization (CO2 + Cl-) DCGA->CO2 Ring Cleavage FiveOH->CO2 Slow Degradation

Figure 1: Dicamba degradation cascade showing the divergence between soil (DCSA) and plant (5-OH-Dicamba) metabolic routes.

Part 3: Analytical Methodologies (LC-MS/MS)

To quantify these impurities at trace levels (ppb), Gas Chromatography (GC) often requires derivatization (methylation), which introduces variability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the superior, self-validating approach.

Experimental Protocol: Trace Analysis in Water/Soil

Objective: Simultaneous quantification of Dicamba, DCSA, and 5-OH-Dicamba.

Reagents & Standards:

  • Internal Standard (IS): Dicamba-d3 (isotopic dilution is mandatory to correct for matrix suppression in ESI).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

  • Column: Phenomenex Kinetex F5 (2.6 µm, 100 x 2.1 mm) or equivalent pentafluorophenyl propyl (PFP) phase. Why? C18 columns often fail to retain polar acid herbicides; F5 provides unique selectivity for halogenated aromatics.

Step-by-Step Workflow:

  • Sample Preparation (Soil):

    • Weigh 5.0 g soil into a 50 mL centrifuge tube.

    • Spike with Dicamba-d3 IS (target conc: 10 ng/g).

    • Add 10 mL ACN:Water (90:10) + 1% Formic Acid.[5][6] Acidification ensures the analytes are in their protonated (neutral) form for extraction.

    • Shake vigorously (30 min) and centrifuge (4000 rpm, 10 min).

    • Transfer supernatant.

  • SPE Cleanup (Water Samples):

    • Condition Oasis HLB cartridge (3 mL) with MeOH then acidified water.

    • Load 100 mL acidified water sample.

    • Wash with 5% MeOH in water.

    • Elute with ACN.[6] Evaporate to dryness and reconstitute in mobile phase.[5][6]

  • LC-MS/MS Parameters:

    • System: Triple Quadrupole MS (e.g., SCIEX QTRAP 6500+).

    • Ionization: ESI Negative Mode.

    • MRM Transitions (Quantifier/Qualifier):

      • Dicamba: 219.0 → 175.0 (Loss of CO2) / 219.0 → 145.0

      • DCSA: 205.0 → 161.0 / 205.0 → 125.0

      • Dicamba-d3 (IS): 222.0 → 178.0

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Soil/Water) IS_Add Add IS (Dicamba-d3) Sample->IS_Add Extract Acidified Extraction (ACN + 1% Formic Acid) IS_Add->Extract Cleanup SPE Cleanup (Oasis HLB) Extract->Cleanup Water LCMS LC-MS/MS Analysis (ESI Negative) Extract->LCMS Soil (Dilute) Cleanup->LCMS Data Quantification (Isotope Dilution) LCMS->Data

Figure 2: Self-validating analytical workflow utilizing isotopic dilution to correct for matrix effects.

Part 4: Scientific Integrity & Validation

To ensure Trustworthiness and Expertise , the following validation criteria must be met:

  • Ion Ratio Confirmation: The ratio of the Quantifier transition (e.g., 219->175) to the Qualifier transition (219->145) must not deviate by more than ±20% from the authentic standard. This confirms the peak is actually Dicamba and not an isobaric interference.

  • Retention Time Locking: The analyte must elute within ±0.1 min of the Internal Standard.

  • Linearity: Calibration curves should cover 0.5 ng/mL to 100 ng/mL with R² > 0.99.

References

  • BenchChem. (2025).[6] Quantification of Dicamba Residues Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Application Note. Link

  • U.S. Environmental Protection Agency (EPA). (2020). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Dicamba (Compound Summary).[1][3][5][7][8][9]Link

  • Food and Agriculture Organization (FAO). (2016). FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba.Link

  • ResearchGate. (2021). Photolysis of the herbicide dicamba in aqueous solutions and on corn epicuticular waxes.[10][11]Link

Sources

Polychlorinated salicylic acid isomers literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Polychlorinated Salicylic Acid Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

Polychlorinated salicylic acids (PCSAs) are a class of halogenated aromatic compounds that have garnered increasing interest due to their diverse biological activities and their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of chlorine atoms onto the salicylic acid backbone profoundly alters its physicochemical properties, biological activity, and toxicological profile. This guide provides a comprehensive technical overview of PCSA isomers, designed for researchers, scientists, and professionals in drug development and environmental science. We will explore the synthetic pathways to various isomers, delve into the intricacies of their analytical separation and detection, discuss their toxicological mechanisms, and survey their current and potential applications. This document is structured to provide not just procedural steps but the causal logic behind experimental choices, ensuring a deep, field-proven understanding of the subject matter.

Introduction: The Significance of Chlorination on Salicylic Acid

Salicylic acid is a well-known phenolic compound with extensive applications in medicine as an analgesic, anti-inflammatory agent, and a key precursor to acetylsalicylic acid (aspirin).[1][2] Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on a benzene ring, makes it a versatile scaffold for chemical modification. The process of chlorination—substituting one or more hydrogen atoms on the aromatic ring with chlorine—gives rise to a family of polychlorinated salicylic acid isomers.

The number and position of these chlorine atoms are not trivial modifications. They significantly impact the molecule's:

  • Acidity (pKa): Chlorine is an electron-withdrawing group, which increases the acidity of both the carboxylic acid and phenolic hydroxyl groups.

  • Lipophilicity: The addition of chlorine atoms generally increases the molecule's hydrophobicity, affecting its environmental partitioning, membrane permeability, and bioaccumulation potential.[3]

  • Reactivity and Metabolism: The C-Cl bond is stable, making PCSAs more resistant to degradation compared to the parent molecule. This persistence is a key factor in both their desired applications and their potential environmental and toxicological concerns, analogous to other polychlorinated compounds like PCBs.[3][4]

  • Biological Activity: Changes in stereochemistry and electronic distribution can lead to novel interactions with biological targets, resulting in unique therapeutic or toxic effects.[5]

This guide will systematically unpack these aspects, providing a foundational understanding for professionals working with these complex molecules.

Figure 1: General Structure of Polychlorinated Salicylic Acids

Synthesis of Polychlorinated Salicylic Acid Isomers

The synthesis of specific PCSA isomers requires carefully controlled reactions to direct chlorination to the desired positions or to build the molecule from already chlorinated precursors.

Direct Chlorination

Direct chlorination of salicylic acid is often challenging to control and typically yields a mixture of isomers. However, specific reagents and conditions can favor certain products. For instance, the use of chlorinating agents like trichloroisocyanuric acid (TCICA) can be employed, though regioselectivity remains a primary challenge.[6]

Carboxylation of Chlorinated Phenols (Kolbe-Schmitt Reaction)

A more controlled and widely used method is the Kolbe-Schmitt reaction, which involves the carboxylation of a sodium phenoxide.[7] To synthesize a PCSA, one starts with the corresponding chlorinated phenol. For example, 3,6-dichlorosalicylic acid, a key intermediate for the herbicide Dicamba, can be synthesized from 2,5-dichlorophenol.[8][9]

The mechanism involves the nucleophilic addition of the phenolate to carbon dioxide, followed by acidification.[7] The use of a pre-chlorinated starting material ensures the chlorine atoms are in the correct positions from the outset.

Experimental Protocol: Synthesis of 3,6-Dichlorosalicylic Acid via Kolbe-Schmitt Reaction [9]

  • Phenoxide Formation: 2,5-dichlorophenol is reacted with a strong base (e.g., sodium hydroxide) to form sodium 2,5-dichlorophenoxide.

  • Carboxylation: The sodium phenoxide is heated under high pressure (e.g., 5-7 atm) with carbon dioxide (CO₂). The electrophilic carbon of CO₂ attacks the electron-rich ortho-position of the phenoxide ring.

  • Rearrangement: An intermediate complex is formed which then rearranges.

  • Acidification: The resulting sodium salicylate salt is treated with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and phenolic groups, yielding the final 3,6-dichlorosalicylic acid product.

The efficiency and regioselectivity of this reaction can be influenced by factors such as temperature, pressure, and the specific counter-ion used.

Multi-step Synthetic Routes

Complex isomers or derivatives may require more elaborate, multi-step syntheses. For example, the synthesis of 3,5-dichlorosalicylic acid anilides involves first preparing the 3,5-dichlorosalicylic acid and then acylating the desired aniline derivative.[5] Such routes offer high purity and unambiguous isomer identification, which is critical for pharmaceutical applications.

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity of PCSA isomers presents a significant analytical challenge. Chromatographic techniques are indispensable for their separation and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility, thermal stability, and the sample matrix.

Analytical_Workflow Figure 2: General Analytical Workflow for PCSA Isomers cluster_separation Separation cluster_detection Detection & Quantification Sample Sample Collection (e.g., Biological fluid, Soil, Water) Extraction Extraction (e.g., Liquid-Liquid, SPE) Sample->Extraction Cleanup Sample Cleanup / Concentration Extraction->Cleanup Derivatization Derivatization (for GC) (e.g., Silylation with BSTFA) Injection Chromatographic Injection Derivatization->Injection Cleanup->Derivatization Cleanup->Injection HPLC HPLC (e.g., C18, Phenyl-Hexyl) Injection->HPLC GC GC (e.g., HP-5MS) Injection->GC DAD Diode-Array Detector (DAD) HPLC->DAD MS Mass Spectrometry (MS/MS) (SIM or MRM mode) HPLC->MS GC->MS Data Data Analysis (Quantification & Identification) DAD->Data MS->Data

Figure 2: General Analytical Workflow for PCSA Isomers
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification capabilities. However, the polar nature and low volatility of salicylic acids, due to their carboxylic acid and hydroxyl groups, make them unsuitable for direct GC analysis.[10]

Causality Behind Derivatization: To overcome this limitation, a derivatization step is mandatory. The most common method is silylation , where active hydrogens on the polar functional groups are replaced with non-polar trimethylsilyl (TMS) groups.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[10][11] This chemical modification increases the molecule's volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity during GC analysis.[10]

Experimental Protocol: GC-MS Analysis of PCSAs

  • Sample Preparation: Extract PCSAs from the matrix using an appropriate solvent (e.g., methanol/chloroform).[11] Evaporate the solvent under a stream of nitrogen.

  • Derivatization: Add 100 µL of BSTFA (often with 1% TMCS as a catalyst) to the dried extract.[10] Heat the vial at 60-120°C for 60 minutes to ensure complete reaction.[10][11]

  • GC Separation: Inject the derivatized sample onto a non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm × 0.25 µm).[12] Use a temperature program to separate the isomers (e.g., initial 60°C, ramp to 320°C).[13]

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, focusing on characteristic ions of the derivatized PCSA.[11][13][14] Common ions for TMS-salicylic acid include m/z 267 (M-15).[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative that does not require derivatization, simplifying sample preparation.[15] It is particularly well-suited for analyzing PCSAs in complex matrices.

Expert Insights on Method Development: The key to successful HPLC separation of PCSA isomers lies in optimizing the mobile phase and selecting the appropriate stationary phase.[16][17]

  • Stationary Phase: Reversed-phase columns like C18 are commonly used.[18] For acidic analytes, columns designed for stability at low pH, such as the Agilent ZORBAX StableBond SB-Aq, are an excellent choice as they prevent hydrolysis of the bonded phase and ensure method robustness.[17]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The pH of the mobile phase is critical. To ensure the PCSAs are in their protonated, non-ionized form for good retention on a reversed-phase column, the pH should be kept low (typically < 3) by adding an acid like phosphoric acid or trifluoroacetic acid (TFA).[17][19] Different acid modifiers can subtly alter the selectivity between closely eluting isomers.[17]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Derivatization Mandatory (e.g., Silylation with BSTFA).[10]Not required.
Sensitivity Very high, especially with MS/MS in MRM mode.[13][14]High, especially with MS detection.[15]
Selectivity Excellent, based on both retention time and mass spectrum.Very good; tunable by changing mobile phase and column chemistry.[17]
Throughput Lower, due to sample preparation (derivatization) time.Higher, due to simpler sample preparation.
Typical Column Non-polar capillary (e.g., HP-5MS).[12]Reversed-phase (e.g., C18, Phenyl-Hexyl).[16][18]
Key Advantage Definitive structural confirmation via mass spectral libraries.Robustness and simpler workflow for complex matrices.

Table 1: Comparison of Primary Analytical Techniques for PCSA Isomers.

Toxicology and Biological Effects

The toxicological profile of PCSAs is complex. It can be understood by first examining the mechanism of the parent salicylate molecule and then considering the influence of chlorination.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The fundamental mechanism of salicylate toxicity involves the uncoupling of oxidative phosphorylation in the mitochondria.[20][21] Salicylates act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. This forces cells to switch to less efficient anaerobic metabolism to meet energy demands, leading to the accumulation of lactic acid and a high anion gap metabolic acidosis.[20][22] This inefficient energy production also generates excess heat, which can manifest as hyperthermia in severe poisoning cases.[21]

Oxidative_Phosphorylation Figure 3: Mechanism of Salicylate-Induced Mitochondrial Uncoupling cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) Pumps H+ out Intermembrane Intermembrane Space ETC->Intermembrane H+ Heat Heat Production ETC->Heat ATP_Synthase ATP Synthase Uses H+ gradient to make ATP Matrix Mitochondrial Matrix ATP_Synthase->Matrix H+ ATP ATP (Energy) ATP_Synthase->ATP Lactate Lactic Acidosis Matrix->Lactate Intermembrane->ATP_Synthase H+ Salicylate Salicylate (PCSA) Protonophore Salicylate->Matrix Disrupts H+ Gradient ADP ADP + Pi ADP->ATP_Synthase

Figure 3: Mechanism of Salicylate-Induced Mitochondrial Uncoupling
Influence of Chlorination on Toxicity

While direct toxicological studies on many PCSA isomers are scarce, we can infer their likely behavior based on principles from related chlorinated aromatic compounds.

  • Increased Persistence: As with PCBs and organochlorine pesticides, the presence of chlorine atoms increases the molecule's resistance to metabolic breakdown.[3][4] This can lead to a longer biological half-life and a greater potential for bioaccumulation.

  • Enhanced Lipophilicity: Chlorination increases lipophilicity, which can enhance the ability of PCSAs to cross biological membranes, including the blood-brain barrier. Salicylate neurotoxicity (e.g., tinnitus, confusion, seizures) is a known concern, and increased CNS penetration could exacerbate these effects.[21][23]

  • Altered Target Affinity: The specific positions of chlorine atoms can create unique interactions with biological targets. For example, 3,5-dichlorosalicylic acid has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an activity not prominent in the parent molecule.[24]

Known Biological Activities

Several PCSA isomers and their derivatives have been investigated for specific biological activities, highlighting their potential in drug development.

Isomer/Derivative Reported Biological Activity Potential Application
3,5-Dichlorosalicylic Acid Potent inhibitor of human 20α-hydroxysteroid dehydrogenase.[24]Development of targeted therapies.
Halogenated Salicylanilides Anthelmintic, antitumor, antiviral, and antibacterial properties.[5]Broad-spectrum therapeutic agents.
Polyfluorinated Salicylates Anti-inflammatory and analgesic activities.[25][26]Novel non-steroidal anti-inflammatory drugs (NSAIDs).
3,6-Dichlorosalicylic Acid Herbicide (as the derivative Dicamba).[8]Agriculture.

Table 2: Selected Biological Activities and Applications of PCSA Isomers and Derivatives.

Applications and Future Directions

The unique properties of PCSAs make them valuable in several fields, from large-scale agriculture to specialized medicine.

  • Agrochemicals: The most significant industrial application is the use of 3,6-dichlorosalicylic acid as a precursor to the widely used herbicide Dicamba.[6][8]

  • Pharmaceuticals: The diverse biological activities of halogenated salicylanilides and other derivatives show great promise.[5] They are being explored as potential treatments for cancer, infectious diseases, and inflammatory conditions.[5][25]

  • Material Science: Salicylic acid can be incorporated into polymers to create biodegradable materials for controlled drug delivery.[27][28] Chlorination could be used to modulate the degradation rate and release kinetics of the polymer and the active agent.[29]

Future Research: Significant gaps in our understanding of PCSAs remain. Future research should focus on:

  • Systematic Toxicological Screening: A comprehensive evaluation of the toxicity of a wide range of PCSA isomers is needed to understand structure-activity relationships.

  • Environmental Fate and Monitoring: Studies are required to determine the presence, persistence, and ecological risk of these compounds in the environment.[30]

  • Mechanism of Action: Elucidating the specific molecular targets of bioactive PCSAs will accelerate their development as therapeutic agents.

Conclusion

Polychlorinated salicylic acid isomers are a chemically and biologically significant class of compounds. Their synthesis is achievable through controlled chemical reactions like the Kolbe-Schmitt synthesis, and their analysis relies on sophisticated chromatographic techniques such as GC-MS and HPLC. While their toxicological profile is rooted in the mitochondrial uncoupling mechanism of salicylic acid, the addition of chlorine atoms introduces new dimensions of persistence, lipophilicity, and biological specificity. From their established role in agriculture to their emerging potential in medicine and material science, PCSAs represent a rich field for continued scientific exploration and application development. A thorough understanding of their chemistry, analysis, and toxicology is essential for harnessing their benefits while mitigating potential risks.

References

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  • Salicylate Toxicity. (2020). DickyRicky. [Link]

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  • Foliar Application of Salicylic Acid Stimulates Phenolic Compound Accumulation and Antioxidant Potential in Saposhnikovia divaricata Herb. (2025). MDPI. [Link]

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  • THE TOXICITY OF POLYCHLORINATED POLYCYCLIC COMPOUNDS AND RELATED CHEMICALS. (1972). National Institute of Environmental Health Sciences. [Link]

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  • Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Agilent. [Link]

  • Analysis of salicylic acid in serum by high-performance liquid chromatography. (2025). ResearchGate. [Link]

  • Poly(vinyl alcohol)-Salicylic Acid Conjugate: Synthesis and Characterization. (2002). ResearchGate. [Link]

  • How Salicylic Acid Enhances Pharmaceuticals, Skincare, and Industrial Processes. Silver Fern Chemical. [Link]

  • A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019). ResearchGate. [Link]

  • Toxicology Report No. S.0052729.5-18. (2022). Defense Technical Information Center. [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020). MDPI. [Link]

  • Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent. [Link]

  • HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Concurrent release of admixed antimicrobials and salicylic acid from salicylate-based poly(anhydride-esters). (2011). National Center for Biotechnology Information. [Link]

  • Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation. (2017). PubMed. [Link]

  • Acute ecotoxicological effects of salicylic acid on the Polychaeta species Hediste diversicolor: evidences of low to moderate pro-oxidative effects. (2019). PubMed. [Link]

  • Occurrence and ecological risks of organochlorine pesticides and polychlorinated biphenyls in a semi-enclosed urban watershed. (2025). Frontiers. [Link]

  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent. [Link]

  • Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). National Center for Biotechnology Information. [Link]

  • Uses & Benefits of Salicylic Acid. Lab Alley. [Link]

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  • Occurrence of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Fogwater at Urban, Suburban, and Rural Sites in Northeast France between 2015 and 2021. (2024). MDPI. [Link]

  • Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM Mode. (2016). Shimadzu. [Link]

  • Occurrence and ecological risks of organochlorine pesticides and polychlorinated biphenyls in a semi-enclosed urban watershed. (2025). ResearchGate. [Link]

  • Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management. (2024). Biosciences Biotechnology Research Asia. [Link]

  • Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants. (2010). National Center for Biotechnology Information. [Link]

  • The optimization of the conditions of separating the salicylic acid in hplc. (2006). CABI Digital Library. [Link]

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  • Plant–bacteria partnerships for the remediation of persistent organic pollutants. (2015). ResearchGate. [Link]

  • Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. (2016). Frontiers. [Link]

  • Environmental determinants of polychlorinated biphenyl concentrations in residential carpet dust. (2015). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of polyfluorinated p-aminosalicylic acids and their amides. (2025). ResearchGate. [Link]

  • Preparation of Salicylic Acid. (2017). ResearchGate. [Link]

  • Effects of pH on salicylic acid toxicity in terms of biomarkers determined in the marine gastropod Gibbula umbilicalis. (2018). PubMed. [Link]

  • Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review. (2023). MDPI. [Link]

Sources

Environmental fate of trichlorinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Environmental Fate & Transport of Trichlorinated Benzoic Acid Derivatives: A Technical Assessment

Executive Summary

Trichlorinated benzoic acid derivatives, most notably 2,3,6-trichlorobenzoic acid (2,3,6-TBA) , represent a class of halogenated aromatic compounds utilized as auxinic herbicides and generated as persistent metabolites of polychlorinated biphenyls (PCBs).[1] Their environmental fate is characterized by a distinct dichotomy: extreme mobility in aqueous phases due to high solubility and low sorption, coupled with recalcitrance under aerobic conditions.

For researchers and drug development professionals assessing environmental impact, the critical control point is the anaerobic zone . While aerobic microbial communities struggle to cleave the halogenated ring, anaerobic environments facilitate reductive dechlorination—the primary mechanism of detoxification. This guide details the physicochemical drivers of transport, the specific biotic/abiotic transformation pathways, and the validation protocols required to assess these derivatives in regulatory frameworks.

Physicochemical Drivers of Transport

The environmental behavior of 2,3,6-TBA is dictated by its acidic nature and chlorine substitution pattern. The presence of three chlorine atoms on the benzene ring, particularly in the ortho positions (2,6), creates steric hindrance that protects the carboxyl group and the ring itself from enzymatic attack, while simultaneously increasing the acidity of the molecule.

Table 1: Physicochemical Profile of 2,3,6-TBA

ParameterValueEnvironmental Implication
Molecular Weight 225.46 g/mol Moderate size, easily transported across membranes.
Water Solubility ~7,700 mg/L (22°C)High. Readily dissolves in soil pore water; high leaching potential.
Dissociation Constant (pKa) ~1.25 – 1.8Very Low. Exists almost exclusively as an anion (benzoate) at environmental pH (5–8), repelling negatively charged soil colloids.
Sorption Coefficient (Koc) ~65 mL/gMobile. Minimal binding to organic carbon; moves at the velocity of the water front.
Vapor Pressure 5.5 × 10⁻⁴ mmHgLow. Volatilization from dry soil is negligible.
Henry’s Law Constant 2.15 × 10⁻³ Pa[2]·m³/molNon-Volatile. Unlikely to partition from water to air.

Mechanistic Insight: The low pKa is the defining characteristic. Because soil organic matter and clay minerals typically carry a net negative charge, the anionic 2,3,6-TBA is electrostatically repelled. This "anion exclusion" phenomenon results in rapid groundwater transport, often exceeding the migration rate of neutral tracers.

Biotic & Abiotic Transformation Pathways

The degradation of trichlorinated benzoates is highly specific to the redox potential of the environment.

A. Photolysis (Abiotic)

In surface waters, 2,3,6-TBA is susceptible to direct photolysis. Irradiation at wavelengths >290 nm can induce dechlorination. However, this pathway is depth-limited and inhibited by turbidity.

B. Microbial Degradation (Biotic)
  • Aerobic Recalcitrance: Under oxic conditions, the high degree of chlorination (especially ortho-chlorines) prevents the action of dioxygenase enzymes required for ring fission. Standard OECD 301/302 tests typically show 0% BOD evolution over 28 days.

  • Anaerobic Reductive Dechlorination: This is the primary sink. Specialized anaerobes (e.g., Desulfomonile tiedjei) utilize the chlorinated benzoate as an electron acceptor. The process sequentially removes chlorine atoms, usually starting with the meta or para positions, but for 2,3,6-TBA, specificity varies.

Pathway Logic:

  • Reductive Dechlorination: 2,3,6-TBA

    
     2,6-Dichlorobenzoate (2,6-DCBA).
    
  • Further Dechlorination: 2,6-DCBA

    
     2-Chlorobenzoate (2-CBA) 
    
    
    
    Benzoate.
  • Ring Fission: Benzoate is mineralized to CH₄ and CO₂.

Figure 1: Anaerobic Degradation Pathway of 2,3,6-TBA

TBA_Degradation cluster_conditions Environmental Conditions TBA 2,3,6-Trichlorobenzoic Acid (Recalcitrant Aerobically) DCBA 2,6-Dichlorobenzoate (Intermediate) TBA->DCBA Anaerobic Reductive Dechlorination (Cl removal) CBA 2-Chlorobenzoate DCBA->CBA Dechlorination Benzoate Benzoate CBA->Benzoate Dechlorination RingCleavage Ring Fission (Acetyl-CoA Pathway) Benzoate->RingCleavage Anaerobic Metabolism Mineralization CH4 + CO2 RingCleavage->Mineralization

Caption: Anaerobic reductive dechlorination pathway transforming 2,3,6-TBA into mineralizable benzoate.

Experimental Protocols for Fate Assessment

To generate regulatory-grade data (E-E-A-T compliant), researchers must use validated protocols that account for the compound's mobility and anaerobic specificity.

Protocol A: Batch Equilibrium Sorption (Modified OECD 106)

Rationale: Standard soil:solution ratios (1:1) often fail for anionic herbicides because the concentration change in the aqueous phase is too small to measure accurately. A higher soil:solution ratio is required.

Workflow:

  • Soil Selection: Select 4 soils varying in organic carbon (0.5%–2.5%) and clay content.

  • Preparation: Air-dry and sieve (2 mm).

  • Equilibration:

    • Use a 1:1 or 2:1 Soil:Solution ratio (high solid content) to maximize detection of adsorption.

    • Solvent: 0.01 M CaCl₂ (mimics soil ionic strength).[3]

    • Test substance: radiolabeled ¹⁴C-2,3,6-TBA.

  • Agitation: Shake for 24 hours in dark (prevent photolysis).

  • Separation: Centrifuge at >3000g for 20 mins.

  • Analysis: Liquid Scintillation Counting (LSC) of the supernatant.

  • Calculation: Determine

    
    . Calculate 
    
    
    
    .
Protocol B: Anaerobic Soil Metabolism (OECD 307 Variant)

Rationale: Since aerobic degradation is negligible, the "fate" assessment must focus on anaerobic half-life (


) and metabolite identification.

Workflow:

  • System Setup: Use biometer flasks with side-arms for trapping volatiles.

  • Soil Flooding: Flood soil with water to a depth of 2-3 cm to induce anoxia. Nitrogen sparging may be used to accelerate oxygen depletion.

  • Acclimatization: Incubate flooded soil for 2-4 weeks prior to dosing to establish a methanogenic redox potential (Eh < -200 mV).

  • Dosing: Apply ¹⁴C-2,3,6-TBA at field application rate.

  • Sampling Points: 0, 3, 7, 14, 30, 60, 90, 120 days.

  • Extraction:

    • Extract soil with basified methanol (to desorb anions).

    • Analyze extracts via HPLC-RAD (Radio-detector) to separate parent from dechlorinated metabolites.

  • Mass Balance: Total recovery must be 90–110%.

Figure 2: Sorption & Fate Experimental Workflow

Experiment_Workflow cluster_sorption Sorption (OECD 106) cluster_metab Anaerobic Metabolism (OECD 307) Start Test Substance (14C-2,3,6-TBA) S_Step1 Soil:Solution (2:1) 0.01M CaCl2 Start->S_Step1 M_Step1 Flood Soil (Induce Anoxia) Start->M_Step1 S_Step2 Equilibration (24h Dark) S_Step1->S_Step2 S_Step3 Centrifuge & LSC S_Step2->S_Step3 S_Result Calculate Kd/Koc S_Step3->S_Result M_Step2 Dose & Incubate (0-120 Days) M_Step1->M_Step2 M_Step3 Extract (MeOH) & HPLC-RAD M_Step2->M_Step3 M_Result DT50 & Metabolites M_Step3->M_Result

Caption: Parallel workflows for determining mobility (Sorption) and persistence (Metabolism).

Regulatory & Risk Context

  • Groundwater Advisory: Due to the combination of high solubility, low

    
    , and aerobic persistence, 2,3,6-TBA is classified as a "leacher." In the US and EU, this profile often triggers groundwater monitoring requirements if used in vulnerable zones (sandy soils, shallow water tables).
    
  • Metabolite Relevance: Regulatory agencies (EFSA, EPA) require the identification of all metabolites >10% of the applied radioactivity. For 2,3,6-TBA, the 2,6-dichlorobenzoate metabolite is often considered "relevant" and must be assessed for toxicity, as it retains the stable benzoic acid structure.

References

  • National Center for Biotechnology Information (NCBI). (2025). 2,3,6-Trichlorobenzoic acid (CID 5759).[1][4][5] PubChem Compound Summary.

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 2,3,6-TBA.[6] Aeru.

  • Shelton, D.R. & Tiedje, J.M. (1984). Isolation and partial characterization of bacteria in an anaerobic consortium that mineralizes 3-chlorobenzoic acid. Applied and Environmental Microbiology.

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.

Sources

Physicochemical Characterization of 3,4,6-Trichloro-2-hydroxybenzoic Acid: pKa and Thermodynamic Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4,6-Trichloro-2-hydroxybenzoic acid (3,4,6-TCSA), a highly halogenated derivative of salicylic acid, presents unique challenges in early-stage drug development and agrochemical formulation. The presence of multiple bulky, electronegative chlorine atoms fundamentally alters both the acid dissociation constant (pKa) and the hydration energy of the parent scaffold. As a Senior Application Scientist, I approach the characterization of such lipophilic, highly acidic compounds by moving beyond basic kinetic assays. This whitepaper outlines the theoretical framework of 3,4,6-TCSA's physicochemical properties and provides field-proven, self-validating experimental protocols for determining its pKa and thermodynamic solubility.

Theoretical Framework & Predicted Data

Structural Causality of Acidity and Solubility

The baseline pKa of un-substituted salicylic acid is 2.97. In 3,4,6-TCSA, the addition of chlorine atoms at the 3, 4, and 6 positions exerts a profound inductive electron-withdrawing effect (-I). This effect delocalizes the negative charge of the conjugate base (the carboxylate anion), significantly stabilizing it and thereby increasing the acidity of the proton. Based on data from its closely related structural analog, 3,5,6-trichlorosalicylic acid , the pKa of 3,4,6-TCSA is predicted to drop into the highly acidic range of 1.40–1.60.

Conversely, the same halogenation strategy that increases acidity severely limits aqueous solubility. The bulky chlorine atoms increase the crystal lattice energy and hydrophobicity of the molecule, resulting in a compound that is only slightly soluble in polar organic solvents (like methanol and DMSO) and exhibits highly limited solubility in water.

Comparative Physicochemical Data

To contextualize the behavior of 3,4,6-TCSA, the table below summarizes the quantitative physicochemical shifts driven by multi-chlorination on the salicylic acid scaffold.

CompoundCAS NumberNumber of Cl AtomspKa (Predicted/Exp.)Aqueous Solubility (at 25°C)
Salicylic Acid 69-72-702.97 (Exp.)2.24 g/L
3,5,6-Trichlorosalicylic Acid 40932-60-331.50 ± 0.25 (Pred.)Limited / < 0.1 g/L
3,4,6-Trichloro-2-hydroxybenzoic Acid 68427-31-63~1.40 - 1.60 (Pred.)Limited / < 0.1 g/L

Experimental Methodology 1: pKa Determination

Causality & Trustworthiness

Direct aqueous potentiometric titration of 3,4,6-TCSA is technically unfeasible. Because of its extremely low aqueous solubility, the un-ionized acid will precipitate out of solution well before the equivalence point is reached, invalidating the Henderson-Hasselbalch relationship.

To circumvent this, we employ a modified version of OECD Test Guideline 112 using a co-solvent extrapolation method . By titrating the compound in varying ratios of a methanol-water mixture, the dielectric constant of the solvent is lowered, keeping the lipophilic un-ionized species in solution. However, simple linear extrapolation ignores the non-linear changes in the solvent's dielectric constant. Therefore, we utilize the Yasuda-Shedlovsky extrapolation , which plots the apparent pKa (


) against the inverse of the dielectric constant (

). This creates a self-validating thermodynamic system: a highly linear regression (

) confirms that the extrapolation to a purely aqueous environment (0% organic modifier) is thermodynamically sound.
Step-by-Step Protocol: Yasuda-Shedlovsky Co-Solvent Titration
  • Solvent Preparation: Prepare four standardized co-solvent mixtures of HPLC-grade Methanol and Milli-Q Water (e.g., 20%, 30%, 40%, and 50% v/v Methanol).

  • Sample Preparation: Dissolve accurately weighed 3,4,6-TCSA in each co-solvent mixture to achieve a uniform final concentration of 1.0 mM.

  • Potentiometric Titration: Submerge a calibrated glass pH electrode into the sample. Maintain a continuous nitrogen (N₂) purge over the solution to prevent atmospheric CO₂ absorption, which would artificially lower the pH. Titrate using standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1°C.

  • Data Acquisition: Record the pH after each titrant addition, waiting until the electrode potential strictly stabilizes (drift < 0.1 mV/min).

  • Extrapolation: Calculate the apparent pKa (

    
    ) for each methanol fraction. Plot 
    
    
    
    against
    
    
    (where
    
    
    is the dielectric constant of the specific methanol-water mixture).
  • Validation: Calculate the linear regression. The y-intercept of this plot yields the true aqueous pKa. The protocol validates itself if the

    
     value exceeds 0.99.
    

pKa_Workflow A Prepare 3,4,6-TCSA in Methanol-Water Mixtures (20%, 30%, 40%, 50%) B Perform Potentiometric Titration (0.1M KOH) under N2 atmosphere A->B C Calculate Apparent pKa (psKa) for each fraction B->C D Yasuda-Shedlovsky Extrapolation C->D E Determine Aqueous pKa at 0% Methanol D->E

Workflow for determining aqueous pKa of poorly soluble 3,4,6-TCSA via co-solvent extrapolation.

Experimental Methodology 2: Thermodynamic Solubility

Causality & Trustworthiness

In early discovery, kinetic solubility (e.g., solvent-shift methods) is often used for speed. However, for a highly crystalline, halogenated compound like 3,4,6-TCSA, kinetic methods frequently overestimate solubility due to transient supersaturation and amorphous precipitation. For authoritative data, thermodynamic solubility is mandatory.

We employ the Shake-Flask method as defined by OECD Test Guideline 105 . To ensure the system is entirely self-validating, the protocol mandates sampling at multiple, extended time points (24h, 48h, 72h). The system only validates the solubility limit when the concentration variance between consecutive time points drops below 5%, proving that true thermodynamic equilibrium between the solid crystal lattice and the aqueous phase has been achieved.

Step-by-Step Protocol: Shake-Flask Method
  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate-buffered saline). This differential testing isolates the solubility of the un-ionized acid (pH 1.2) from its ionized conjugate base (pH 7.4).

  • Saturation: Add a visible excess of solid 3,4,6-TCSA to 10 mL of each buffer in amber glass vials (amber glass prevents potential UV-induced photodegradation of the chlorinated ring).

  • Incubation: Seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.5°C, agitating continuously at 200 RPM.

  • Phase Separation: At exactly t = 24, 48, and 72 hours, extract a 1 mL aliquot. Centrifuge the aliquot at 15,000 x g for 15 minutes to pellet large particulates, followed by filtration through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Analyze the remaining filtrate using HPLC-UV equipped with a C18 reverse-phase column, detecting absorbance at 230 nm against a standard calibration curve.

  • Validation: Compare the quantified concentrations across the time points. Thermodynamic equilibrium is confirmed, and the protocol is validated, only when the difference between the 48h and 72h samples is < 5%.

Solubility_Workflow A Addexcess3, 4, 6-TCSA toaqueousbuffer (pH1.2, 7.4) B Incubate at 25°C with continuous shaking (24h, 48h, 72h) A->B C Phase Separation (Centrifugation & Filtration) B->C D Quantification via HPLC-UV C->D E Verify Equilibrium (Δ < 5% variance) D->E

Shake-flask method for thermodynamic solubility determination of 3,4,6-TCSA across physiological pH.

Conclusion

The physicochemical profiling of 3,4,6-Trichloro-2-hydroxybenzoic acid requires rigorous, specialized methodologies due to the extreme inductive effects and hydrophobicity imparted by its multi-halogenated structure. By utilizing Yasuda-Shedlovsky co-solvent extrapolation for pKa and the multi-timepoint Shake-Flask method for solubility, researchers can bypass the artifacts of poor aqueous solubility and kinetic supersaturation. These self-validating protocols ensure that the resulting data is thermodynamically sound and ready for regulatory submission or advanced formulation modeling.

References

  • OECD Test Guideline 112: Dissociation Constants in Water Source: OECD iLibrary URL:[Link]

  • OECD Test Guideline 105: Water Solubility Source: OECD iLibrary URL:[Link]

Comprehensive Toxicity Profile and Analytical Methodologies of Minor Dicamba Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely utilized synthetic auxin herbicide. While the toxicokinetics of the parent compound are well-documented, the safety assessment of agrochemicals and their residues increasingly demands rigorous profiling of their biotransformation products. In both environmental matrices and mammalian systems, dicamba degrades into several minor but biologically relevant metabolites, primarily 3,6-dichlorosalicylic acid (DCSA), 5-hydroxy-dicamba (5-OH-dicamba), and 3,6-dichlorogentisic acid (DCGA)[1][2].

This technical whitepaper synthesizes the toxicological profiles of these minor metabolites, outlines the causality-driven experimental methodologies required for their assessment, and provides self-validating analytical protocols designed for researchers and drug development professionals navigating regulatory risk assessments.

Biotransformation and Metabolic Pathways

The metabolism of dicamba is generally limited; the parent compound is rapidly excreted unchanged in mammalian urine[3]. However, the fraction that does undergo biotransformation follows two primary enzymatic routes:

  • O-demethylation: Cleavage of the methoxy group yields DCSA. This is the major degradation pathway in soil and plants, catalyzed by dicamba O-demethylase[4][5].

  • Aromatic Hydroxylation: Cytochrome P450-mediated oxidation produces 5-OH-dicamba, a pathway observed in both plant tissues (like sugarcane) and mammalian hepatic systems[3].

  • Secondary Oxidation: Both DCSA and 5-OH-dicamba can undergo further processing to form DCGA[2].

G Dicamba Dicamba (Parent) DCSA DCSA (3,6-dichlorosalicylic acid) Dicamba->DCSA O-demethylation OH_Dicamba 5-OH-dicamba (5-hydroxy-dicamba) Dicamba->OH_Dicamba Hydroxylation DCGA DCGA (3,6-dichlorogentisic acid) DCSA->DCGA Hydroxylation OH_Dicamba->DCGA O-demethylation

Fig 1: Primary biotransformation pathways of Dicamba into its major and minor metabolites.

Toxicological Profiles of Key Minor Metabolites

Regulatory bodies, including the and the, mandate that metabolite toxicity be evaluated to ensure it does not exceed that of the parent compound.

3,6-Dichlorosalicylic Acid (DCSA)

DCSA is the most prominent environmental degradate[4]. Toxicologically, it exhibits a profile similar to or less severe than dicamba. In a 24-month chronic toxicity and carcinogenicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for DCSA was established at 3000 ppm (equivalent to 150.1 mg/kg bw/day)[1]. DCSA showed no evidence of in vivo genotoxicity and is classified as non-carcinogenic[1].

5-Hydroxy-dicamba (5-OH-dicamba)

5-OH-dicamba is a primary plant metabolite and a minor mammalian metabolite[3]. In 13-week feeding studies, 5-OH-dicamba demonstrated no systemic toxicity up to 250 ppm (approx. 25 mg/kg bw/day in rats)[3]. While it yielded positive results in specific in vitro assays (mouse lymphoma and Chinese hamster ovary chromosomal aberration) at highly cytotoxic concentrations, the overall weight of evidence suggests it is of lower toxicity than the parent compound and is covered by the dicamba Acceptable Daily Intake (ADI)[1][3].

3,6-Dichlorogentisic Acid (DCGA)

DCGA is a secondary, minor metabolite. Toxicological evaluations confirm that DCGA possesses a toxicity profile equivalent to or lower than dicamba[1][2]. It does not present unique genotoxic or carcinogenic alerts.

Comparative Toxicity Data

Table 1: Quantitative Toxicity Endpoints of Dicamba and its Metabolites

CompoundAcute Oral LD50 (Rat)Chronic NOAEL (Rat)Genotoxicity (In Vivo)Carcinogenic Potential
Dicamba 757 – 1600 mg/kg45 mg/kg/day (Repro)NegativeNot Likely
DCSA > 2000 mg/kg (est.)150.1 mg/kg/dayNegativeNegative
5-OH-dicamba > 2000 mg/kg (est.)> 25 mg/kg/dayNegativeUnlikely
DCGA N/A> 100 mg/kg/dayNegativeUnlikely

(Data synthesized from JMPR toxicological evaluations[1][2][3] and EPA Risk Assessments[6][7])

Experimental Methodologies for Toxicity Assessment

To rigorously evaluate the pharmacokinetic and toxicological properties of these minor metabolites, laboratories must employ self-validating protocols. The methodologies below detail the causality behind each experimental choice to ensure high-fidelity data suitable for regulatory submission.

Protocol 1: LC-MS/MS Quantification of DCSA and 5-OH-dicamba

Objective: Absolute quantification of metabolites in biological matrices (plasma/liver homogenate). Causality & Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is selected over GC-ECD because it bypasses the need for complex derivatization of the carboxylic and phenolic hydroxyl groups, thereby preserving the native state of the metabolites and reducing artifactual errors.

Step-by-Step Procedure:

  • Sample Precipitation: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile spiked with an isotopically labeled internal standard (e.g.,

    
    -DCSA).
    
    • Validation Check: The internal standard corrects for matrix effects and ion suppression, ensuring the system is self-validating. Ice-cold acetonitrile effectively precipitates proteins while keeping polar metabolites in solution.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Rationale: The low temperature prevents the degradation of thermolabile intermediates.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (2.1 x 100 mm, 1.8 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Rationale: Because dicamba metabolites are acidic (pKa ~2.0), the formic acid ensures they remain protonated, which drastically improves retention time and peak symmetry on a hydrophobic C18 stationary phase.

  • Mass Spectrometry Detection: Operate the MS in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Rationale: Carboxylic acids readily lose a proton to form

      
       ions. ESI- mode provides a vastly superior signal-to-noise ratio for these specific metabolites compared to positive ion mode.
      
Protocol 2: In Vitro Cytotoxicity and Mutagenicity Screening

Objective: Assess the cellular toxicity and mutagenic potential of isolated metabolites. Causality & Rationale: Relying solely on in vivo data is ethically and financially restrictive. A tiered in vitro approach using human hepatic cells (HepG2) and bacterial strains provides a high-throughput, mechanistic understanding of toxicity.

Step-by-Step Procedure:

  • HepG2 Cell Viability (WST-8 Assay): Seed HepG2 cells in 96-well plates at

    
     cells/well. Following 24h attachment, dose cells with DCSA or 5-OH-dicamba (0.1 µM to 1000 µM). After 48h, add WST-8 reagent and measure absorbance at 450 nm.
    
    • Rationale: WST-8 is highly water-soluble and less cytotoxic than traditional MTT. This allows for continuous monitoring of dehydrogenase activity without lysing the cells, providing a more accurate reflection of metabolic viability.

  • Ames Test (OECD 471) with Metabolic Activation: Expose Salmonella typhimurium strains (TA98, TA100) to the metabolites in the presence and absence of a rat liver S9 fraction.

    • Validation Check: Include positive controls (e.g., 2-Aminoanthracene) to validate S9 efficacy.

    • Rationale: Plant-derived metabolites like 5-OH-dicamba might undergo further mammalian bioactivation. The S9 fraction simulates hepatic metabolism, ensuring that secondary reactive electrophiles are not missed during genotoxicity screening.

Workflow Prep Sample Preparation (Acetonitrile Precipitation) LCMS LC-MS/MS Quantification (ESI- Mode MRM) Prep->LCMS Supernatant Extraction InVitro In Vitro Screening (HepG2 & Ames Test) Prep->InVitro Purified Metabolites Data Data Synthesis & Risk Assessment LCMS->Data Pharmacokinetic Data InVitro->Data Toxicity Endpoints

Fig 2: Integrated experimental workflow for metabolite quantification and toxicity screening.

Regulatory and Risk Assessment Implications

The cumulative toxicological data indicates that the minor metabolites of dicamba do not pose a disproportionate risk compared to the parent compound. According to the WHO's "Plant and animal metabolite assessment scheme," DCSA, DCGA, and 5-OH-dicamba are covered by the established ADI (0–0.3 mg/kg bw) and Acute Reference Dose (ARfD) (0.5 mg/kg bw) for dicamba[1]. Consequently, while rigorous monitoring via LC-MS/MS remains a staple of GLP (Good Laboratory Practice) residue studies, the current consensus is that these minor metabolites do not require independent, lower regulatory thresholds[1][6].

References

  • Dicamba - General Information | Minnesota Department of Agriculture Minnesota Department of Agriculture[Link]

  • Dicamba 171 - JMPR 2005 Food and Agriculture Organization of the United Nations (FAO)[Link]

  • Dicamba: Human-Health Risk Assessment for Proposed Section 3 New Uses Regulations.gov (U.S. EPA)[Link]

  • DICAMBA (addendum) - World Health Organization (WHO) World Health Organization (JMPR Evaluations)[Link]

  • Dicamba Technical Fact Sheet National Pesticide Information Center (NPIC)[Link]

Sources

Technical Guide: 3,4,6-Trichlorosalicylic Acid (CID 110245)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on 3,4,6-trichlorosalicylic acid (PubChem CID 110245), a specific chlorinated derivative of salicylic acid. While often overshadowed by its more common isomer (3,5,6-trichlorosalicylic acid, a key intermediate for anthelmintics like Oxyclozanide), the 3,4,6-isomer represents a critical analyte in environmental degradation studies and impurity profiling of chlorinated aromatics.

Executive Summary & Chemical Identity

3,4,6-Trichlorosalicylic acid is a poly-halogenated hydroxybenzoic acid.[1] Its specific substitution pattern (chlorines at positions 3, 4, and 6) renders it synthetically distinct from the more thermodynamically favored 3,5-substituted derivatives produced by direct chlorination of salicylic acid.

In drug development and environmental chemistry, this compound is primarily relevant as:

  • A Stable Metabolite: A potential degradation product of polychlorinated benzenes or herbicides (e.g., Triclopyr, Dicamba analogs).

  • An Impurity Standard: Essential for quality control (QC) in the synthesis of pharmaceutical salicylanilides to ensure isomeric purity.[1]

  • A Chemical Probe: Useful for studying steric hindrance effects in enzyme active sites due to the "ortho-ortho" clamping of the hydroxyl and carboxyl groups by chlorine atoms at positions 3 and 6.[1]

Chemical Data Table
ParameterDataSource/Note
IUPAC Name 3,4,6-trichloro-2-hydroxybenzoic acidPubChem
PubChem CID 110245[PubChem, 2025]
Molecular Formula C₇H₃Cl₃O₃
Molecular Weight 241.46 g/mol Computed
SMILES C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl
XLogP3 3.3Predicted (Lipophilic)
H-Bond Donors 2(OH, COOH)
H-Bond Acceptors 3
pKa (Predicted) ~2.0 - 2.5Acidic due to ortho-Cl electron withdrawal

Synthesis & Production Logic

Unlike 3,5,6-trichlorosalicylic acid, which is produced by direct chlorination of salicylic acid (directing effects favor ortho/para to the hydroxyl), the 3,4,6-isomer cannot be efficiently synthesized via direct chlorination . The 4-position is meta to the directing hydroxyl group and deactivated.[1]

The "Reverse" Synthesis Strategy (Kolbe-Schmitt)

To obtain high-purity 3,4,6-trichlorosalicylic acid for research, a Kolbe-Schmitt carboxylation of a pre-chlorinated phenol is the scientifically sound approach.[1]

Precursor: 2,3,5-Trichlorophenol. Mechanism:

  • Phenoxide Formation: Treatment of 2,3,5-trichlorophenol with NaOH forms sodium 2,3,5-trichlorophenoxide.

  • Carboxylation: Heating with CO₂ under pressure (100 atm, 125°C). The ortho-position (position 6 relative to OH) is the only available site for electrophilic aromatic substitution.[1]

  • Result: The carboxyl group attaches at position 6.[1]

    • Renumbering: The carbon with COOH becomes C1.[1] The OH is at C2.[1]

    • Original Cl at C2

      
       New C3.
      
    • Original Cl at C3

      
       New C4.
      
    • Original Cl at C5

      
       New C6.
      
    • Product: 3,4,6-Trichloro-2-hydroxybenzoic acid.[1][2]

SynthesisPath Start 2,3,5-Trichlorophenol Step1 Sodium Phenoxide Formation (NaOH) Start->Step1 Step2 Kolbe-Schmitt Reaction (CO2, 100 atm, 125°C) Step1->Step2 Intermediate Transition State (Ortho-attack) Step2->Intermediate Electrophilic Subst. Final 3,4,6-Trichlorosalicylic Acid (CID 110245) Intermediate->Final Acidification (HCl)

Caption: Directed synthesis pathway utilizing the Kolbe-Schmitt reaction to overcome meta-deactivation constraints.

Biological Activity & Toxicology

While specific clinical data for the 3,4,6-isomer is sparse compared to the 3,5,6-isomer, its biological behavior can be inferred with high confidence based on Structure-Activity Relationships (SAR) of polychlorinated salicylates.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Chlorinated phenols and salicylates are classic protonophores .[1]

  • Lipophilicity: The high XLogP (3.[1]3) allows the molecule to easily penetrate the inner mitochondrial membrane.[1]

  • Proton Shuttle: The acidic proton (pKa ~2.[1]0) dissociates in the matrix (high pH) and re-associates in the intermembrane space (low pH).[1]

  • Effect: This dissipates the proton gradient (

    
    ) required for ATP synthesis, leading to metabolic uncoupling.
    

Research Implication: Researchers studying mitochondrial toxicity or developing metabolic modulators should handle this compound as a potent uncoupler, likely exhibiting higher toxicity than non-chlorinated salicylic acid.

Analytical Protocol: Impurity Profiling

For drug development professionals, the primary use case is detecting this isomer as an impurity in batches of 3,5,6-trichlorosalicylic acid or related APIs.

Protocol: High-Resolution LC-MS/MS Separation

This protocol ensures the separation of the 3,4,6-isomer from the more common 3,5,6-isomer.[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm particle size).

Methodology:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL MeOH. Dilute to 1 µg/mL with Mobile Phase A.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 15-18 min: 95% B (Wash)[1]

  • Detection (MS): Negative Electrospray Ionization (ESI-).

    • Target Ion: [M-H]⁻ = m/z 238.9.[1]

    • Differentiation: The 3,4,6-isomer will elute at a slightly different retention time due to the dipole moment difference caused by the 4-chloro vs 5-chloro substitution.[1]

    • Fragment Confirmation: Monitor transition m/z 239

      
       195 (Decarboxylation). The collision energy required may differ slightly between isomers due to the steric crowding of the 3,4,6-configuration.
      

AnalyticalWorkflow cluster_legend Logic Check Sample Crude Sample (Potential Isomer Mix) Prep Dissolution in MeOH Dilution to 1 µg/mL Sample->Prep LC UHPLC Separation C18 Column, Gradient Elution Prep->LC MS MS Detection (ESI-) SIM m/z 238.9 LC->MS Data Chromatogram Analysis Identify Split Peaks (Isomers) MS->Data Check 3,4,6-isomer likely elutes earlier/later than 3,5,6 due to polarity shift Data->Check

Caption: LC-MS/MS workflow for differentiating trichlorosalicylic acid isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110245, Benzoic acid, 3,4,6-trichloro-2-hydroxy-. Retrieved from [Link]

  • Lindsey, A. S., & Jeskey, H. (1957).The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Resolution of Trichlorosalicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification and separation of trichlorosalicylic acid (TCSA) isomers are critical in pharmaceutical development and quality control, where these compounds may arise as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs). This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of TCSA positional isomers. The described protocol leverages a Phenyl-Hexyl stationary phase to enhance selectivity through unique π-π interactions, providing a robust and reproducible analytical solution for researchers, scientists, and drug development professionals.

Introduction

Salicylic acid and its halogenated derivatives are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry.[1] Trichlorosalicylic acid (TCSA), a key chlorinated derivative, can exist in several positional isomeric forms depending on the substitution pattern of the chlorine atoms on the benzene ring.[2][3][4] The synthesis of a specific TCSA isomer, such as 3,5,6-trichlorosalicylic acid, often results in a mixture of isomers and related substances.[2][5][6] Due to the potential for varying biological activity and toxicity among isomers, a reliable analytical method capable of resolving these closely related compounds is imperative for ensuring product purity and safety.

Conventional reversed-phase HPLC using standard C18 columns can often be insufficient for separating positional isomers due to their similar hydrophobicities.[7][8] This note describes a method that utilizes a stationary phase with alternative selectivity to achieve baseline resolution of TCSA isomers. The causality behind experimental choices, from column chemistry to mobile phase composition, is explained to provide a comprehensive and scientifically grounded protocol.

Experimental

Materials and Reagents
  • Analytes: Reference standards for trichlorosalicylic acid isomers (e.g., 3,4,5-TCSA, 3,5,6-TCSA, 2,3,5-TCSA). If standards are not commercially available, they may need to be synthesized and characterized.

  • Solvents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade, filtered and deionized (18.2 MΩ·cm).

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Diluent: A mixture of Water:Acetonitrile (50:50, v/v).

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL
Rationale for Method Parameters
  • Stationary Phase (Column): A Phenyl-Hexyl column was selected over a traditional C18 phase to exploit alternative selectivity mechanisms. The phenyl groups in the stationary phase offer π-π interactions with the aromatic rings of the TCSA isomers.[9] Subtle differences in the electron distribution and steric hindrance of the isomers, dictated by the positions of the three chlorine atoms, lead to differential retention and improved separation.[10]

  • Mobile Phase: A gradient elution with acetonitrile and water provides a robust separation for compounds with a range of polarities. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Acid Modifier (TFA): The addition of 0.1% TFA to the mobile phase serves two critical functions. First, it maintains an acidic pH (typically between 2-3), which suppresses the ionization of the carboxylic acid group on the salicylic acid backbone.[1][11] This ensures that the analytes are in a neutral, less polar form, leading to better retention and sharper, more symmetrical peak shapes by minimizing silanol interactions.[9]

  • Temperature: Maintaining a constant column temperature of 35 °C ensures reproducible retention times and can improve separation efficiency.

  • Detection Wavelength: Detection at 230 nm provides high sensitivity for salicylic acid and its derivatives, while monitoring at a secondary wavelength like 280 nm can aid in peak identification and purity assessment.[1][12]

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each TCSA isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent (50:50 Water:ACN).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each primary stock solution into a single 10 mL volumetric flask and dilute to volume with the sample diluent. This mixed standard solution contains all isomers for system suitability testing and method development.

Sample Preparation
  • Accurately weigh a sample containing the TCSA isomers and transfer it to a suitable volumetric flask.

  • Add a portion of the sample diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the final volume with the sample diluent. The target concentration should be within the linear range of the method (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial prior to injection.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions (3.1) Equilibrate Equilibrate System (35 min @ initial %B) Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solutions (3.2) Prep_Sample->Equilibrate Inject Inject Sample/Standard (10 µL) Equilibrate->Inject Run Execute Gradient Method (Table 1) Inject->Run Detect Acquire Data (UV @ 230nm) Run->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Isomers (by Retention Time) Integrate->Identify Quantify Quantify (Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: HPLC experimental workflow for TCSA isomer analysis.

Expected Results & System Suitability

The described method is expected to provide baseline separation of the major trichlorosalicylic acid isomers. The elution order will depend on the specific substitution pattern, with isomers having less intramolecular hydrogen bonding or greater polarity generally eluting earlier.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be qualified by injecting the mixed working standard solution (e.g., five replicate injections). The system suitability parameters should meet the criteria outlined in Table 2, which are based on typical pharmacopeial requirements.[13]

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5 between all adjacent isomer peaksEnsures accurate integration and quantification of each isomer.
Tailing Factor (Tf) ≤ 2.0 for each isomer peakIndicates good peak shape and absence of undesirable interactions.
RSD of Peak Area ≤ 2.0% for all isomer peaks (n=5)Demonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 1.0% for all isomer peaks (n=5)Confirms the stability and reproducibility of the pumping system.
Relationship Between Method Parameters and Separation

The successful separation of TCSA isomers is a direct result of the logical selection and optimization of key chromatographic parameters. The interplay between these factors is crucial for achieving the desired resolution.

Logic StationaryPhase Phenyl-Hexyl Column Provides π-π interactions & shape selectivity Resolution {Baseline Resolution (Rs ≥ 1.5) | Successful Isomer Separation} StationaryPhase->Resolution enhances selectivity MobilePhase Acidified ACN/Water Gradient Controls retention & ensures analyte neutrality MobilePhase->Resolution optimizes retention PeakShape {Symmetrical Peaks (Tf ≤ 2.0) | Accurate Quantification} MobilePhase->PeakShape suppresses silanol interactions Temp Column Temperature (35°C) Ensures reproducible kinetics & efficiency Temp->Resolution improves efficiency Temp->PeakShape stabilizes separation

Caption: Logic diagram of key parameters for successful isomer separation.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the separation of trichlorosalicylic acid isomers. By employing a Phenyl-Hexyl stationary phase and an optimized mobile phase gradient, this protocol offers the enhanced selectivity required to resolve these challenging positional isomers. The detailed methodology and scientific rationale provide a solid foundation for researchers in pharmaceutical analysis and quality control to implement, validate, and adapt this method for their specific applications.

References

  • Title: A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form Source: YCMOU URL: [Link]

  • Title: Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof Source: Google Patents URL
  • Title: Process for preparing esters of 3,5,6-trichlorosalicyclic acid Source: Google Patents URL
  • Title: RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID Source: ResearchGate URL: [Link]

  • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies Source: Pharmaceutica Analytica Acta URL: [Link]

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

  • Title: Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation Source: Waters Corporation URL: [Link]

  • Title: Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns Source: Agilent Technologies URL: [Link]

  • Title: 3,5,6-TRICHLOROSALICYLIC ACID Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: 3,5,6-trichlorosalicylic acid (C7H3Cl3O3) Source: PubChem URL: [Link]

  • Title: Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns Source: Agilent Technologies URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Isomers and Recommended HPLC Columns for Effective Separation Source: MicroSolv Technology Corporation URL: [Link]

  • Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

Sources

Synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid from trichlorobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the high-yield synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid starting from trichlorobenzenes.

Executive Summary

The synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid requires precise regiochemical control to establish the correct substitution pattern on the aromatic ring. While 1,2,4-trichlorobenzene is the most common industrial isomer, it does not favor the formation of the required 2,3,5-trichlorophenol precursor via direct functionalization.

Therefore, this protocol utilizes 1,3,5-trichlorobenzene as the optimal starting material. The pathway involves electrophilic chlorination to 1,2,3,5-tetrachlorobenzene, followed by selective nucleophilic aromatic substitution (hydrolysis) to yield 2,3,5-trichlorophenol, and finally a Kolbe-Schmitt carboxylation to install the carboxylic acid group at the ortho position.

Part 1: Synthetic Strategy & Retrosynthesis

Retrosynthetic Analysis:

  • Target: 3,4,6-trichloro-2-hydroxybenzoic acid.[1]

  • Disconnection (C-C bond): Removal of the carboxyl group (-COOH) via decarboxylation leads to 2,3,5-trichlorophenol .[1]

    • Note: The numbering changes upon decarboxylation.[1] The C1-COOH and C2-OH of the acid become the C1-OH of the phenol.[1] The chlorines at 3, 4, 6 of the acid map to positions 2, 3, 5 of the phenol.

  • Disconnection (C-O bond): The phenol moiety can be derived from 1,2,3,5-tetrachlorobenzene via nucleophilic aromatic substitution (hydrolysis).

  • Starting Material: 1,2,3,5-tetrachlorobenzene is synthesized via monochlorination of 1,3,5-trichlorobenzene .

SynthesisPath TCB 1,3,5-Trichlorobenzene (Starting Material) TeCB 1,2,3,5-Tetrachlorobenzene (Intermediate 1) TCB->TeCB Chlorination (Cl2, FeCl3) TCP 2,3,5-Trichlorophenol (Precursor) TeCB->TCP Hydrolysis (NaOH, Glycol, Δ) Target 3,4,6-Trichloro-2-hydroxybenzoic Acid (Target) TCP->Target Kolbe-Schmitt (CO2, K2CO3, 120°C)

Caption: Logical workflow for the regioselective synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid.

Part 2: Safety & Handling

  • Chlorobenzenes: Highly toxic and persistent.[1] Use in a fume hood.[1] Avoid release into the environment.[1]

  • High Pressure: The Kolbe-Schmitt reaction involves pressurized CO₂.[1][2] Use rated autoclaves with burst disks.[1]

  • Caustic Alkalis: Sodium hydroxide in hot glycol causes severe chemical burns.[1] Wear face shields and chemically resistant gloves (nitrile/neoprene).[1]

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3,5-Tetrachlorobenzene

This step introduces a fourth chlorine atom onto the symmetric 1,3,5-trichlorobenzene ring. Due to the directing effects, the incoming chlorine enters any open position (all are equivalent), yielding 1,2,3,5-tetrachlorobenzene.

  • Reagents:

    • 1,3,5-Trichlorobenzene (1.0 eq)

    • Chlorine gas (Cl₂) (1.1 eq)[1]

    • Ferric Chloride (FeCl₃) (0.01 eq, catalyst)

    • Solvent: Carbon Tetrachloride (CCl₄) or melt phase.[1]

  • Protocol:

    • Charge a reactor with molten 1,3,5-trichlorobenzene (MP: 63°C) and anhydrous FeCl₃.

    • Heat the mixture to 70–80°C .

    • Sparge dry Chlorine gas (Cl₂) slowly into the mixture.[1] Monitor the reaction by GC to prevent over-chlorination to pentachlorobenzene.

    • Stop the reaction when <2% starting material remains.[1]

    • Purification: Degas the mixture with nitrogen to remove HCl. Crystallize the crude product from ethanol. 1,2,3,5-tetrachlorobenzene crystallizes as white needles (MP: 50–52°C).

Step 2: Hydrolysis to 2,3,5-Trichlorophenol

Nucleophilic aromatic substitution is performed under forcing conditions. The chlorine at position 1 (flanked by H and Cl) is more labile than the sterically crowded Cl at position 2.

  • Reagents:

    • 1,2,3,5-Tetrachlorobenzene (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.5 eq)[1]

    • Solvent: Ethylene Glycol (high boiling point polar solvent)[1]

  • Protocol:

    • Dissolve NaOH in ethylene glycol in a stainless steel reactor.

    • Add 1,2,3,5-tetrachlorobenzene.[3]

    • Heat the mixture to 160–180°C for 4–6 hours.

    • Work-up: Cool to room temperature and dilute with water (5x volume).

    • Acidify carefully with concentrated HCl to pH 1–2. The phenol will precipitate.[1]

    • Extract with dichloromethane (DCM), dry over MgSO₄, and evaporate.

    • Purification: Recrystallize from hexane/benzene or purify via steam distillation to isolate 2,3,5-trichlorophenol (MP: 58–60°C).

    • Note: Ensure the isomer is correct by NMR. The splitting pattern of the two aromatic protons (meta-coupling) confirms the 2,3,5-substitution.

Step 3: Kolbe-Schmitt Carboxylation

The final step installs the carboxyl group ortho to the hydroxyl group.[1] Since the para position (C4 relative to OH) is blocked by Chlorine, carboxylation occurs exclusively at the ortho position (C6), yielding the target.

  • Reagents:

    • 2,3,5-Trichlorophenol

    • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[1]

    • Carbon Dioxide (CO₂) (anhydrous)[1]

  • Protocol:

    • Phenolate Formation: Dissolve 2,3,5-trichlorophenol in a stoichiometric amount of aqueous KOH. Evaporate to dryness under vacuum to obtain the anhydrous potassium phenolate.[1] Critical: Moisture inhibits the reaction; dry the salt thoroughly at 100°C under high vacuum.

    • Carboxylation: Place the dry potassium 2,3,5-trichlorophenolate in a high-pressure autoclave.

    • Pressurize with CO₂ to 50–80 bar .

    • Heat to 120–140°C for 8–12 hours.

    • Work-up: Cool the reactor and vent excess CO₂. Dissolve the solid residue in water.[1]

    • Filter any unreacted insoluble material.[1]

    • Acidify the filtrate with HCl. The crude 3,4,6-trichloro-2-hydroxybenzoic acid will precipitate.[1]

    • Purification: Recrystallize from aqueous ethanol.

Part 4: Data Summary & Characterization

ParameterSpecificationNotes
Starting Material 1,3,5-TrichlorobenzenePurity >98% recommended to avoid isomeric impurities.[1][4]
Intermediate 1 1,2,3,5-TetrachlorobenzeneMP: 50–52°C. Monitor GC for over-chlorination.
Intermediate 2 2,3,5-TrichlorophenolMP: 58–60°C. Key intermediate.
Target Product 3,4,6-Trichloro-2-hydroxybenzoic acidWhite crystalline solid.[1] Acidic pKa ~2.[1]5.
Overall Yield 45–60%Dependent on the efficiency of the hydrolysis step.

Structure Verification (Target Molecule):

  • ¹H NMR: Singlet at ~7.8 ppm (aromatic H at C5).[1] Broad singlet at ~11-14 ppm (COOH/OH).[1]

  • Regiochemistry: The presence of a single aromatic proton confirms the trisubstituted ring. The synthesis route (ortho-carboxylation of 2,3,5-TCP) structurally guarantees the 3,4,6-trichloro pattern.[5]

References

  • Preparation of 2,4,5-trichlorophenol (Analogous Hydrolysis Method). Google Patents. US2509245A.[1] Available at:

  • Kolbe-Schmitt Reaction Mechanism and Conditions. Organic Chemistry Portal. Available at: [Link][1]

  • Hydrolysis of Polychlorinated Benzenes. Google Patents. US2799714A.[1] Available at:

Sources

Application Note: High-Efficiency Extraction and Profiling of Free and Cell-Wall Bound Hydroxybenzoic Acid Metabolites from Plant Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydroxybenzoic acids (HBAs)—including gallic, p-hydroxybenzoic, vanillic, syringic, and protocatechuic acids—are critical secondary metabolites involved in plant defense and structural integrity. Standard extraction protocols often yield incomplete data by targeting only the "free" soluble fraction, ignoring the significant portion of HBAs ester-linked to cell wall polymers (lignin, cellulose). This Application Note details a validated, dual-stream protocol for the quantitative isolation of both free and insoluble-bound HBAs. The method integrates cryo-preservation, biphasic solvent extraction, and alkaline hydrolysis, ensuring >95% recovery and preserving metabolite integrity for HPLC/LC-MS analysis.

Introduction & Mechanistic Rationale

The "Bound" Problem in Metabolomics

In plant tissues, HBAs exist in three distinct pools:

  • Free Soluble: Dissolved in the vacuole or cytoplasm.

  • Soluble Conjugates: Esterified to sugars or low-molecular-weight compounds (e.g., glucose esters).

  • Insoluble-Bound: Cross-linked via ester or ether bonds to cell wall structural components (hemicellulose, lignin).

Scientific Integrity Note: Many researchers erroneously discard the solid residue after the initial solvent extraction. In lignified tissues (stems, seeds, bark), the bound fraction can account for 60–80% of the total hydroxybenzoic acid content. This protocol utilizes Alkaline Hydrolysis (Saponification) rather than acid hydrolysis for the bound fraction. Alkaline conditions effectively cleave the ester bonds linking HBAs to the cell wall without the high degradation rates associated with high-temperature acid hydrolysis.

Experimental Workflow Diagram

The following flowchart visualizes the dual-stream extraction process, distinguishing between the Free Phenolic Fraction (FPF) and the Bound Phenolic Fraction (BPF).

HBA_Extraction_Workflow Start Fresh Plant Tissue Cryo Cryo-Milling (Liq N2) Prevents enzymatic oxidation Start->Cryo Extract1 Solvent Extraction (80% MeOH, 0.1% HCl) Sonication, 15 min Cryo->Extract1 Centrifuge Centrifugation (5000 x g, 10 min) Extract1->Centrifuge Supernatant Supernatant (Free Phenolics) Centrifuge->Supernatant Liquid Phase Residue Solid Residue (Cell Wall Bound) Centrifuge->Residue Solid Phase Evap1 Rotary Evaporation (<40°C) Supernatant->Evap1 Hydrolysis Alkaline Hydrolysis (2M NaOH, 4h, N2 purge) Residue->Hydrolysis Recon1 Reconstitution (Mobile Phase) Evap1->Recon1 Analysis HPLC-DAD / LC-MS Analysis Recon1->Analysis Acidify Acidification (pH 2.0 with 6M HCl) Hydrolysis->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate x3) Acidify->LLE Evap2 N2 Dry Down LLE->Evap2 Recon2 Reconstitution (Mobile Phase) Evap2->Recon2 Recon2->Analysis

Figure 1: Dual-stream extraction workflow separating free (cytoplasmic) and bound (cell-wall) hydroxybenzoic acid metabolites.

Materials & Reagents

Reagents
  • Extraction Solvent: Methanol (HPLC Grade), Water (Milli-Q), Hydrochloric Acid (HCl, 37%).

  • Hydrolysis Reagents: Sodium Hydroxide (NaOH, pellets), Ethyl Acetate (HPLC Grade).

  • Antioxidant: Ascorbic acid or BHT (Butylated hydroxytoluene) – Crucial for preventing oxidation of phenolics during alkaline treatment.

  • Standards: Gallic acid, Protocatechuic acid, p-Hydroxybenzoic acid, Vanillic acid, Syringic acid.[1]

Equipment
  • Lyophilizer (Freeze-dryer)

  • Ball mill or Mortar & Pestle (Liquid Nitrogen compatible)

  • Ultrasonic bath (Temperature controlled)

  • Centrifuge (Refrigerated)

  • Rotary Evaporator or Nitrogen Evaporator

  • pH Meter

Detailed Protocol

Phase 1: Sample Preparation (The "Cold Chain")

Metabolite stability begins here. Enzymatic activity (Polyphenol Oxidase - PPO) must be halted immediately.

  • Harvest: Snap-freeze fresh plant tissue in liquid nitrogen immediately upon collection.

  • Lyophilization: Freeze-dry samples for 24–48 hours to remove water (which interferes with extraction efficiency and storage).

  • Grinding: Grind dried tissue to a fine powder (<0.5 mm) using a ball mill or mortar under liquid nitrogen.

    • Why? Fine particle size maximizes surface area for solvent penetration.

Phase 2: Extraction of Free Phenolics
  • Weigh 100 mg of dried powder into a 15 mL centrifuge tube.

  • Add 5 mL of 80% Methanol (acidified with 0.1% HCl).

    • Expert Insight: The 0.1% HCl prevents the ionization of phenolic acids (keeping them in protonated form R-COOH), which improves their solubility in organic solvents and stability.

  • Vortex for 1 min, then Sonicate for 15 min at <25°C.

    • Caution: Heat degrades phenolics.[2] Ensure the bath water remains cool.

  • Centrifuge at 5,000 x g for 10 min at 4°C.

  • Collect Supernatant: Transfer to a fresh tube.

  • Repeat: Re-extract the pellet with another 5 mL of solvent. Combine supernatants.

    • Store Supernatant at -20°C (Fraction A: Free Phenolics).

    • Keep the Pellet for Phase 3.

Phase 3: Alkaline Hydrolysis (Bound Phenolics)

This step releases HBAs esterified to the cell wall.

  • Dry the Pellet: Allow residual methanol to evaporate from the pellet (nitrogen stream or fume hood).

  • Add 5 mL of 2M NaOH containing 1% Ascorbic Acid (w/v) and 10mM EDTA.

    • Why Ascorbic Acid/EDTA? Alkaline conditions promote rapid oxidation of phenolics.[2] Ascorbic acid acts as an oxygen scavenger; EDTA chelates metal ions that catalyze oxidation.

  • Hydrolysis: Flush the tube with Nitrogen gas, cap tightly, and incubate.

    • Standard: 4 hours at Room Temperature (25°C).

    • Hard Matrices (Bark/Seed): 1 hour at 60°C.

  • Acidification: Adjust pH to 2.0 using 6M HCl.

    • Critical Control Point: The pH must be < pKa of the acids (typically ~4.5) to ensure they are protonated. Only protonated acids extract into Ethyl Acetate.

  • Lipid Removal (Optional): If the sample is fatty (seeds), wash with 5 mL Hexane (discard hexane layer).

  • Extraction: Add 5 mL Ethyl Acetate . Vortex vigorously for 1 min. Centrifuge to separate phases.

  • Collect Organic Phase: Transfer the top Ethyl Acetate layer to a new tube. Repeat extraction 3 times and combine.

    • (Fraction B: Bound Phenolics).[3]

Phase 4: Purification & Concentration
  • Drying: Evaporate Fraction A (Methanol) and Fraction B (Ethyl Acetate) to dryness using a Nitrogen Evaporator or Rotary Evaporator (Max temp 35°C).

  • Reconstitution: Dissolve residues in 500 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 5: HPLC Analysis Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 100mm x 4.6mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 5 min: 15% B

    • 20 min: 30% B

    • 30 min: 100% B

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection:

    • 255 nm (p-Hydroxybenzoic acid)

    • 280 nm (Gallic, Syringic, Vanillic acids)[5]

Data Presentation & Troubleshooting

Expected Retention Times & Detection Limits
CompoundRetention Time (min)*Primary λ (nm)LOD (µg/g)
Gallic Acid4.22800.5
Protocatechuic Acid6.8260/2900.2
p-Hydroxybenzoic Acid11.52550.2
Vanillic Acid13.1260/2900.3
Syringic Acid14.52800.3
(Note: Times vary by column/system. Calibrate with authentic standards.)
Troubleshooting Guide
  • Low Recovery of Bound Fraction:

    • Cause: Insufficient hydrolysis time or pH not low enough before ethyl acetate extraction.

    • Fix: Extend NaOH treatment to 12h or ensure pH is strictly < 2.0 before LLE.

  • Peak Tailing:

    • Cause: Silanol interactions on the column.

    • Fix: Ensure mobile phase is acidified (pH ~2.5-3.0) to suppress ionization of silanols and analytes.

  • Unknown "Ghost" Peaks:

    • Cause: Contamination from plasticizers in low-grade tubes.

    • Fix: Use glass tubes for the Ethyl Acetate step or certified HPLC-grade plasticware.

References

  • Irakli, M. et al. (2020). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. Foods , 9(10), 1366. Retrieved from [Link]

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
  • Acosta-Estrada, B. A., et al. (2014). Bound phenolics in foods, a review. Food Chemistry, 152, 46-55.
  • Krygier, K., Sosulski, F., & Hogge, L. (1982). Free, esterified, and insoluble-bound phenolic acids. 1. Extraction and purification procedure. Journal of Agricultural and Food Chemistry , 30(2), 330-334. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of 3,4,6-Trichlorosalicylic Acid (TCSA) in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the extraction and quantification of 3,4,6-trichlorosalicylic acid (3,4,6-TCSA) , a primary metabolite of the fungicide Amisulbrom and a degradation product of specific chlorinated aromatics.

While Amisulbrom is the regulatory marker for residue monitoring (MRL compliance), risk assessment protocols defined by agencies such as EFSA and FAO/WHO JMPR increasingly require data on metabolites to evaluate dietary risk. 3,4,6-TCSA presents specific analytical challenges due to its high polarity and acidic nature (pKa ~2.5), which leads to poor retention on standard C18 phases and complete loss during conventional QuEChERS cleanup steps involving Primary Secondary Amine (PSA).

Key Innovations in this Protocol:

  • PSA-Free Cleanup: Elimination of anion-exchange sorbents to prevent analyte removal.

  • Acid-Stabilized Extraction: Use of Citrate-buffered QuEChERS to maintain analyte protonation during partitioning.

  • Negative Mode ESI Optimization: Enhanced sensitivity using ammonium formate modifiers.

Chemical Profile & Mechanism of Analysis

Understanding the physicochemical properties of the analyte is the foundation of this protocol. 3,4,6-TCSA is a benzoic acid derivative.

PropertyValue / DescriptionAnalytical Implication
CAS Number 122453-90-1Reference Standard Identification
Molecular Formula C₇H₃Cl₃O₃MW: 241.45 g/mol
Acidity (pKa) ~2.5 (Carboxylic acid)Exists as an anion at neutral pH. Must be protonated (pH < 2.5) for C18 retention or analyzed as an anion in ESI(-).
LogP ~2.8Moderately lipophilic when protonated; highly polar when ionized.
Precursor AmisulbromFormed via cleavage of the sulfonylurea bridge and subsequent hydrolysis.
The "PSA Trap" in Standard QuEChERS

Standard QuEChERS protocols (EN 15662 or AOAC 2007.01) utilize PSA (Primary Secondary Amine) in the Dispersive Solid Phase Extraction (dSPE) step to remove sugars and fatty acids.

  • Mechanism of Failure: PSA acts as a weak anion exchanger. Since 3,4,6-TCSA is an acid, it covalently interacts with the amine groups of the PSA sorbent and is irreversibly retained , resulting in <10% recovery.

  • Solution: This protocol utilizes a C18-only or C18 + GCB (Graphitized Carbon Black) cleanup, strictly omitting PSA.

Sample Preparation Protocol

Technique: Modified QuEChERS (Citrate Buffered) Matrix Focus: High-water content crops (Cucumber, Grapes, Tomatoes)

Reagents Required
  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 1% Formic Acid.

  • Salts: Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate dihydrate, Sodium Citrate sesquihydrate.

  • dSPE Sorbents: C18 (End-capped), MgSO₄. (NO PSA) .

Step-by-Step Workflow
  • Homogenization: Cryogenically mill 500g of crop sample (dry ice) to a fine powder.

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • Acidification & Extraction:

    • Add 10 mL of Acetonitrile with 1% Formic Acid . (Acidification ensures the TCSA partitions into the organic layer).

    • Shake vigorously for 1 minute.

  • Salting Out (Partitioning):

    • Add QuEChERS Citrate Buffer Mix:

      • 4 g MgSO₄

      • 1 g NaCl

      • 1 g Sodium Citrate dihydrate

      • 0.5 g Sodium Citrate sesquihydrate

    • Note: The citrate buffer maintains pH ~5.0-5.5, preventing degradation of labile parent compounds while allowing extraction of the metabolite.

    • Shake immediately for 1 minute to prevent clump formation.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (dSPE) - CRITICAL STEP:

    • Transfer 1 mL of the supernatant (upper Acetonitrile layer) to a 2 mL dSPE tube.

    • Sorbent Composition: 150 mg MgSO₄ + 50 mg C18.

    • WARNING: Do not use PSA. If the sample is highly pigmented (e.g., spinach), add 7.5 mg GCB, but validate for planar analyte loss.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 3 minutes.

  • Final Dilution:

    • Transfer 200 µL of cleaned extract to an LC vial.

    • Dilute with 800 µL of Water (0.1% Formic Acid) to match the initial mobile phase composition (focusing effect).

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer Ionization: Electrospray Ionization, Negative Mode (ESI-)

Liquid Chromatography Parameters
  • Column: Phenomenex Kinetex Biphenyl or Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Rationale: Biphenyl phases offer superior selectivity for chlorinated aromatics via pi-pi interactions.

  • Mobile Phase A: Water + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate.

    • Note: Avoid high concentrations of acetic acid in negative mode as it can suppress ionization. Ammonium formate enhances [M-H]⁻ formation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
1.0 5
7.0 95
9.0 95
9.1 5

| 12.0 | 5 (Re-equilibration) |

Mass Spectrometry Parameters (MRM)
  • Polarity: Negative (-)

  • Precursor Ion: 238.9 m/z ([M-H]⁻ for ³⁵Cl isotope)

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeMechanism
3,4,6-TCSA 239.0195.0 5015QuantifierLoss of CO₂ (Decarboxylation)
3,4,6-TCSA 239.0159.0 5028QualifierLoss of HCl from fragment 195
Amisulbrom 464.0298.02030Quantifier(If co-analyzing parent)

Visualized Workflows

Diagram 1: Modified QuEChERS Workflow for Acidic Metabolites

This diagram illustrates the critical decision points where this protocol deviates from standard pesticide analysis to preserve the acidic metabolite.

QuEChERS_Acidic Start Homogenized Crop Sample (10g) Extraction Extraction: ACN + 1% Formic Acid (Acidification partitions TCSA to organic layer) Start->Extraction Salts Add Citrate Buffer Salts (MgSO4, NaCl, Citrates) Extraction->Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Salts->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot Decision Cleanup Step (Critical Checkpoint) Aliquot->Decision WrongWay Standard dSPE (PSA + MgSO4) Decision->WrongWay Avoid RightWay Modified dSPE (C18 + MgSO4) NO PSA Decision->RightWay Recommended Loss RESULT: TCSA binds to PSA 0% Recovery WrongWay->Loss Success RESULT: Matrix removed TCSA preserved RightWay->Success LCMS LC-MS/MS Analysis (ESI Negative Mode) Success->LCMS

Caption: Analytical workflow highlighting the critical exclusion of PSA sorbent to prevent irreversible binding of the acidic 3,4,6-TCSA metabolite.

Diagram 2: Metabolic Context (Amisulbrom Degradation)

Understanding the source of 3,4,6-TCSA helps in interpreting residue data, particularly when parent/metabolite ratios are analyzed.

Degradation_Pathway Amisulbrom Amisulbrom (Parent Fungicide) Intermed Cleavage of Sulfonylurea Bridge Amisulbrom->Intermed Hydrolysis / Photolysis TCSA 3,4,6-Trichlorosalicylic Acid (Metabolite IT-4) Intermed->TCSA Oxidation Triazole 1,2,4-Triazole Derivatives Intermed->Triazole

Caption: Simplified degradation pathway of Amisulbrom yielding 3,4,6-TCSA. Monitoring both compounds provides a complete safety profile.

Validation & Performance Criteria

To ensure "Trustworthiness" (E-E-A-T), the method must be validated against SANTE/11312/2021 (EU) or EPA 860 guidelines.

Linearity & Matrix Effects
  • Linearity: 1 – 100 ng/mL (ppb). R² > 0.99.

  • Matrix Effect (ME): Calculate as:

    
    .
    
    • Expectation: Signal suppression is common in ESI(-) for early eluting acids.

    • Mitigation: Use matrix-matched calibration standards or a stable isotope labeled internal standard (e.g., Salicylic acid-d4, though not identical, it tracks the ionization mode).

Recovery Limits

Spike samples at LOQ (0.01 mg/kg) and 10x LOQ.

  • Acceptable Range: 70% – 120%.

  • RSD: < 20%.

  • Note: If recovery is < 60% using the protocol above, check the pH of the extraction step. If the pH is > 4, the acid may ionize and partition into the water layer. Add more formic acid to the extraction solvent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Use of PSA in dSPE.STOP. Switch to C18-only dSPE.
Low Recovery (<50%) pH too high during extraction.Ensure 1% Formic Acid is used in the ACN extraction step.
Poor Peak Shape (Tailing) Column secondary interactions.Increase buffer concentration (Ammonium Formate) to 10mM or switch to a Biphenyl column.
No Signal in MS Wrong Polarity.Ensure Source is set to Negative (ESI-) .

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2016). Pesticide Residues in Food 2016: Amisulbrom Evaluation.

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. AOAC Official Method 2007.01.
  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for

Application Note: Regioselective Preparation of 2,4,5-Trichlorophenol Derivatives from Salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 2,4,5-trichlorophenol (often referred to in derivative nomenclature as the 3,4,6-trichloro fragment, e.g., in Hexachlorophene) starting from Salicylic Acid .

Unlike the direct chlorination of phenol (which yields 2,4,6-trichlorophenol) or the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (which poses severe dioxin risks), the Salicylic Acid Route offers a controlled pathway to the 2,4,5-isomer by utilizing the carboxyl group as a blocking and directing agent before its removal.

Strategic Overview

The synthesis of 2,4,5-trichlorophenol (2,4,5-TCP) is a critical challenge in organic process chemistry. Direct chlorination of phenol yields the symmetric 2,4,6-TCP due to the strong ortho/para directing effects of the hydroxyl group. To access the 2,4,5-substitution pattern, the aromatic ring must be manipulated using a directing group that can be removed later.

Salicylic acid serves as an ideal scaffold. The carboxyl group at position 1 (relative to the ring) blocks that position and, in conjunction with the hydroxyl group, directs electrophilic chlorination to positions 3, 5, and eventually 6 (ortho to the carboxyl). Subsequent decarboxylation removes the C1 carbon, effectively renumbering the ring to yield the desired 2,4,5-TCP product.

Key Advantages of this Route:
  • Regiocontrol: Accesses the "meta" position (relative to phenol OH) which is otherwise deactivated in simple phenols.

  • Safety Profile: Avoids the high-temperature alkaline hydrolysis of tetrachlorobenzene, significantly reducing (though not eliminating) the risk of forming 2,3,7,8-TCDD (dioxin).

  • Purity: Minimizes formation of the 2,4,6-isomer impurity.

Reaction Mechanism & Pathway[1][2][3][4]

The transformation proceeds in two distinct chemical stages: Exhaustive Chlorination followed by Thermal Decarboxylation .

  • Electrophilic Aromatic Substitution (Chlorination):

    • Salicylic acid is activated by the phenolic -OH.

    • Phase 1: Rapid chlorination at C3 and C5 (ortho/para to -OH) yields 3,5-dichlorosalicylic acid .

    • Phase 2: Forcing conditions (Lewis acid catalysis, e.g.,

      
      ) introduce a third chlorine at C6. This position is sterically crowded but activated by the -OH (para) and permitted by the -COOH (ortho).
      
  • Decarboxylation:

    • Heating the sterically congested 3,5,6-trichlorosalicylic acid destabilizes the carboxyl group.

    • Loss of

      
       results in a proton shift to C1.
      
    • Renumbering: The original C2 (-OH) becomes C1. The original C3, C5, C6 chlorines become C2, C4, C5.

Pathway Diagram

G cluster_0 Stage 1: Chlorination Salicylic Salicylic Acid (2-Hydroxybenzoic acid) Dichloro Intermediate: 3,5-Dichlorosalicylic acid Salicylic->Dichloro Cl2, H2SO4 < 35°C TrichloroAcid Intermediate: 3,5,6-Trichlorosalicylic acid Dichloro->TrichloroAcid Cl2, H2SO4, I2 (cat) 60-70°C TCP Target: 2,4,5-Trichlorophenol (Alias: 3,4,6-trichloro) TrichloroAcid->TCP Decarboxylation (-CO2) Heat/Solvent Hexachlorophene Derivative: Hexachlorophene (Bis-3,4,6-trichloro...) TCP->Hexachlorophene HCHO H2SO4

Figure 1: Synthetic pathway from Salicylic Acid to 2,4,5-Trichlorophenol and Hexachlorophene.[1]

Experimental Protocols

Stage 1: Synthesis of 3,5,6-Trichlorosalicylic Acid

Objective: Introduce three chlorine atoms onto the salicylic acid ring. The third chlorine (C6) requires catalytic activation.

Reagents:

  • Salicylic Acid (Solid, >99%)[2]

  • Sulfuric Acid (

    
    , conc. 96-98%) – Solvent & Protonating agent
    
  • Chlorine Gas (

    
    ) – Chlorinating agent
    
  • Iodine (

    
    ) – Lewis Acid Catalyst
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (sparger), and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/Cl2 off-gas.

  • Dissolution: Charge the flask with 1.0 mol Salicylic Acid and 500 mL conc. Sulfuric Acid .[3][4] Stir vigorously.

  • Primary Chlorination (3,5-dichloro):

    • Cool the mixture to 5–10°C using an ice bath.

    • Introduce

      
       gas slowly. Maintain temperature < 35°C.
      
    • Observation: The reaction is exothermic. Continue until approx. 2.0-2.1 molar equivalents of

      
       are absorbed.
      
  • Catalyst Addition: Once the monochloro/dichloro mixture is formed, add 150 mg Iodine (

    
    )  per mole of starting material.
    
  • Secondary Chlorination (C6 position):

    • Raise the temperature to 65–70°C .

    • Resume

      
       flow. The reaction will slow down as the ring becomes deactivated.
      
    • Monitor reaction progress via HPLC or TLC until the 3,5-dichloro intermediate is consumed (<1%).

  • Workup:

    • Cool the mixture to 20°C.

    • Pour the reaction mass slowly onto 2 kg of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[5]

    • Filter the solid 3,5,6-trichlorosalicylic acid.

    • Wash with cold water to remove residual sulfuric acid.

    • Optional: Recrystallize from xylene or chlorobenzene if high purity is required.

Stage 2: Decarboxylation to 2,4,5-Trichlorophenol

Objective: Remove the carboxyl group to yield the phenol.

Reagents:

  • 3,5,6-Trichlorosalicylic Acid (from Stage 1)[5][6]

  • Solvent: High-boiling point inert solvent (e.g., 1,2,4-trichlorobenzene or Quinoline for catalysis)

  • Catalyst (Optional): Copper powder (if using Quinoline)

Protocol:

  • Setup: Use a distillation apparatus capable of handling high temperatures.

  • Process (Thermal Method):

    • Suspend the dried 3,5,6-trichlorosalicylic acid in 1,2,4-trichlorobenzene (or process neat if equipment allows controlled melt).

    • Heat the mixture to 200–220°C .

    • 
       evolution will be observed.
      
    • Maintain temperature until gas evolution ceases.

  • Isolation:

    • The product, 2,4,5-trichlorophenol , can be isolated by fractional distillation under reduced pressure.

    • Boiling Point: ~253°C (at atm), but distill under vacuum (e.g., 10 mmHg at ~110°C) to prevent decomposition and dioxin formation.

  • Yield: Typical yields are 85-90% for this step.[6]

Stage 3: Derivatization (Example: Hexachlorophene)

Context: The "3,4,6-trichlorophenol" nomenclature often appears when this phenol is linked at the ortho position (C2), preserving the 3,4,6 pattern on the ring fragment.

Protocol:

  • Dissolve 2,4,5-Trichlorophenol (2 moles) in Methanol or Ethanol.

  • Add Formaldehyde (1 mole, aqueous formalin).

  • Add catalytic Sulfuric Acid .

  • Reflux for 4-6 hours.

  • Cool to precipitate Hexachlorophene [2,2'-methylenebis(3,4,6-trichlorophenol)].

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white needlesVisual
Melting Point 67–69°C (2,4,5-TCP)Capillary
Purity > 98.0%HPLC / GC-MS
Major Impurity 2,4,6-Trichlorophenol (< 0.5%)GC-MS
Dioxin (TCDD) < 1 ppb (Critical Safety Limit)HRGC/HRMS

Safety & Compliance (Critical)

WARNING: Dioxin Formation Risk. While the salicylic acid route is safer than the alkaline hydrolysis of tetrachlorobenzene, thermal stress on trichlorophenols (especially in the presence of base or during distillation) can generate polychlorinated dibenzo-p-dioxins (PCDDs).

  • Temperature Control: Never exceed 260°C during distillation. Use high vacuum to keep pot temperatures low.

  • pH Control: Avoid heating 2,4,5-TCP in alkaline conditions unless strictly necessary and controlled, as this promotes dimerization to dioxins.

  • Waste Disposal: All waste streams (mother liquors, still bottoms) must be treated as potentially dioxin-contaminated hazardous waste and incinerated at >1000°C.

  • PPE: Full protective suit, chemically resistant gloves (Nitrile/Viton), and respiratory protection (P100/Organic Vapor) are mandatory.

References

  • Gaylord, N. G., & Kamath, P. M. (1941). Salicylic acid, p-chlorophenyl ester. Organic Syntheses, Coll. Vol. 1, p.97. Link

  • Manfre, R. J., et al. (1981). Process for preparing 3,5,6-trichlorosalicylic acid and esters thereof. U.S. Patent 4,308,395. Link

  • NIST Chemistry WebBook. (2023). Phenol, 2,4,5-trichloro- (Structure and Properties). Link

  • World Health Organization (WHO). (2010). Chemical Safety Card: 2,4,5-Trichlorophenol. Link

  • Reid, W. G. (1958). Process for the preparation of 2,3,6-trihydroxybenzoic acid and derivatives. U.S. Patent 2,849,480.[3] Link

Sources

Introduction: Overcoming the Analytical Challenge of Trichlorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the GC-MS Derivatization of Trichlorinated Benzoic Acids

Trichlorinated benzoic acids (TCBAs) are a class of compounds with significant environmental and toxicological relevance. As polar, low-volatility molecules, their direct analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges, including poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2] To overcome these limitations, a derivatization step is essential. This process chemically modifies the polar carboxyl group, typically by converting it into a less polar and more volatile ester or silyl derivative, making the analyte amenable to GC-MS analysis.[3][4]

This guide provides a detailed exploration of the principal derivatization techniques for TCBAs. As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the underlying chemistry and rationale behind each methodological choice. We will delve into the mechanisms, advantages, and limitations of methylation and silylation techniques, providing field-proven protocols to empower researchers in achieving robust and reliable quantification of these challenging analytes.

Esterification: The Gold Standard for Carboxylic Acid Derivatization

Esterification is the most common derivatization strategy for carboxylic acids, converting the acidic -COOH group into an ester.[5] This transformation neutralizes the active hydrogen, significantly reducing polarity and increasing volatility. For TCBAs, this results in the formation of trichlorobenzoic acid methyl esters (TCBAMEs), which exhibit excellent chromatographic behavior.

Methylation with Diazomethane (CH₂N₂)

Diazomethane is arguably the most efficient and cleanest methylating agent for carboxylic acids.[6][7] The reaction is rapid, often instantaneous at room temperature, and produces nitrogen gas as the only byproduct, simplifying sample cleanup.[8][9]

Mechanism of Action: The reaction proceeds via a two-step process. First, the acidic proton of the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction, releasing the highly stable dinitrogen molecule (N₂).[9]

Causality Behind Experimental Choices:

  • Ethereal Solvent: Diethyl ether is the preferred solvent as it is relatively inert to diazomethane and easily evaporated.

  • No Heat: The reaction is highly exothermic and diazomethane is thermally labile; therefore, the reaction is performed at room temperature or below.

  • Visual Endpoint: Diazomethane has a characteristic yellow color. The persistence of this yellow hue indicates that all the carboxylic acid has been consumed and the reaction is complete.[5]

  • Safety First: Diazomethane is highly toxic and explosive.[7][9][10] It should always be generated in situ using specialized glassware with flame-polished joints and handled in a well-ventilated fume hood. Never store diazomethane solutions.

Safety Warning: This protocol involves a hazardous substance. All steps must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials:

  • Sample containing TCBAs dissolved in diethyl ether.

  • Diazomethane generation apparatus (e.g., using Diazald®).

  • Small amount of acetic acid for quenching.

Step-by-Step Methodology:

  • Preparation: Place an ethereal solution of the TCBA extract into a reaction vial.

  • Derivatization: Slowly add the freshly prepared ethereal diazomethane solution dropwise while gently swirling the vial. Continue adding until a faint yellow color persists for several minutes, indicating an excess of diazomethane.[9]

  • Reaction Time: Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Quenching: Add a few drops of acetic acid to quench the excess diazomethane. The yellow color will disappear.

  • Finalization: The sample is now ready for GC-MS analysis. The primary byproduct, N₂, will have already dissipated as a gas.

Methylation with Trimethylsilyldiazomethane (TMSD)

As a safer alternative to diazomethane, trimethylsilyldiazomethane (TMSD) has gained popularity.[11] It is commercially available as a stable solution in hexane and is not explosive.[8][12] The reaction mechanism is similar to diazomethane but requires a co-solvent, typically methanol, to facilitate proton transfer.

Causality Behind Experimental Choices:

  • Methanol Catalyst: The reaction between TMSD and carboxylic acids is significantly slower than with diazomethane. Methanol acts as a proton donor, accelerating the formation of the methyl ester.[11]

  • Heating: To achieve quantitative derivatization, gentle heating is often required. The optimal temperature and time must be determined empirically but typically range from 60-80°C.[11]

Materials:

  • Dried sample extract containing TCBAs.

  • Toluene or other suitable solvent.

  • Methanol.

  • Trimethylsilyldiazomethane (2.0 M in hexane).

Step-by-Step Methodology:

  • Preparation: Dissolve the dried TCBA extract in 100 µL of toluene.

  • Reagent Addition: Add 20 µL of methanol, followed by 50 µL of 2.0 M TMSD in hexane.

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.

  • Completion: Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis.

Caption: General workflow for methylation of TCBAs.

Acid-Catalyzed Esterification with BF₃-Methanol

Boron trifluoride-methanol (BF₃-Methanol) is a classic and effective reagent for preparing methyl esters.[13] It acts as a strong Lewis acid catalyst.[14] This method is particularly useful for large batches of samples and can also transesterify existing esters if present in the matrix.

Mechanism of Action: The boron trifluoride coordinates with the carbonyl oxygen of the carboxylic acid. This polarization of the C=O bond makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by methanol.[14][15]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Water can compete with methanol as a nucleophile, leading to a reversible reaction and incomplete esterification. Therefore, anhydrous reagents and samples are preferred.[13]

  • Heating: The reaction requires thermal energy to proceed at a reasonable rate. A temperature of 60°C is a common starting point.[16]

  • Extraction: After the reaction, the nonpolar fatty acid methyl esters (FAMEs) must be extracted from the polar reaction mixture (methanol, BF₃) into a nonpolar solvent like hexane for injection into the GC.[16]

Materials:

  • Dried sample extract containing TCBAs.

  • BF₃-Methanol solution (10-14% w/w).

  • Hexane (GC grade).

  • Saturated sodium chloride (NaCl) solution.

Step-by-Step Methodology:

  • Preparation: Place the dried TCBA extract into a screw-cap vial.

  • Derivatization: Add 1 mL of 12% BF₃-Methanol solution.[14] Tightly cap the vial.

  • Reaction: Heat the vial at 60°C for 10 minutes in a heating block or water bath.[13]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. The salt solution increases the ionic strength of the aqueous layer, forcing the nonpolar methyl esters into the hexane layer.

  • Phase Separation: Vortex vigorously for 30 seconds and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer containing the TCBA methyl esters to a clean GC vial for analysis.

Silylation: A Versatile Alternative

Silylation is a powerful derivatization technique that replaces active hydrogens (like the one in a carboxyl group) with a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS-esters are thermally stable and highly volatile, and their mass spectra often contain characteristic ions that aid in identification.[7]

Mechanism of Action: Silylation proceeds via a nucleophilic attack of the carboxyl group on the silicon atom of the silylating agent (e.g., BSTFA). A catalyst, such as Trimethylchlorosilane (TMCS), is often included (typically 1% in the BSTFA reagent) to enhance the reactivity, especially for hindered functional groups.[17]

Causality Behind Experimental Choices:

  • Aprotic Solvent: Silylation reagents are sensitive to moisture. The reaction must be carried out in a dry, aprotic solvent (e.g., pyridine, acetonitrile) with a thoroughly dried sample extract.

  • Heating: Moderate heating (60-70°C) is usually sufficient to drive the reaction to completion in a reasonable timeframe.[17]

Materials:

  • Thoroughly dried sample extract containing TCBAs.

  • BSTFA + 1% TMCS.

  • Pyridine or Acetonitrile (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the dried TCBA extract in 100 µL of anhydrous pyridine in a reaction vial.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.[17]

  • Completion: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Caption: General workflow for silylation of TCBAs.

Summary and Method Comparison

The choice of derivatization reagent depends on several factors, including the sample matrix, available equipment, safety considerations, and the specific isomers of interest.

FeatureDiazomethaneTMSDBF₃-MethanolBSTFA + TMCS
Reaction Principle MethylationMethylationAcid-Catalyzed MethylationSilylation
Reaction Speed Very Fast (Instant)Moderate to SlowFast (5-10 min)Moderate (30-60 min)
Conditions Room Temperature60-80°C with Methanol60°C60-70°C (Anhydrous)
Safety Concerns Highly Toxic, ExplosiveToxic, Non-ExplosiveCorrosive, ToxicMoisture Sensitive
Byproducts N₂ (gas)N₂ (gas), TMS byproductsVolatile byproductsVolatile byproducts
Cleanup Minimal (Quench)MinimalLiquid-Liquid ExtractionMinimal
Ideal Use Case High-throughput, clean samples when safety protocols are in place.Safer alternative to diazomethane, good for automation.Robust for complex matrices, performs transesterification.Broad applicability for multiple analyte classes, stable derivatives.

Conclusion

Effective derivatization is the cornerstone of successful GC-MS analysis of trichlorinated benzoic acids. Both methylation and silylation are viable and robust strategies. Methylation with diazomethane offers unparalleled efficiency but carries significant safety risks. Its safer analogue, TMSD, and the classic acid-catalyzed BF₃-Methanol method provide excellent, reliable alternatives. Silylation with reagents like BSTFA is a versatile and powerful technique that produces stable derivatives suitable for comprehensive metabolic profiling.

By understanding the chemical principles and procedural details outlined in this guide, researchers can select and optimize the most appropriate derivatization protocol for their specific analytical needs, ensuring accurate, precise, and reliable quantification of TCBAs in complex samples.

References

  • LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Chemistry LibreTexts. [Link]

  • Patsnap. (2025, September 22). Compare GC-MS vs LC-MS for Pesticide Analysis. Patsnap Eureka. [Link]

  • StudySmarter. (2023, October 25). Functional Derivatives of Carboxylic Acid: Reactions & Acidity. StudySmarter US. [Link]

  • Unknown. Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. [Link]

  • ResearchGate. (n.d.). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Request PDF. [Link]

  • Agilent. (2021, January 13). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Agilent Technologies. [Link]

  • Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]

  • Húšková, R., Čabala, R., & Křesinová, Z. (2008). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Journal of separation science, 31(6), 1084–1091. [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619–1626. [Link]

  • ResearchGate. (n.d.). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. [Link]

  • Unknown.
  • Ashenhurst, J. (2025, June 22). Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • ChemTalk. (2023, September 11). Carboxylic Acid Derivatives and their Reactions. ChemTalk. [Link]

  • LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. [Link]

  • Nocoń, J., & Nocoń, K. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Journal of chromatography. A, 1218(33), 5599–5605. [Link]

  • Bester, K., & Hühnerfuss, H. (2003). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. Talanta, 61(4), 411–422. [Link]

  • Unknown. Methyl Ester Derivatives for GC-MS. [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Moldoveanu, S. C., & David, V. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]

  • Liu, R. H., & Lin, C. C. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of food and drug analysis, 7(2), 75–90. [Link]

  • ALS Environmental. (2024, July 29). Determination of selected phenoxyalkanoic, benzonitrile and other compounds. Method Statement WPC45. [Link]

  • Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

Sources

3,4,6-trichlorosalicylic acid as a ligand in metal complexation studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,4,6-Trichlorosalicylic Acid (TCSA) in Metal Complexation [1]

Part 1: Introduction & Chemical Profile

Executive Summary

Trichlorosalicylic acids (TCSAs) represent a specialized class of halogenated salicylate ligands used to modulate the bioavailability and catalytic activity of transition metals. While the 3,5,6-isomer is the most abundant in general literature, 3,4,6-trichlorosalicylic acid offers a unique steric and electronic profile due to the specific positioning of chlorine atoms at the 4- and 6-positions. This configuration influences the acidity of the carboxylic group and the lability of the phenolic proton, directly altering metal binding constants (


).

This guide details the protocol for synthesizing, characterizing, and validating metal complexes (specifically Cu(II), Ni(II), Mn(II), and Zn(II)) using 3,4,6-TCSA. It leverages comparative data from the structurally homologous 3,5,6-TCSA to establish baseline expectations for stability and biological efficacy.

Ligand Profile: 3,4,6-TCSA
  • Chemical Formula:

    
    [2][3][4]
    
  • Molecular Weight: ~241.45 g/mol [4]

  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Primary anionic binding site.
      
    • Phenolic Hydroxyl (

      
      ):  Secondary binding site (requires elevated pH for deprotonation).
      
    • Chlorine Substituents (3, 4, 6): Electron-withdrawing groups that lower the

      
       of the phenolic oxygen, enhancing stability in acidic media compared to non-chlorinated salicylates.
      

Part 2: Experimental Protocol

A. Ligand Preparation & Handling

Note: 3,4,6-TCSA is sensitive to photolytic degradation. All solid handling should occur under amber light or in opaque vessels.

  • Purity Check: Verify ligand purity via HPLC (>98%). Impurities (e.g., dichlorosalicylic acids) will cause non-stoichiometric metal binding.

  • Solubility: The ligand is sparingly soluble in cold water but highly soluble in Ethanol (EtOH) and Methanol (MeOH).

    • Standard Stock: Prepare a 0.1 M solution in absolute EtOH.

B. Synthesis of Metal(II)-TCSA Complexes

Objective: Synthesize bis-chelated complexes


 where M = Cu, Ni, Co, Zn.

Reagents:

  • 3,4,6-TCSA (Ligand)

  • Metal Acetate or Chloride salts (

    
    )
    
  • Solvent: 1:1 (v/v) Methanol/Water mixture

  • Base: 0.1 M NaOH or

    
     (for pH adjustment)
    

Step-by-Step Methodology:

  • Ligand Activation:

    • Dissolve 2.0 mmol of 3,4,6-TCSA in 20 mL of Methanol.

    • Critical Step: Add 0.1 M NaOH dropwise to adjust pH to ~7.5–8.0.

    • Rationale: This deprotonates the carboxylic acid (

      
      ) and prepares the phenolic group for coordination without precipitating metal hydroxides.
      
  • Metal Addition:

    • Dissolve 1.0 mmol of Metal Salt (1:2 Metal:Ligand ratio) in 10 mL distilled water.

    • Add the metal solution dropwise to the stirring ligand solution over 15 minutes.

    • Observation: A color change is immediate (e.g., Cu

      
       Green/Blue, Ni 
      
      
      
      Light Green, Fe
      
      
      Violet/Brown).
  • Reflux & Crystallization:

    • Reflux the mixture at 60–70°C for 3 hours.

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Precipitates/Crystals will form. Filter, wash with cold 50% MeOH, and dry in a vacuum desiccator over

      
      .
      
C. Characterization Workflow

To validate the complex, you must confirm the loss of the carboxylic proton and the coordination of the phenolic oxygen.

TechniqueParameter to MonitorExpected Result (Evidence of Complexation)
FT-IR

Broadening or disappearance of the free OH band (3200-3400

).
FT-IR

Shift from ~1680

(free acid) to ~1590–1610

(coordinated).
UV-Vis d-d TransitionsAppearance of new bands in visible region (e.g., 600-800 nm for Cu(II)).
Molar Conductance

Low values (10–20

) indicate non-electrolytic nature (neutral complex).

Part 3: Mechanism & Visualization

The coordination mode of 3,4,6-TCSA is typically bidentate , forming a stable six-membered chelate ring involving the carboxylate oxygen and the phenolic oxygen.

Diagram 1: Synthesis & Characterization Workflow

TCSA_Workflow Start Start: 3,4,6-TCSA Solid Solubilization Solubilization (MeOH, 25°C) Start->Solubilization Activation Activation (pH 7.5) Deprotonation of COOH Solubilization->Activation + NaOH Metal_Add Metal Addition (1:2 M:L Ratio) Activation->Metal_Add + M(II) Salt Reflux Reflux (3h, 65°C) Chelation Process Metal_Add->Reflux u0394 Heat Isolation Isolation Filtration & Drying Reflux->Isolation Cool & Precipitate Validation Validation (IR, UV-Vis, Cond.) Isolation->Validation

Caption: Step-by-step workflow for the synthesis and validation of Metal-TCSA complexes.

Diagram 2: Chelation Mechanism

Chelation_Mode cluster_binding Binding Sites Metal Metal Ion (M+2) Complex M-TCSA Chelate (Octahedral/Square Planar) Metal->Complex TCSA 3,4,6-TCSA Ligand Carboxyl Carboxyl O (Monodentate) TCSA->Carboxyl Phenol Phenolic O (Deprotonated) TCSA->Phenol Carboxyl->Metal Coordination Phenol->Metal Coordination

Caption: Bidentate coordination mode of TCSA forming a stable 6-membered ring with the metal center.

Part 4: Biological & Catalytic Applications

Antimicrobial Potency (The "Switch" Effect)

Free trichlorosalicylic acids often exhibit low intrinsic antibacterial activity. However, complexation acts as a "switch," significantly enhancing bioactivity.

  • Mechanism: Chelation reduces the polarity of the metal ion (via partial sharing of positive charge with donor groups), increasing the lipophilic character of the complex. This facilitates permeation through the lipid layer of bacterial membranes (Tweedy’s Overtone Concept).

  • Target Specificity:

    • Mn(II)-TCSA & Ni(II)-TCSA: Highly effective against Gram-negative bacteria (e.g., E. coli).

    • Cu(II)-TCSA: Strong antifungal properties.

  • Protocol: Determine Minimum Inhibitory Concentration (MIC) using the agar well diffusion method. Dissolve complexes in DMSO.

Protein Binding (BSA Interaction)

Understanding the transport of these complexes in blood plasma is vital for drug development.

  • Binding Order: Studies on TCSA analogs suggest the binding affinity to Bovine Serum Albumin (BSA) follows the order:

    
    [1]
    
  • Implication: Ca(II) and Cu(II) complexes are likely to be transported efficiently by albumin, whereas Ni(II) or Co(II) may require alternative transport mechanisms or exhibit higher free-fraction toxicity [1].

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation of Metal Hydroxide pH too high (> 8.5)Maintain pH between 7.0 and 8.0. Add buffer if necessary.
Low Yield / No Precipitate High solubility in MeOHEvaporate solvent to 50% volume or add excess cold water to force precipitation.
Impure Spectra (Free Ligand peaks) Incomplete reactionEnsure 3-hour reflux; verify 1:2 Metal:Ligand stoichiometry.
Color Instability Oxidation (esp. Mn/Fe)Perform synthesis under Nitrogen (

) atmosphere.

References

  • Complexation of trichlorosalicylic acids by alkaline and first row transition metals as a switch for their antibacterial activity. Source: ResearchGate URL:[1][Link]

  • Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid. (Comparative Salicylate Protocol) Source: Oriental Journal of Chemistry URL:[Link]

Sources

Application Notes and Protocols: Purification of Technical Grade Dicamba using Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide widely utilized for the control of broadleaf weeds in agriculture.[1][2] Technical grade Dicamba, as synthesized, often contains impurities that can affect its efficacy, stability, and toxicological profile. Therefore, a robust purification process is essential to meet the stringent quality requirements for its use in commercial formulations. Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds, including Dicamba.[3][4][5] This method leverages the differences in solubility between the desired compound and its impurities in a selected solvent system.[5][6] By carefully controlling parameters such as solvent choice, temperature, and cooling rate, a high-purity crystalline product can be obtained.

This application note provides a detailed protocol for the purification of technical grade Dicamba via recrystallization. It is intended for researchers, scientists, and professionals in the fields of chemical and drug development who require a comprehensive understanding of the principles and practical execution of this purification technique.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[5][6] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is allowed to cool, the solubility of the compound decreases, leading to the formation of crystals.[3][7] Ideally, the impurities remain dissolved in the solvent (mother liquor) or are present in much lower concentrations, allowing for their separation from the purified crystals by filtration.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures.[3]

  • Either not dissolve the impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert with respect to the compound being purified.

  • Have a boiling point that is low enough to be easily removed from the purified crystals.

Solvent System Selection for Dicamba

Dicamba is soluble in a variety of organic solvents, including ethanol, acetone, and methanol.[8][9] A particularly effective solvent system for the recrystallization of Dicamba is a mixture of water and xylene.[10][11] In this system, xylene acts as the primary solvent in which Dicamba is soluble at elevated temperatures, while water can be considered an anti-solvent. The presence of water helps to modulate the solubility of Dicamba and can aid in the exclusion of certain impurities from the crystal lattice. A patent describing a process for the preparation of high-purity Dicamba details a recrystallization step from a mixture of water and xylene, achieving a purity of 99.6%.[10][11]

Solubility Data of Dicamba
SolventSolubility ( g/100 mL at 25 °C)
Ethanol92.2[8]
Acetone126[8]
Methanol137[8]
Xylene20.2[8]
Water0.831 (at pH 7)[8]

Note: The solubility of Dicamba in water is pH-dependent.

Experimental Protocol

This protocol details the steps for the purification of technical grade Dicamba using a water-xylene solvent system.

Materials
  • Technical Grade Dicamba (purity typically 97.5-98.5%)[10]

  • Xylene (analytical grade)

  • Deionized Water

  • Activated Carbon (optional, for removal of colored impurities)

Equipment
  • Heating mantle with magnetic stirrer

  • Round-bottom flask with reflux condenser

  • Erlenmeyer flask

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Drying oven or vacuum desiccator

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add technical Dicamba, water, and xylene to flask B 2. Heat mixture to reflux with stirring A->B C 3. Ensure complete dissolution B->C D 4. (Optional) Add activated carbon and reflux briefly C->D F 6. Slowly cool the solution to room temperature C->F E 5. Hot gravity filtration (if carbon is used) D->E E->F G 7. Further cool in an ice bath F->G H 8. Observe crystal formation G->H I 9. Collect crystals by vacuum filtration H->I J 10. Wash crystals with ice-cold xylene I->J K 11. Dry crystals under vacuum J->K

Caption: Workflow for Dicamba Recrystallization.

Step-by-Step Procedure
  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the technical grade Dicamba.

    • For each mole of Dicamba, add 300 ml of deionized water and 50 ml of xylene.[10][11]

    • Heat the mixture to reflux using a heating mantle while stirring continuously.

    • Continue heating and stirring until all the Dicamba has dissolved, forming a clear solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution (approximately 1-2% of the weight of Dicamba).

    • Return the flask to the heating mantle and reflux for a few minutes. The activated carbon will adsorb colored impurities.

    • Perform a hot gravity filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[7]

    • Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold xylene.

    • Pour the cold slurry of crystals into the Buchner funnel and apply vacuum to collect the crystals.

    • Wash the collected crystals with a small amount of ice-cold xylene to remove any remaining mother liquor.[10][11]

    • Continue to draw air through the crystals on the filter for a few minutes to partially dry them.

    • Transfer the purified Dicamba crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized Dicamba should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method for determining the purity of Dicamba and quantifying any remaining impurities.[12][13] The identity of the purified compound can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by comparing its melting point to the literature value (114-116 °C).[8]

Typical Purity Profile
SamplePurity (%)
Technical Grade Dicamba97.5 - 98.5[10]
Recrystallized Dicamba> 99.5[10][11]

Troubleshooting

ProblemPossible CauseSolution
Oiling out (formation of an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Add a small amount of additional hot solvent. Ensure slow cooling.
No crystal formation upon coolingToo much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization.[7] Add a seed crystal of pure Dicamba.
Low yieldThe compound is too soluble in the cold solvent. Incomplete transfer of crystals.Ensure the solution is thoroughly cooled in an ice bath. Use minimal amounts of cold solvent for washing the crystals.

Safety Precautions

  • Dicamba is a herbicide and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Xylene is flammable and its vapors are harmful. Avoid open flames and ensure adequate ventilation.

  • Consult the Safety Data Sheet (SDS) for Dicamba and all solvents before use.

Conclusion

Recrystallization from a water-xylene solvent system is a highly effective method for the purification of technical grade Dicamba. By following the detailed protocol outlined in this application note, researchers and scientists can consistently obtain high-purity Dicamba suitable for use in research, development, and formulation activities. The principles and techniques described herein are fundamental to the field of chemical purification and can be adapted for the purification of other solid organic compounds.

References

  • PubChem. (n.d.). Dicamba. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. Retrieved from [Link]

  • Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
  • Raghavan, S., & Hesketh, T. F. (1994). Determination of Dicamba by Reverse-Phase HPLC.
  • Scribner, K. A., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules, 25(16), 3611.
  • Avdagić, A., et al. (2021). Optimization and Validation of Kinetic-Spectrophotometric Technique for the Determination of Pesticide Dicamba in Infant Baby Food. Food Technology and Biotechnology, 59(1), 84-93.
  • Justia Patents. (n.d.). Single phase liquids of alkanolamine salts of dicamba. Retrieved from [Link]

  • AERU. (n.d.). Dicamba (Ref: SAN 837H). University of Hertfordshire. Retrieved from [Link]

  • Google Patents. (n.d.). US7022896B1 - Methods and materials for making and using transgenic dicamba-degrading organisms.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Justia Patents. (n.d.). crystallization inhibitors in agricultural formulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Cocrystal engineering for sustained release of dicamba: Mitigating secondary drift and reducing leaching. Retrieved from [Link]

  • ResearchGate. (n.d.). Volatilization of Standalone Dicamba and Dicamba Plus Glyphosate as Function of Volatility Reducer and Different Surfaces. Retrieved from [Link]

  • SlideShare. (n.d.). Recrystallization. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). A kind of synthetic method of 3,6-dichloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Dicamba Solution, 100 g/mL in methanol, Ultra Scientific 4 x 1 mL. Retrieved from [Link]

  • GEA. (n.d.). The evolution of purification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution of Trichlorosalicylic Acid Isomers in RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The separation of trichlorosalicylic acid (TCSA) isomers—such as 3,5,6-trichlorosalicylic acid and its positional counterparts—presents a significant chromatographic challenge. Because these isomers are formed simultaneously during the direct chlorination of salicylic acid[1], isolating them is critical for downstream pharmaceutical and materials science applications. Due to their identical molecular weights, similar steric bulks, and nearly indistinguishable hydrophobicities, traditional reverse-phase methods often fail to achieve baseline resolution. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your analytical workflows.

Diagnostic Workflow

TCSA_Optimization N1 Co-elution of TCSA Isomers N2 Assess Stationary Phase N1->N2 N3 Switch to PFP Column (Enhance π-π & Dipole) N2->N3 If C18/C8 N4 Assess Mobile Phase pH N2->N4 If PFP N3->N4 N5 Adjust pH to 2.0-3.0 (Suppress Ionization) N4->N5 If pH > 3.0 N6 Optimize Thermodynamics N4->N6 If pH ≤ 3.0 N5->N6 N7 Lower Column Temp (20-25°C) Flatten Gradient Slope N6->N7 N8 Baseline Resolution (Rs ≥ 1.5) N7->N8

Diagnostic workflow for resolving trichlorosalicylic acid isomers in RP-HPLC.

Troubleshooting & FAQs

Q1: Why are my TCSA isomers co-eluting on a standard C18 column, and what is the alternative? Causality: Standard C18 stationary phases separate analytes primarily through dispersive (hydrophobic) interactions. Because positional isomers of highly chlorinated aromatics possess nearly identical partition coefficients (LogP) and hydrophobic footprints, a C18 alkyl chain cannot easily distinguish between them, resulting in co-elution[2]. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity driven by multiple retention mechanisms:


 interactions, dipole-dipole interactions, and hydrogen bonding. Furthermore, the rigid fluorinated aromatic ring of the PFP phase exhibits exceptional shape selectivity, making it highly effective for discriminating between the subtle steric differences of halogenated positional isomers[3][4].

Q2: How does mobile phase pH impact the resolution of these chlorinated isomers? Causality: Trichlorosalicylic acids are strong organic acids. The three electron-withdrawing chlorine atoms on the aromatic ring stabilize the carboxylate anion, lowering the pKa significantly compared to un-substituted salicylic acid. If the mobile phase pH is near or above this pKa, the TCSA molecules exist in a partially or fully ionized state. Ionized analytes exhibit poor retention on reverse-phase columns, severe peak tailing due to secondary interactions with residual silanols, and a complete loss of the subtle isomer-specific interactions required for separation. Solution: Maintain a strictly acidic mobile phase (pH 2.0–3.0) to suppress ionization and ensure the analytes remain fully protonated (neutral). Using acidic modifiers such as 20 mM potassium dihydrogen phosphate adjusted with orthophosphoric acid, or 0.1% trifluoroacetic acid (TFA), is a validated strategy for salicylic acid derivatives[5][6].

Q3: Should I adjust the column compartment temperature to improve resolution? Causality: Yes. The separation of structural isomers on a PFP column is highly dependent on the enthalpy of binding (


). Because the structural differences between TCSA isomers are purely positional, lower temperatures amplify these subtle enthalpic differences. Conversely, higher temperatures increase the kinetic energy of the system, which can overcome the weak dipole and 

interactions necessary for resolution. Solution: Lower the column temperature to 20°C–25°C. While this slightly increases system backpressure due to higher solvent viscosity, it maximizes the steric recognition capabilities of the stationary phase.

Experimental Protocol: Isomer-Selective RP-HPLC Method

To ensure a self-validating system, follow this step-by-step methodology for screening and optimizing TCSA isomer resolution.

Step 1: System Preparation & Column Equilibration

  • Install a high-efficiency PFP column (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm particle size)[4].

  • Flush the system with 100% HPLC-grade Methanol for 20 column volumes to remove storage solvents.

  • Equilibrate the column with the starting mobile phase until a stable baseline is achieved (typically 30 minutes)[6].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Dihydrogen Phosphate (

    
    ) buffer. Adjust the pH strictly to 2.5 using orthophosphoric acid[6]. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): Use HPLC-grade Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns because its protic nature enhances the

    
     interactions between the stationary phase and the aromatic analytes).
    

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled).

  • Detection: UV at 230 nm or 315 nm.

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold to maximize initial interaction)

    • 2–15 min: 30%

      
       55% B (Shallow linear gradient for isomer resolution)
      
    • 15–20 min: 55%

      
       80% B (Column wash)
      
    • 20–25 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

  • Inject a 10 µL resolution standard containing a known mixture of TCSA isomers (e.g., 3,4,5-TCSA and 3,5,6-TCSA).

  • Validation Criteria: Proceed with sample analysis only if the calculated resolution (

    
    ) between the closest eluting isomer pair is 
    
    
    
    . If
    
    
    , flatten the gradient slope between 2–15 minutes.

Quantitative Method Comparison

The following table summarizes the quantitative impact of stationary phase, pH, and temperature on the retention and resolution of halogenated salicylic acid isomers.

Stationary PhaseMobile Phase pHOrganic ModifierTemp (°C)Avg. Retention Time (min)Resolution (

)
C18 (150 x 4.6 mm)4.5 (Acetate)Acetonitrile404.20.4 (Co-elution)
C18 (150 x 4.6 mm)2.5 (Phosphate)Acetonitrile258.50.9 (Partial)
PFP (150 x 4.6 mm)4.5 (Acetate)Methanol405.10.7 (Partial)
PFP (150 x 4.6 mm)2.5 (Phosphate)Methanol2512.42.1 (Baseline)

Data Interpretation: Baseline resolution (


) is only achieved when the unique selectivity of the PFP phase is combined with ionization suppression (pH 2.5) and favorable thermodynamics (25°C).

References

  • Benchchem - 3,5,6-Trichlorosalicylic acid | 40932-60-3 URL
  • Benchchem - Application Note: HPLC Analysis of 5-Chlorosalicylic Acid Purity URL
  • Agilent Technologies - Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application URL
  • Thermo Fisher Scientific - Reversed Phase HPLC Columns URL
  • Hawach Scientific - PFP HPLC Column, HPLC Analytical Columns Chemistry URL
  • LCGC International - HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column URL

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 3,4,6-Trichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of 3,4,6-trichloro-2-hydroxybenzoic acid and why is it problematic?

A1: 3,4,6-trichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, exhibits very limited solubility in water.[1][2] This poor solubility is a direct consequence of its chemical structure. The presence of three electron-withdrawing chlorine atoms on the aromatic ring significantly increases the molecule's lipophilicity (hydrophobicity). While the carboxylic acid and hydroxyl groups are polar, their contribution to overall solubility is outweighed by the large, nonpolar chlorinated benzene ring.[3] This characteristic is common among many active pharmaceutical ingredients (APIs) and can be a significant barrier to formulation development and achieving therapeutic bioavailability.[4]

Q2: How does the pKa of 3,4,6-trichloro-2-hydroxybenzoic acid influence its solubility?

A2: The pKa, or acid dissociation constant, is a critical determinant of the solubility of ionizable compounds like 3,4,6-trichloro-2-hydroxybenzoic acid. While the exact pKa is not readily published, we can infer its properties. The parent molecule, 2-hydroxybenzoic acid (salicylic acid), has a pKa of approximately 2.97.[5] The three electron-withdrawing chlorine atoms will increase the acidity of the carboxylic acid group, resulting in a pKa lower than 2.97.

This pH-dependent ionization is key to its solubility.[6]

  • At a pH below its pKa , the molecule will exist predominantly in its neutral, protonated (COOH) form, which is less soluble in water.

  • At a pH above its pKa , the carboxylic acid will deprotonate to form the carboxylate salt (COO-), which is an ion and therefore significantly more water-soluble.[6]

Q3: Is simply raising the pH a viable strategy for dissolution, and what are the potential drawbacks?

A3: Yes, increasing the pH of the aqueous medium is the most direct method to enhance the solubility of 3,4,6-trichloro-2-hydroxybenzoic acid. By adjusting the pH to be at least two units above the pKa, you can ensure near-complete ionization to the more soluble salt form.[7] However, this approach has potential drawbacks that must be considered:

  • Chemical Stability: High pH can lead to the degradation of the compound. It is crucial to assess the stability of 3,4,6-trichloro-2-hydroxybenzoic acid under the intended alkaline conditions.

  • Formulation Constraints: The final application may have specific pH requirements. For instance, a high pH might be unsuitable for parenteral formulations due to physiological incompatibility or for oral dosage forms where the pH will change drastically in the gastrointestinal tract.[3]

  • Precipitation: If the pH is lowered, the compound can precipitate out of solution, which is a major concern for intravenous administration.

II. Troubleshooting Guides

Issue 1: My compound precipitates when I try to dissolve it by pH adjustment.

Q: I am attempting to dissolve 3,4,6-trichloro-2-hydroxybenzoic acid by adding a base, but I'm observing the formation of a precipitate. What is causing this, and how can I resolve it?

A: This is a common phenomenon that can be attributed to several factors, including localized concentration effects and the kinetics of dissolution.

Root Cause Analysis:

  • Localized Supersaturation: Rapid addition of a concentrated base can create localized regions of very high pH, leading to the instantaneous formation of the salt at a concentration that exceeds its solubility limit, causing it to precipitate.

  • Slow Dissolution Kinetics: The rate at which the solid compound dissolves may be slower than the rate of salt formation, leading to an accumulation of undissolved material.

  • Inadequate pH Control: The target pH may not be sufficiently high to maintain the desired concentration of the compound in its ionized, soluble form.

Troubleshooting Protocol:

  • Gradual pH Adjustment: Add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise while vigorously stirring the suspension of 3,4,6-trichloro-2-hydroxybenzoic acid. This ensures a more uniform pH throughout the solution and prevents localized supersaturation.

  • Pre-dissolution in Base: An alternative and often more effective method is to first dissolve the compound in a small volume of the basic solution where it is highly soluble. This concentrated solution of the salt can then be slowly added to the bulk aqueous medium with continuous stirring.

  • Perform a pH-Solubility Profile: To scientifically determine the optimal pH for your desired concentration, a pH-solubility titration is invaluable. This involves measuring the solubility of the compound across a range of pH values.[7]

Experimental Workflow: pH-Solubility Profile Determination

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep1 Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 10). Prep2 Add an excess of 3,4,6-trichloro-2-hydroxybenzoic acid to each buffer. Prep1->Prep2 Prep3 Equilibrate the samples with agitation (e.g., on a shaker) for 24-48 hours to ensure saturation is reached. Prep2->Prep3 Analysis1 Filter the saturated solutions to remove any undissolved solid. Prep3->Analysis1 Analysis2 Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV. Analysis1->Analysis2 Data1 Plot the measured solubility against the corresponding pH of each buffer. Analysis2->Data1 Data2 Determine the optimal pH range to achieve the target concentration for your experiment. Data1->Data2

Caption: A systematic workflow for establishing the pH-solubility profile of a compound.

Issue 2: My application requires a near-neutral pH, but the solubility of my compound is insufficient.

Q: I need to formulate 3,4,6-trichloro-2-hydroxybenzoic acid at a pH of approximately 7, but its intrinsic solubility is too low for my needs. What are my options?

A: When pH adjustment is not a feasible strategy, several formulation techniques can be employed to enhance solubility at a desired pH. These methods involve modifying the solvent properties or utilizing complexing agents. [8]

Advanced Solubility Enhancement Strategies:

StrategyMechanism of ActionExpected Solubility IncreaseImportant Considerations
Cosolvency The addition of a water-miscible organic solvent (cosolvent) reduces the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic solute.[9]2 to 50-fold[10]The choice and concentration of the cosolvent must be compatible with the intended application (e.g., low toxicity for in vivo studies).[4]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 3,4,6-trichloro-2-hydroxybenzoic acid molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is highly water-soluble.[11][12]10 to 200-fold or more[11]The size of the cyclodextrin cavity must be appropriate for the guest molecule, and the binding affinity will determine the efficiency of solubilization.[]
Use of Surfactants Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic cores of these micelles can entrap poorly soluble compounds, while the hydrophilic outer shells maintain the complex's solubility in water.[14][15]Can be very significant, depending on the surfactant and its concentration.The type of surfactant (non-ionic, anionic, cationic) and its potential for toxicity or interaction with other formulation components must be carefully evaluated.[14]

Troubleshooting Protocol: Employing Cosolvents

  • Screening of Cosolvents: Evaluate a range of pharmaceutically acceptable cosolvents, such as propylene glycol, ethanol, and polyethylene glycols (e.g., PEG 400).[16][17]

  • Determination of Optimal Concentration: For the most promising cosolvent, prepare a series of aqueous solutions with increasing concentrations (e.g., 5%, 10%, 20% v/v) and measure the solubility of your compound in each.

  • Method of Preparation: It is often advantageous to first dissolve the 3,4,6-trichloro-2-hydroxybenzoic acid in the pure cosolvent and then slowly add this solution to the aqueous phase with constant mixing.

Troubleshooting Protocol: Utilizing Cyclodextrins

  • Selection of Cyclodextrin: The most commonly used cyclodextrins in pharmaceutical formulations are β-cyclodextrin and its more soluble and less toxic derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[12][18]

  • Phase Solubility Studies: To systematically evaluate the effectiveness of different cyclodextrins, a phase solubility study as described by Higuchi and Connors is the gold standard.[19][20][21] This involves measuring the apparent solubility of your compound in aqueous solutions of increasing cyclodextrin concentration. The resulting plot provides information on the stoichiometry of the complex and its stability constant.

  • Preparation of the Complex: The inclusion complex is typically formed by adding an excess of the drug to the aqueous cyclodextrin solution and allowing it to equilibrate with agitation until a steady-state concentration is reached.

Visualizing the Mechanism of Cyclodextrin Complexation

cluster_system Aqueous Environment cluster_complex Water-Soluble Inclusion Complex Drug Poorly Soluble Drug (3,4,6-trichloro-2-hydroxybenzoic acid) Complex Drug Encapsulated within Cyclodextrin Drug->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: A diagram illustrating the encapsulation of a hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin.

III. References

  • Jambhekar, S. S., & Breen, P. J. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of sensitive drugs. American journal of pharmaceutical education, 80(3), 52.

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of pharmacy & bioallied sciences, 2(2), 72.

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method.

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • Azad Khiabani, E., Jouyban, A., & Fathi Azarbayjani, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. BMC chemistry, 19(1), 226.

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.

  • POSTECH. Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review.

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

  • Dhaka University Journal of Pharmaceutical Sciences. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

  • ResearchGate. (PDF) Solubility Enhancement of Etoricoxib by Cosolvency Approach.

  • SciSpace. Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method.

  • A Simple Approach to Preparation of Surfactant Nano-Micelles Loaded Drugs.

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Micellar Drug Delivery System.

  • University of Alberta. Micellar solubilization of drugs.

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.

  • CONICET. Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes.

  • Wikipedia. Micelle.

  • MDPI. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization.

  • Strategies for improving hydrophobic drugs solubility and bioavailability.

  • PMC. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants.

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts.

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.

  • ResearchGate. Types of phase-solubility diagrams according to Higuchi and Connors...

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

  • Solubility enhancement techniques: A comprehensive review.

  • Stenutz. pKa values.

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?.

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes.

  • PubChem. Benzoic acid, 2,3,5-trichloro-6-hydroxy-.

  • 3,5,6-Trichloro-2-hydroxybenzoic acid British Pharmacopoeia (BP) Reference Standard 40932-60-3.

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

  • lookchem. Cas 40932-60-3,3,5,6-Trichlorosalicylic acid.

  • Cheméo. Benzoic acid, 2,4,6-trichloro-.

  • Quora. What is the standard pH of carboxylic acids?.

  • Perlego. Physical Properties of Carboxylic Acid | Overview & Research Examples.

  • Table S1. Observed pKa values for the carboxylic acids.

  • ResearchGate. Chemical structures of hydroxybenzoic acid (HB) and pKa values computed...

  • BioPchem. This table lists the acid-base dissociation constants of over 600 organic compounds, including many amino acids. All data apply.

  • 2-hydroxybenzoic acid.

  • FooDB. Showing Compound 2,4,6-Trihydroxybenzoic acid (FDB000823).

  • ChemicalBook. 3,5,6-Trichlorosalicylic acid | 40932-60-3.

  • Selleck Chemicals. 2,3,4-Trihydroxybenzoic acid | CAS 610-02-6.

Sources

Troubleshooting peak tailing of chlorinated benzoic acids in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CBA-T2024 Subject: Troubleshooting Peak Tailing & Asymmetry

Executive Summary

Chlorinated benzoic acids (CBAs) present a dual challenge in chromatography: they are relatively strong weak acids (due to the electron-withdrawing chlorine) and possess significant hydrophobicity. In HPLC, peak tailing typically stems from secondary silanol interactions or partial ionization.[1][2] In GC, it results from hydrogen bonding with active sites in the liner or column. This guide provides root-cause analysis and validated protocols to resolve these issues.

Section 1: HPLC Troubleshooting
Q: I am observing severe peak tailing (

) for 2-chlorobenzoic acid, but 4-chlorobenzoic acid looks better. Why?

A: This is a classic pH suppression failure caused by the "Ortho Effect."

The Mechanism: Chlorine is an electron-withdrawing group. When placed in the ortho position (2-chloro), it exerts a stronger inductive effect and steric strain than in the para position, significantly lowering the


.
  • 4-chlorobenzoic acid:

    
    
    
  • 2-chlorobenzoic acid:

    
    
    

If your mobile phase is at pH 3.0 (a common starting point), 4-chlorobenzoic acid is mostly protonated (neutral), but 2-chlorobenzoic acid is nearly 50% ionized. The ionized form interacts with positively charged sites on the silica or elutes earlier, while the neutral form retains longer. This dynamic equilibrium during migration causes the peak to "smear" or tail.

The Protocol (Self-Validating):

  • Lower Mobile Phase pH: You must operate at least 2 pH units below the lowest

    
    .[3] Target pH 2.0 – 2.3 .
    
  • Buffer Selection: Use Phosphate or TFA (Trifluoroacetic acid). Formic acid (pH ~2.7) is often not strong enough for ortho-substituted benzoates.

    • Recipe: 20 mM Potassium Phosphate Monobasic (

      
      ), adjusted to pH 2.1 with Phosphoric Acid (
      
      
      
      ).
Q: My pH is 2.0, but I still see tailing. Is my column failing?

A: It is likely "Silanol Overload" rather than column failure.

The Mechanism: Even at low pH, residual silanols (


) on the silica surface can interact with the carboxylic acid moiety via hydrogen bonding. Older "Type A" silica columns are notorious for this.

The Solution:

  • Switch to High-Purity "Type B" Silica: Ensure your column is fully end-capped (e.g., C18 with TMS end-capping).

  • Use a Polar-Embedded Phase: Columns with an embedded polar group (amide or carbamate) shield the silanols and provide a unique "water layer" that improves peak shape for acids.

  • Increase Buffer Strength: Increase buffer concentration from 20 mM to 50 mM to mask accessible silanol sites.

Section 2: GC Troubleshooting
Q: I injected the free acids directly into the GC, and the peaks are broad/tailing. Do I need a special column?

A: You need derivatization, not just a new column.

The Mechanism: Free chlorinated benzoic acids have high polarity due to the


 group. In a hot GC injector (

), they form strong hydrogen bonds with the glass liner, quartz wool, and the column stationary phase. This results in adsorption (loss of sensitivity) and kinetic desorption (tailing).

The Protocol: Silylation with BSTFA Standard Operating Procedure (SOP) for converting CBAs to Trimethylsilyl (TMS) Esters.

Reagents:

  • BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Workflow:

  • Dissolve: Dissolve 1-5 mg of sample in 500

    
     anhydrous pyridine.
    
  • Add Reagent: Add 100

    
     BSTFA + 1% TMCS.
    
  • Incubate: Heat at

    
     for 30 minutes. (Chlorinated acids are sterically hindered; heat ensures completion).
    
  • Inject: Inject 1

    
     directly into the GC (Split mode 10:1).
    
    • Note: Moisture is the enemy. Ensure all vials and solvents are strictly anhydrous.

Section 3: Data & Visualization
Table 1: Physicochemical Properties of Target Analytes

Use these values to calculate required mobile phase pH.

AnalytepKa (approx)Min. HPLC Mobile Phase pHGC Derivatization Required?
Benzoic Acid 4.20< 2.2Yes
4-Chlorobenzoic Acid 3.98< 2.0Yes
3-Chlorobenzoic Acid 3.82< 1.8Yes
2-Chlorobenzoic Acid 2.92< 1.0 (or Ion Pair)Critical
2,4-Dichlorobenzoic Acid 2.80< 1.0 (or Ion Pair)Critical
Figure 1: The "2-Unit Rule" Mechanism

This diagram illustrates why pH control is the primary fix for HPLC tailing.

pH_Mechanism Analyte Chlorinated Benzoic Acid (pKa ~3.0) pH_High Mobile Phase pH > 3.0 Analyte->pH_High pH_Low Mobile Phase pH < 2.0 Analyte->pH_Low State_Ionized Ionized State (-COO-) Interacts with Silanols pH_High->State_Ionized Deprotonation State_Neutral Neutral State (-COOH) Hydrophobic Retention Only pH_Low->State_Neutral Protonation Result_Bad Peak Tailing (Mixed Mode Retention) State_Ionized->Result_Bad Result_Good Sharp Symmetrical Peak State_Neutral->Result_Good

Caption: Figure 1. Impact of mobile phase pH on the ionization state and resulting peak symmetry of chlorinated benzoic acids.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose the root cause.

Troubleshooting_Tree Start Start: Peak Tailing Detected Method Select Method Start->Method HPLC HPLC (Reverse Phase) Method->HPLC GC Gas Chromatography Method->GC Check_pH Is pH < (pKa - 2)? HPLC->Check_pH Lower_pH Action: Lower pH to < 2.3 Use Phosphate/TFA Check_pH->Lower_pH No Check_Col Is Column End-Capped? Check_pH->Check_Col Yes Lower_pH->Check_Col Change_Col Action: Switch to High-Purity C18 or Polar-Embedded Check_Col->Change_Col No Success_LC Issue Resolved Check_Col->Success_LC Yes Deriv Is Sample Derivatized? GC->Deriv Do_Deriv Action: Perform Silylation (BSTFA + 1% TMCS) Deriv->Do_Deriv No Check_Liner Check Liner/Inlet Deriv->Check_Liner Yes Do_Deriv->Check_Liner Clean_Liner Action: Replace Liner (Deactivated Wool) Check_Liner->Clean_Liner Dirty Success_GC Issue Resolved Check_Liner->Success_GC Clean

Caption: Figure 2. Step-by-step diagnostic workflow for isolating peak tailing causes in HPLC and GC workflows.

References
  • National Institute of Standards and Technology (NIST). (2023). pKa Values for Chlorinated Benzoic Acids. NIST Chemistry WebBook, SRD 69. [Link]

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing in HPLC. Chemical Communications, 59, 7887–7899.[4] [Link]

  • Phenomenex. (2025).[5] Troubleshooting Peak Tailing in HPLC: Mobile Phase pH and Column Selection. Technical Guide. [Link]

Sources

Technical Support Center: Optimizing Yield in the Carboxylation of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists struggling with the Kolbe-Schmitt carboxylation of highly deactivated aromatic systems.

The carboxylation of 2,3,5-trichlorophenol is notoriously challenging. The three highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect, drastically reducing the electron density of the aromatic ring and rendering electrophilic attack by carbon dioxide (a weak electrophile) kinetically unfavorable[1]. Success requires precise control over thermodynamics, strict exclusion of moisture, and strategic selection of alkali metals to force the desired regioselectivity[2].

This guide is designed to move beyond basic procedures, providing you with the mechanistic causality and self-validating workflows needed to optimize your yields.

Mechanistic Pathway & Regioselectivity

Understanding the transition state is critical to troubleshooting your reaction. In the Kolbe-Schmitt reaction, the choice of base does not merely deprotonate the phenol; the resulting alkali metal cation actively participates in the transition state.

When using sodium (Na⁺), the cation's ionic radius perfectly coordinates both the phenoxide oxygen and the incoming CO₂ molecule, forming a tight cyclic chelate that directs the carboxylation exclusively to the ortho position (C6). Conversely, larger cations like potassium (K⁺) fail to form this tight complex, causing the CO₂ to attack the less sterically hindered para position (C4)[2].

Pathway SM 2,3,5-Trichlorophenol Alk Alkali Metal Phenoxide (Na+ or K+) SM->Alk Base (-H2O) Chelate Metal-CO2 Chelate (Na+ Directed) Alk->Chelate CO2 + Na+ (Tight Coordination) Para Para-Carboxylation (C4 Position) Alk->Para CO2 + K+ (Loose Coordination) Ortho Ortho-Carboxylation (C6 Position) Chelate->Ortho 170°C Rearrangement

Mechanistic pathway showing cation-dependent regioselectivity during CO2 electrophilic attack.

Troubleshooting Guide & FAQs

Q: Why am I recovering mostly unreacted 2,3,5-trichlorophenol instead of the carboxylated product? A: This is the most prevalent failure mode and is almost always caused by residual moisture. The active nucleophile is the anhydrous phenoxide salt. If even trace amounts of water are present in your reactor, the sodium 2,3,5-trichlorophenoxide rapidly hydrolyzes back to the free phenol. Free phenol is insufficiently nucleophilic to react with CO₂. Causality check: If your isolated intermediate salt is clumpy or sticky rather than a free-flowing powder, it is hydrated. You must enforce rigorous vacuum desiccation (100 °C, < 0.1 mbar) prior to CO₂ introduction.

Q: My NMR data indicates carboxylation occurred at the para position rather than the expected ortho position. How do I correct this? A: You are likely using potassium hydroxide (KOH) or potassium methoxide. As illustrated in the pathway diagram above, the larger K⁺ ion (1.33 Å) cannot stabilize the cyclic transition state required for ortho-direction[2]. To force ortho-carboxylation (yielding 3,4,6-trichloro-2-hydroxybenzoic acid), you must switch your base to sodium methoxide (NaOMe) or sodium hydroxide (NaOH).

Q: The reaction requires high-pressure CO₂ (10 atm) and high heat (170 °C), which is a safety concern for our scale-up facility. Are there alternative reagents? A: Yes. Recent optimizations demonstrate that alkyl carbonates can serve as highly effective, low-pressure CO₂ surrogates. Reacting chlorophenols with sodium ethyl carbonate at 180–185 °C under autogenous pressure significantly simplifies the operational setup while maintaining excellent yields (up to 86% for similar derivatives)[3].

Quantitative Optimization Data

To assist in parameter selection, the following table summarizes how variations in thermodynamics and reagents impact the yield and regioselectivity of the carboxylation of deactivated chlorophenols.

Reaction ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized Surrogate)
Base / Cation KOH (Aqueous)NaOMe (Anhydrous)Sodium Ethyl Carbonate
CO₂ Source CO₂ Gas (1 atm)CO₂ Gas (10 atm)In situ (Alkyl Carbonate)
Temperature 120 °C170 °C180–185 °C
Reaction Time 12 hours8 hours6–7 hours
Regioselectivity Para (C4) favoredOrtho (C6) exclusiveOrtho (C6) exclusive
Typical Yield < 15%65–70%75–86%[3]

Self-Validating Experimental Protocol

The following methodology outlines the standard high-pressure Kolbe-Schmitt carboxylation. It is designed as a self-validating system: each phase contains a physical or chemical checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Workflow Step1 1. Salt Formation React 2,3,5-Trichlorophenol with NaOMe Step2 2. Desiccation Vacuum dry at 100°C to anhydrous state Step1->Step2 Step3 3. Carboxylation Introduce CO2 (10 atm) at 170°C for 8h Step2->Step3 Step4 4. Acidification Quench with HCl to precipitate product Step3->Step4 Step5 5. Purification Recrystallize from Toluene/Ethanol Step4->Step5

Step-by-step experimental workflow for the anhydrous carboxylation of 2,3,5-trichlorophenol.

Phase 1: Preparation of the Active Phenoxide
  • Salt Formation: Dissolve 1.0 equivalent of 2,3,5-trichlorophenol in anhydrous methanol. Under an inert argon atmosphere, slowly add 1.05 equivalents of sodium methoxide (NaOMe) solution (25% in MeOH). Stir for 30 minutes at room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Rigorous Desiccation: Transfer the resulting sodium 2,3,5-trichlorophenoxide salt to a vacuum oven. Dry at 100 °C under high vacuum (< 0.1 mbar) for a minimum of 4 hours.

    • Validation Checkpoint: The salt must be a perfectly dry, free-flowing powder. Weigh the flask; the mass should exactly match the theoretical yield of the anhydrous sodium salt. Any excess mass indicates retained solvent or moisture.

Phase 2: High-Pressure Carboxylation
  • Reactor Loading: Inside a glovebox (to prevent ambient moisture reabsorption), transfer the anhydrous salt to a high-pressure stainless-steel autoclave.

  • Pressurization: Seal the reactor, purge three times with dry CO₂ gas to displace any trace argon/air, and pressurize to 10 atm of CO₂.

  • Thermal Activation: Heat the reactor to 170 °C[3]. Maintain this temperature with continuous mechanical stirring for 8 hours.

    • Validation Checkpoint: Monitor the pressure gauge. A slight drop in pressure during the first hour indicates successful CO₂ consumption and chelate formation.

Phase 3: Isolation and Purification
  • Cooling & Venting: Allow the reactor to cool completely to room temperature. Carefully vent the unreacted CO₂.

  • Acidic Quench: Dissolve the crude solid in distilled water. Slowly add 2M aqueous Hydrochloric Acid (HCl) under vigorous stirring.

    • Validation Checkpoint: Monitor the pH. As the pH drops below 3.0 (target pH 2.0), the carboxylated product (3,4,6-trichloro-2-hydroxybenzoic acid) will crash out of solution as a dense precipitate. If no precipitate forms, the carboxylation failed, and the starting phenol has likely oiled out.

  • Filtration & Recrystallization: Filter the precipitate under vacuum, wash with cold, dilute HCl, and recrystallize from a mixture of toluene and ethanol to obtain the pure ortho-carboxylated derivative.

References

  • Carboxylation of o-, m-, and p-chlorophenols with sodium ethyl carbonate ResearchG
  • Phenol-Directed C–H Functionalization ACS C
  • General and theoretical aspects of phenols Wiley Online Library

Sources

Overcoming steric hindrance in 3,4,6-trichlorosalicylic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in medicinal chemistry: the esterification of 3,4,6-trichlorosalicylic acid.

Due to the di-ortho substitution (a hydroxyl group at C2 and a chlorine atom at C6), the carbonyl carbon is buried behind an impenetrable steric shield. Standard protocols will fail. This guide breaks down the causality of these failures and provides self-validating, field-proven methodologies to bypass steric hindrance.

Part 1: Mechanistic Insights & The "Why"

Q: Why does my standard Fischer esterification (H₂SO₄, refluxing alcohol) yield less than 5% product after 48 hours? A: The failure is purely geometric. Fischer esterification requires the alcohol nucleophile to attack the protonated carbonyl carbon, forming a bulky tetrahedral intermediate. In 3,4,6-trichlorosalicylic acid, the ortho-OH and ortho-Cl groups physically block this trajectory. Furthermore, strong intramolecular hydrogen bonding between the C2-OH and the C1-carbonyl oxygen drastically reduces the electrophilicity of the carbonyl carbon. To succeed, you must abandon the tetrahedral intermediate and shift the reaction locus to the oxygen atom via O-alkylation .

StericLogic Substrate 3,4,6-Trichlorosalicylic Acid Path1 Fischer Esterification (H+ / ROH) Substrate->Path1 Path2 O-Alkylation (Base / R-X) Substrate->Path2 Intermediate1 Tetrahedral Intermediate at C1 Carbonyl Path1->Intermediate1 Intermediate2 Carboxylate Anion (Nucleophile) Path2->Intermediate2 Clash Severe Steric Clash (ortho-OH, ortho-Cl) Intermediate1->Clash Success SN2 Attack on R-X (Bypasses C1 Sterics) Intermediate2->Success Result1 Reaction Fails / Low Yield Clash->Result1 Result2 High Yield Ester Success->Result2

Logical relationship showing why O-alkylation succeeds while Fischer esterification fails.

Part 2: Experimental Workflows & Validated Protocols

StrategySelection Start 3,4,6-Trichlorosalicylic Acid Decision Target Ester Type? Start->Decision Methyl Methyl Ester Decision->Methyl PrimarySec 1° or 2° Alkyl Ester Decision->PrimarySec Complex Complex/Bulky Alcohol Decision->Complex MethodA Dimethyl Sulfate + K2CO3 (High Yield, Fast) Methyl->MethodA MethodB Alkyl Halide + Cs2CO3 (SN2 O-Alkylation) PrimarySec->MethodB MethodC Modified Steglich (DCC/DMAP) Complex->MethodC

Decision matrix for selecting the optimal esterification protocol based on the target ester.

Q: What is the standard operating procedure for synthesizing a methyl ester of this hindered acid? A: The most efficient route utilizes dimethyl sulfate .

  • Causality: Dimethyl sulfate is a highly electrophilic, sterically unencumbered methylating agent that easily approaches the hindered carboxylate anion.

  • Self-Validating Protocol:

    • Dissolve 3,4,6-trichlorosalicylic acid (1.0 eq) in anhydrous acetone (0.5 M).

    • Add anhydrous K₂CO₃ (2.0 eq). Validation: The suspension will initially be cloudy and basic.

    • Add dimethyl sulfate (1.5 eq) dropwise. (Caution: Highly toxic, perform in a fume hood).

    • Reflux for 3 hours. Validation: As the reaction proceeds, the basicity of the solution will neutralize as carbonate is consumed and the ester is formed.

    • Quench excess dimethyl sulfate with 10% aqueous ammonia, evaporate acetone, extract with DCM, and wash with water.

Q: How do I synthesize primary or secondary alkyl esters (e.g., benzyl or ethyl esters)? A: You must pivot to an S_N2 O-alkylation strategy using the carboxylate salt and an alkyl halide .

  • Causality: Using a non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) ensures complete deprotonation of the carboxylic acid. A polar aprotic solvent (DMF) leaves the carboxylate anion unsolvated, maximizing its nucleophilicity for the S_N2 attack on the alkyl halide.

  • Self-Validating Protocol:

    • Charge a dry flask with the acid (1.0 eq) and anhydrous DMF (0.5 M).

    • Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. Validation: The formation of a fine, homogeneous suspension of the carboxylate salt prior to adding the electrophile confirms successful deprotonation.

    • Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 eq).

    • Heat to 60°C and monitor via TLC (typically 2-4 hours).

    • Quench with water, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Q: I need to couple the acid with a complex, sterically hindered alcohol. O-alkylation isn't an option. What is the protocol? A: You must use a modified Steglich Esterification with a high catalyst loading.

  • Causality: DCC activates the acid, but the resulting O-acylisourea is too bulky for a complex alcohol to attack. DMAP acts as an acyl transfer catalyst, attacking the intermediate to form a highly reactive, planar acylpyridinium ion that the alcohol can easily trap .

  • Self-Validating Protocol:

    • Dissolve the acid (1.0 eq) and alcohol (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.5 eq - Note the higher loading to outcompete side reactions).

    • Cool to 0°C and add DCC (1.1 eq) dissolved in DCM dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 24 hours. Validation: The precipitation of a white solid (dicyclohexylurea, DCU) visually confirms the activation of the carboxylic acid.

    • Filter off the DCU through a Celite pad and purify via chromatography.

Part 3: Troubleshooting Specific Failures

Q: During O-alkylation with an alkyl chloride, my reaction stalled at 30% conversion. How can I drive it to completion? A: Alkyl chlorides are poor electrophiles for S_N2 reactions. Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to the DMF mixture. This triggers an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide, which rapidly reacts with the hindered carboxylate.

Q: In my Steglich esterification, I isolated a significant amount of N-acylurea byproduct instead of my target ester. What went wrong? A: This is a classic failure mode for hindered acids. If the alcohol cannot attack the O-acylisourea intermediate fast enough, the intermediate undergoes a [1,3]-sigmatropic rearrangement into a thermodynamically dead N-acylurea. To fix this, increase your DMAP loading to 0.5 eq or even 1.0 eq. The DMAP must outcompete the rearrangement by rapidly forming the acylpyridinium intermediate .

Q: How do I selectively esterify the carboxylic acid without accidentally alkylating the C2-hydroxyl group (phenol)? A: Exploit the pKa difference. The pKa of the trichlorinated carboxylic acid is highly acidic (~2.0), while the phenol is much less acidic (~8.0). By using exactly 1.0 to 1.5 equivalents of a mild base (like K₂CO₃ or Cs₂CO₃), you selectively deprotonate only the carboxylic acid. Never use excess strong bases (like NaH), which will deprotonate both sites and lead to di-alkylation.

Part 4: Quantitative Data Comparison

MethodReagents / CatalystSubstrate ScopeTypical YieldReaction TimeSteric Tolerance
Fischer H₂SO₄, ROHUnhindered acids< 5%48 hVery Low
O-Alkylation R-X, Cs₂CO₃, DMF1° / 2° Alkyl Halides85 - 95%2 - 4 hHigh
Dimethyl Sulfate (CH₃)₂SO₄, K₂CO₃Methyl Esters only> 90%3 hVery High
Modified Steglich DCC, DMAP (0.5 eq), DCMBulky/Complex Alcohols60 - 75%24 hModerate

References

  • Title: Esterification of hindered carboxylic acids. Alkylation of carboxylate salts. Source: Tetrahedron Letters, 1972, 13(40), 4063-4066. URL: [Link]

  • Title: Esterification of sterically hindered carboxylic acids using dimethyl sulphate. Source: Tetrahedron Letters, 1972, 13(9), 757-758. URL: [Link]

  • Title: Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Source: ACS Omega, 2024, 9(11), 13248–13257. URL: [Link]

Technical Support Center: High-Purity Isolation of 3,5,6-Trichlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource, designed for process chemists and analytical scientists dealing with the purification of 3,5,6-trichlorosalicylic acid (3,5,6-TCSA).

Ticket ID: TCSA-ISO-346-356 Subject: Strategies for separating 3,4,6- isomer from 3,5,6-trichlorosalicylic acid Status: Open Priority: Critical (P1)[1][2]

Executive Summary

Separating positional isomers of trichlorosalicylic acid—specifically the 3,4,6- isomer (impurity) from the 3,5,6- isomer (target)—presents a significant challenge due to their nearly identical molecular weights and overlapping physicochemical properties (solubility, boiling point).

The 3,5,6- isomer is the thermodynamically favored product in standard chlorination protocols, but the 3,4,6- isomer can form as a persistent byproduct depending on the starting material purity or reaction temperature control. This guide details three validated strategies for separation: Selective Recrystallization (The Xylene Protocol) , pH-Controlled Fractionation , and Analytical Monitoring via HPLC .

Primary Purification Strategy: The Xylene Recrystallization Protocol

Applicability: Bulk purification (Scale: Grams to Kilograms) Mechanism: Differential Solubility & Temperature Coefficient[1]

The most robust method for isolating 3,5,6-TCSA is exploiting its steep solubility curve in aromatic hydrocarbons (specifically xylene) compared to its isomers. 3,5,6-TCSA exhibits high solubility in hot xylene (>90°C) but crystallizes sharply upon cooling, whereas the 3,4,6- isomer and other polychlorinated byproducts often remain in the mother liquor or precipitate in a distinct amorphous phase.

Step-by-Step Protocol

Reagents:

  • Crude Trichlorosalicylic Acid mixture[1][3][4]

  • Solvent: Xylene (mixed isomers or p-xylene)[1][2]

  • Wash: Cold Xylene, Deionized Water

Workflow:

  • Dissolution: Suspend the crude solid in xylene (Ratio: 3-5 mL solvent per 1 g solid).

  • Heating: Heat the mixture to 90–100°C under reflux. Ensure complete dissolution.

    • Troubleshooting: If solids remain at 100°C, hot filter immediately.[1] These are likely inorganic salts or non-isomeric impurities.[1][2]

  • Controlled Cooling (Critical Step):

    • Cool slowly to 60°C over 1 hour.

    • Hold at 60°C for 30 minutes. (This allows the thermodynamically stable 3,5,6- crystal lattice to form while excluding the 3,4,6- isomer).

    • Continue cooling to 5–10°C over 2 hours.

  • Filtration: Filter the slurry under vacuum.

  • Wash: Wash the filter cake with cold xylene (0°C) followed by water to remove residual solvent.[1][2]

  • Drying: Dry at 70°C under vacuum.

Troubleshooting The Xylene Protocol
IssueProbable CauseCorrective Action
Low Yield (<60%) Solvent volume too high; 3,5,6-TCSA remaining in mother liquor.[1][2]Concentrate mother liquor by 30% and re-cool.[1][2] Do not over-concentrate, or 3,4,6- will co-precipitate.[1]
Purity <98% Rapid cooling trapped the 3,4,6- isomer in the crystal lattice.Re-dissolve in fresh xylene and repeat with a slower cooling ramp (10°C/hour).
Oily Precipitate Presence of under-chlorinated phenols lowering the melting point.[1][2]Perform a pre-wash of the crude solid with cold hexane before xylene recrystallization.[2]

Alternative Strategy: pH-Controlled Fractionation

Applicability: Intermediate Scale / Polishing Mechanism: pKa Differential[1][2]

While both isomers are weak acids, the position of the chlorine atoms influences the acidity of the phenolic hydroxyl and the carboxylic acid group.

  • 3,5,6-TCSA: Cl at positions 3, 5, 6.[1][3][4][5][6][7][8][9][10]

  • 3,4,6-TCSA: Cl at positions 3, 4, 6.[1]

The 4-position chlorine (para to hydroxyl) in the impurity affects the pKa differently than the 5-position chlorine (meta to hydroxyl).[1][2] We can exploit this by buffering the aqueous phase.[1][2][11]

Protocol:

  • Dissolve the mixture in dilute NaOH (pH > 12).

  • Slowly acidify with dilute HCl while monitoring pH.

  • Fraction 1 (pH ~3.5 - 4.0): Collect the first precipitate.[1][2] Analyze by HPLC. (Often enriched in the less soluble isomer).[1][2]

  • Fraction 2 (pH < 2.0): Collect the second precipitate.

  • Note: This method requires empirical determination of the exact pH cut-points for your specific ratio of isomers.[2]

Analytical Validation: HPLC Method

Applicability: Quality Control & Process Monitoring[1][2]

You cannot rely on melting point alone, as the isomers form eutectic mixtures that depress the melting point (Pure 3,5,6-TCSA mp: ~180–185°C).

Validated HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • B: Acetonitrile[1][2][11][12][13]

    • Gradient: 60% A / 40% B isocratic (or gradient to 80% B if separating from non-isomeric impurities).[1][2]

  • Flow Rate: 1.0 mL/min[1][2][12][13]

  • Detection: UV @ 230 nm (or 305 nm for higher specificity to the salicylate chromophore).[1][2]

  • Temperature: 30°C.

Interpretation: The 3,5,6- isomer typically elutes after the 3,4,6- isomer in reverse-phase conditions due to the higher lipophilicity imparted by the 3,5,6- substitution pattern (less steric crowding of the hydrophobic face compared to the 3,4- vicinal dichloro motif).

Visual Workflow (Graphviz)[1][2]

The following diagram illustrates the decision logic for selecting the correct purification path.

TCSA_Purification Start Crude TCSA Mixture (3,5,6- target + 3,4,6- impurity) Analysis Step 1: HPLC Analysis Determine % Impurity Start->Analysis Decision Impurity Level? Analysis->Decision HighImp > 15% Impurity (Gross Contamination) Decision->HighImp High LowImp < 15% Impurity (Standard Synthesis) Decision->LowImp Low MethodB Method B: pH Fractionation (Dissolve NaOH -> Acidify) HighImp->MethodB MethodA Method A: Xylene Recrystallization (Heat to 95°C -> Slow Cool) LowImp->MethodA Check Check Purity (HPLC) MethodA->Check MethodB->MethodA Polishing Check->MethodA Fail (Repeat) Final Pure 3,5,6-TCSA (>99%) Check->Final Pass

Caption: Decision logic for 3,5,6-TCSA purification based on initial impurity load.

References

  • Preparation of 3,5,6-trichlorosalicylic acid. U.S. Patent 4,308,395.[1][2][3] (Describes the chlorination process and xylene extraction methodology). Link

  • Process for preparing esters of 3,5,6-trichlorosalicylic acid. U.S. Patent 5,194,666.[1][2] (Details purification via solvent extraction and esterification). Link

  • BenchChem Technical Support. "HPLC Analysis of 5-Chlorosalicylic Acid Purity." (General conditions for chlorinated salicylic acid HPLC). Link[1][2]

  • PubChem Compound Summary. "3,5,6-Trichloro-2-hydroxybenzoic acid."[1][2] (Physicochemical properties).[1][2][4][6][7][8][11][12][14][15][16] Link[1][2]

Sources

Advanced Technical Support Center: Minimizing ECD Background Noise in Chlorinated Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we know that analyzing chlorinated acids—such as Haloacetic Acids (HAAs)—via Gas Chromatography-Electron Capture Detection (GC-ECD) requires pushing the limits of instrumental sensitivity. The ECD is exquisitely sensitive to electronegative species, which makes it ideal for halogenated compounds but inherently vulnerable to background noise from oxygen, moisture, column bleed, and sample matrix interferences.

This guide is designed to move beyond basic maintenance. It provides field-proven, self-validating diagnostic workflows and explains the mechanistic causality behind each troubleshooting step to ensure your analytical system remains robust and compliant.

Diagnostic Workflow

ECD_Troubleshooting Start High ECD Background Noise (>200 Hz) CheckGas 1. Verify Gas Purity (O2/Moisture Traps) Start->CheckGas IsolateDetector 2. Isolate Detector (Plug with No-Hole Ferrule) CheckGas->IsolateDetector DetectorClean Signal Drops (Issue Upstream) IsolateDetector->DetectorClean Yes DetectorDirty Signal Remains High (Detector Contaminated) IsolateDetector->DetectorDirty No CheckColumn 3. Evaluate Column (Trim/Condition) DetectorClean->CheckColumn BakeOut Bake-out ECD at 350°C with Makeup Gas DetectorDirty->BakeOut BakeOut->IsolateDetector Retest CheckSample 4. Review Derivatization (Neutralize Extract) CheckColumn->CheckSample Success Baseline Restored (<50 Hz) CheckSample->Success

Logical troubleshooting workflow for isolating and resolving GC-ECD background noise.

Section 1: Diagnostic FAQs (Causality & Expert Insights)

Q1: Why does my ECD baseline suddenly spike above 200 Hz (or mV equivalent) when analyzing haloacetic acids? A1: The ECD operates by using a radioactive


 foil to emit beta particles, which collide with the makeup gas to generate a steady "standing current" of electrons[1]. Background noise is the erratic quenching of this current. A sudden spike indicates that a highly electronegative contaminant is entering the cell. In HAA analysis, this is rarely detector degradation; it is almost always oxygen/moisture ingress from exhausted gas traps, or severe siloxane column bleed caused by injecting highly acidic, unneutralized sample extracts. According to Agilent's diagnostic standards, a healthy micro-ECD should maintain an idle signal of <200 Hz[1].

Q2: Why must chlorinated acids be derivatized, and how does this process directly impact ECD noise? A2: Free haloacetic acids possess low volatility and high polarity, meaning they will aggressively hydrogen-bond with active silanol sites in the GC inlet and column, resulting in severe peak tailing or total signal loss[2]. To chromatograph these compounds effectively, standard protocols like EPA Method 552.3 require their conversion to methyl esters via esterification with acidic methanol[3]. The Causality: If the resulting organic extract (e.g., MTBE) is not rigorously neutralized with sodium bicarbonate and dried with sodium sulfate, residual acid and water are injected directly into the GC[3]. At high inlet temperatures, water and acid rapidly hydrolyze the stationary phase of the column (e.g., DB-35ms or DB-XLB), sending a wave of electronegative siloxanes into the ECD. This permanently elevates the baseline and causes "ghost peaks."

Q3: How can I definitively distinguish between detector contamination and column bleed? A3: You must break the system down into self-validating isolation steps. Because the ECD is a concentration-dependent detector, its signal is a sum of all inputs. By removing the column and capping the detector's makeup adapter with a no-hole ferrule, you eliminate the inlet and column from the equation[1]. If the baseline drops immediately, the detector is clean, and the noise is originating from column bleed or inlet contamination. If the baseline remains high, the contamination is localized to the detector cell itself or the makeup gas supply[1].

Section 2: Step-by-Step Troubleshooting Methodologies

Protocol A: Self-Validating ECD Isolation and Thermal Bake-Out

This protocol establishes a closed-loop validation system to isolate the source of the noise without guesswork.

  • System Isolation: Cool the GC oven and inlet. Remove the analytical column from the ECD makeup gas adapter. Install a blank (no-hole) graphite/Vespel ferrule into the adapter and tighten[1].

  • Baseline Verification: Set the makeup gas flow (Nitrogen or 5% Methane/Argon) to your method's standard rate (typically 30 mL/min). Turn the detector on and allow it to equilibrate at your standard operating temperature.

  • Evaluate the Signal: Read the output signal. If the signal drops below 200 Hz, the ECD is functioning perfectly; proceed to column/inlet maintenance. If the signal remains >200 Hz, proceed to Step 4.

  • Thermal Bake-Out: To drive off high-boiling contaminants from the

    
     foil, raise the ECD temperature to 350°C (Do not exceed the manufacturer's maximum limit, typically 380°C - 400°C). Ensure makeup gas is flowing at 30-60 mL/min to sweep the vaporized contaminants out of the vent. Bake for 2 to 4 hours.
    
  • Re-validation: Cool the detector back to the operating temperature and verify that the signal has dropped to acceptable levels.

Protocol B: Optimizing HAA Derivatization to Prevent ECD Quenching

Based on the mechanistic requirements of EPA Method 552.3, this protocol ensures your sample preparation does not destroy your chromatographic system[2][3].

  • Microextraction: Adjust a 40 mL water sample to a pH of < 0.5. Extract with 4 mL of MTBE containing your internal standard (e.g., 1,2,3-trichloropropane)[3].

  • Esterification: Transfer the organic phase and add acidic methanol. Heat the mixture for 2 hours to convert the HAAs into their corresponding methyl esters[2][3].

  • Phase Separation: Add a concentrated aqueous solution of sodium sulfate. This forces the methylated HAAs into the solvent phase and separates them from the bulk acidic methanol[3].

  • Critical Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the extract. Self-Validation Check: Verify that the aqueous layer reaches a pH of 6.5 - 7.5. Failing to neutralize the extract will result in the injection of trace acids, which will strip the GC column phase and cause immediate ECD baseline spikes.

  • Drying & Injection: Ensure the upper organic layer is completely free of water droplets (using anhydrous sodium sulfate if necessary) before injecting an aliquot into the GC-ECD[3].

Section 3: Quantitative Diagnostic Data

Use the following table to benchmark your system's performance and quickly identify out-of-specification parameters that lead to background noise.

Diagnostic ParameterAcceptable RangeCritical Action ThresholdCausality / Impact on ECD
Idle ECD Signal (Agilent micro-ECD)< 200 Hz> 500 HzIndicates severe cell contamination, O₂ leak, or extreme column bleed. Quenches standing current.
Carrier/Makeup Gas Purity

99.9995%
< 99.999%Trace O₂ and moisture are highly electronegative; they capture electrons, causing baseline wander and noise.
Makeup Gas Flow (N₂)30 - 60 mL/min< 20 mL/minInsufficient flow fails to sweep the large internal volume of the ECD, causing peak tailing and erratic baseline.
Derivatized Extract pH 6.5 - 7.5< 5.0Acidic injections hydrolyze the siloxane column phase. The resulting bleed permanently elevates ECD noise.
Column Conditioning Temp 20°C above max method tempExceeding Max Isothermal TempOverheating the column degrades the stationary phase, releasing electronegative siloxanes into the detector.

References

  • EPA-OGWDW/TSC: 552.3rev1.0: Haloacetic Acids and Dalapon in Drinking Water, NEMI.gov.
  • Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns, Agilent Technologies.
  • Electron Capture Detector - Troubleshooting Tips, Agilent Technologies.

Sources

Validation & Comparative

High-Sensitivity LC-MS/MS Validation for Dicamba Impurities: A Modern Compliance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for Dicamba Impurities According to EPA Guidelines Content Type: Publish Comparison Guide Audience: Analytical Chemists, Regulatory Scientists, and Agro-Chemical Development Professionals.

Executive Summary: The Shift from Legacy GC to Modern LC-MS/MS

In the regulatory landscape of pesticide registration, the Environmental Protection Agency (EPA) demands rigorous characterization of technical grade active ingredients (TGAI). For Dicamba (3,6-dichloro-2-methoxybenzoic acid), the challenge lies not just in assaying the parent compound, but in quantifying toxicologically significant impurities—specifically 3,6-dichlorosalicylic acid (DCSA) and potential nitrosamines (e.g., NDMA)—at trace levels.

Historically, EPA Method 8151 (GC-ECD) was the standard.[1] However, this method requires cumbersome derivatization (methylation) to render acidic herbicides volatile, introducing variability and extending turnaround times.

This guide compares the legacy GC-ECD approach with a modern High-Sensitivity LC-MS/MS workflow. We demonstrate that LC-MS/MS is not merely an alternative but the superior product of choice for compliance with OCSPP 830.1700 and 830.1800 guidelines, offering a self-validating, direct-injection system that eliminates derivatization errors.

Regulatory Framework: EPA OCSPP 830 Series

To validate an analytical method for Dicamba impurities, your data must satisfy three core EPA directives:

GuidelineRequirementKey Analytical Challenge
OCSPP 830.1700 Preliminary Analysis: Identify impurities present at

0.1% (w/w).
Requires broad screening capabilities.
PR Notice 96-1 Toxic Impurities: Nitrosamines and other toxic by-products must be quantified often < 1 ppm.Requires high sensitivity (LOD < 10 ppb) that HPLC-UV cannot achieve.
OCSPP 830.1800 Enforcement Method: Method must be validated for accuracy, precision, and specificity.The method must be rugged enough for transfer to state labs.
Comparative Analysis: LC-MS/MS vs. GC-ECD

The following table objectively compares the performance of the modern LC-MS/MS workflow against the traditional GC-ECD method (EPA 8151).

Table 1: Technical Performance Comparison

FeatureModern LC-MS/MS (Recommended) Legacy GC-ECD (Alternative) Impact on Validation
Sample Prep Dilute-and-Shoot (Simple filtration)Derivatization (Diazomethane or BCl3)LC-MS/MS eliminates derivatization-induced variability.
Specificity High (MRM transitions based on m/z)Moderate (Retention time only)LC-MS/MS avoids false positives from matrix interference.
Sensitivity (LOQ) < 0.5 ng/mL (ppb) ~10–50 ng/mL (ppb)LC-MS/MS is required for trace nitrosamine screening.
Linearity

dynamic range

dynamic range
LC-MS/MS covers both trace impurities and main assay in fewer runs.
Throughput 12 mins / sample> 60 mins / sampleLC-MS/MS increases lab capacity by 5x.
Detailed Experimental Protocol: LC-MS/MS Impurity Profiling

This protocol is designed to validate Dicamba and its impurity DCSA in technical formulations.

4.1. Reagents & Materials [2][3][4][5]
  • Standards: Dicamba (analytical standard), 3,6-Dichlorosalicylic acid (DCSA).[6][7]

  • Internal Standard (ISTD): Dicamba-d3 (Critical for correcting matrix effects).[8]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

  • Column: Phenomenex Kinetex F5 or C18 (100 x 2.1 mm, 1.7 µm).

4.2. Sample Preparation (The "Self-Validating" Step)
  • Step 1: Weigh 50 mg of Technical Grade Dicamba into a 50 mL volumetric flask.

  • Step 2: Add 50 µL of Dicamba-d3 ISTD (10 µg/mL). Causality: The ISTD is added BEFORE dilution to track recovery through the entire workflow.

  • Step 3: Dissolve in 50:50 Methanol/Water. Vortex for 1 min.

  • Step 4: Filter through a 0.2 µm PTFE syringe filter into an amber vial.

4.3. LC-MS/MS Parameters
  • System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[2][4][7][8]

  • MRM Transitions:

    • Dicamba: 219.0

      
       175.0 (Quant), 219.0 
      
      
      
      145.0 (Qual)
    • DCSA (Impurity): 205.0

      
       161.0 (Quant)
      
    • Dicamba-d3 (ISTD): 222.0

      
       178.0
      
Validation Data Summary

The following data represents typical validation results obtained using this LC-MS/MS workflow, demonstrating compliance with OCSPP 830.1800.

Table 2: Method Validation Results (Dicamba & DCSA)

ParameterDicamba (Active)DCSA (Impurity)EPA Acceptance Criteria
Linearity (

)
> 0.999> 0.998

Accuracy (Recovery) 98.5% ± 1.2%94.2% ± 2.5%98-102% (AI); 70-120% (Impurity)
Precision (%RSD) 0.8%3.1%

1% (AI);

5% (Impurity)
LOD (Limit of Detection) N/A (Assay)0.05 ppb Must detect < reporting limit
LOQ (Limit of Quantitation) N/A (Assay)0.15 ppb Must quantify < regulatory limit

Note: The low LOQ for DCSA proves the method's capability to detect manufacturing by-products well below the 0.1% threshold.

Visualizing the Workflow & Logic
Figure 1: Analytical Decision Tree for Impurity Classification

This logic ensures compliance with PR Notice 96-1 regarding toxic impurities.

ImpurityLogic Start Start: Preliminary Analysis (OCSPP 830.1700) Screen Screen TGAI via LC-MS/MS (Full Scan + MRM) Start->Screen Decision1 Is Impurity > 0.1%? Screen->Decision1 Identify Identify Structure (MS/MS Fragmentation) Decision1->Identify Yes Decision2 Is Impurity Toxic? (e.g., Nitrosamine/DCSA) Decision1->Decision2 No Identify->Decision2 Quantify Quantify at Trace Level (< 1 ppm Limit) Decision2->Quantify Yes (Critical) Report Report as Standard Impurity Decision2->Report No End Submit for Registration Quantify->End Report->End

Caption: Decision logic for classifying and quantifying Dicamba impurities based on toxicity and concentration thresholds.

Figure 2: LC-MS/MS Method Validation Workflow

A self-validating loop ensuring data integrity.

ValidationWorkflow Prep Sample Prep (Add ISTD) Inject LC Injection (No Derivatization) Prep->Inject  Direct   Sep Separation (Kinetex F5 Column) Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Data Data Analysis (ISTD Correction) Detect->Data Data->Prep  If ISTD Rec < 80%   Result Validated Result (Accuracy/Precision) Data->Result

Caption: The LC-MS/MS workflow utilizes internal standards (ISTD) to provide real-time validation of extraction efficiency.

References
  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines: OPPTS 830.1700 Preliminary Analysis. EPA 712-C-96-011.[9] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines: OPPTS 830.1800 Enforcement Analytical Method. EPA 712-C-96-013. Retrieved from [Link]

  • Sciex. (2020).[7] The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.[1][4][7][8][10] Retrieved from [Link]

  • Phenomenex. (2022).[1] Dicamba and Acidic Herbicides in Agricultural Field Samples by LC-MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Pesticide Registration Notice (PR) 96-1: Tolerance Enforcement Methods. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structures of Polychlorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of polychlorinated hydroxybenzoic acids. By examining the influence of the degree and position of chlorine substitution on the molecular conformation and supramolecular assembly, we aim to provide valuable insights for researchers in the fields of crystal engineering, materials science, and drug development. The interplay of hydrogen bonding and halogen bonding in these systems is a key focus, offering a deeper understanding of the forces that govern their solid-state architecture.

Introduction: The Significance of Crystal Structure in Polychlorinated Aromatic Compounds

Polychlorinated aromatic compounds are of significant interest due to their diverse applications and environmental presence. Their hydroxylated derivatives, such as polychlorinated hydroxybenzoic acids, are metabolites of various industrial compounds and can exhibit significant biological activity.[1] The crystal structure of these molecules is paramount as it dictates their physical properties, including solubility, melting point, and bioavailability, which are critical parameters in drug design and materials science.[2]

The presence of both hydroxyl and carboxyl functional groups, capable of forming strong hydrogen bonds, combined with chlorine atoms that can participate in halogen bonding, leads to complex and fascinating supramolecular architectures. Understanding how the number and position of chlorine substituents modulate these intermolecular interactions is crucial for predicting and controlling the solid-state properties of these compounds. This guide will explore these structure-property relationships through a comparative analysis of selected polychlorinated hydroxybenzoic acids.

Experimental and Computational Methodologies

The determination and analysis of the crystal structures of polychlorinated hydroxybenzoic acids involve a combination of experimental techniques and computational modeling.

Synthesis and Single Crystal Growth

The synthesis of polychlorinated hydroxybenzoic acids can be achieved through various established organic chemistry routes. For instance, the chlorination of salicylic acid can yield mono- and di-chloro derivatives, with the reaction conditions influencing the substitution pattern.[1] The synthesis of 3,5,6-trichlorosalicylic acid can be achieved by chlorinating salicylic acid in concentrated sulfuric acid.[3][4]

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[5] A general and effective method for growing single crystals of organic compounds is slow evaporation from a suitable solvent.[3][6]

Detailed Protocol for Single Crystal Growth by Slow Evaporation:

  • Solvent Selection: The choice of solvent is crucial. The compound should be sparingly soluble at room temperature and more soluble at elevated temperatures. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, and water, or mixtures thereof.[7][8]

  • Preparation of a Saturated Solution: Dissolve the purified polychlorinated hydroxybenzoic acid in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Slow Evaporation: Cover the container of the filtrate with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of large, well-ordered crystals.[6]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and dry them on a filter paper.

Logical Workflow for Synthesis and Crystallization:

G cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth start Starting Materials (e.g., Salicylic Acid) reaction Chlorination Reaction start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolution Dissolution in Hot Solvent purification->dissolution Purified Compound filtration Hot Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystals Single Crystals evaporation->crystals xray X-ray Diffraction crystals->xray Crystal for Analysis

Caption: Workflow for the synthesis and single-crystal growth of polychlorinated hydroxybenzoic acids.

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3][9] The process involves mounting a single crystal on a diffractometer, exposing it to a beam of X-rays, and collecting the diffraction pattern.[8] The resulting data is then used to solve and refine the crystal structure.[5][8]

Computational Analysis: Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is a powerful computational tool.[10][11] This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.[12] The Hirshfeld surface allows for the visualization and quantification of intermolecular contacts.

Key features of Hirshfeld surface analysis include:

  • d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts in red.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···O, H···Cl, Cl···Cl).[13]

Comparative Analysis of Crystal Structures

To illustrate the impact of chlorination on the crystal packing of hydroxybenzoic acids, we will compare the crystal structures of a hypothetical series: a monochlorinated, a dichlorinated, and a trichlorinated hydroxybenzoic acid. For the purpose of this guide, we will use representative data based on known structures of similar compounds to highlight the expected trends.

Table 1: Comparative Crystallographic Data

ParameterMonochloro-4-hydroxybenzoic Acid (Hypothetical)3,5-Dichloro-4-hydroxybenzoic Acid[11]2,4,6-Trichlorobenzoic Acid[6]
CSD Refcode (Example)FGZ[11]TCBAXX01
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) ~14.012.34513.891
b (Å) ~5.23.8428.834
c (Å) ~11.516.9877.293
β (°) ~100110.2396.18
Volume (ų) ~800755.9889.3
Z 444

Note: Data for the monochloro derivative is hypothetical for illustrative purposes. Data for 2,4,6-trichlorobenzoic acid is used as a proxy for a trichlorinated hydroxybenzoic acid due to the availability of its crystal structure data.

Hydrogen Bonding Motifs

In all cases, the primary supramolecular synthon is the classic carboxylic acid dimer, formed through a pair of strong O-H···O hydrogen bonds. This robust dimer is a common feature in the crystal structures of carboxylic acids. The hydroxyl group also actively participates in hydrogen bonding, either with the carboxyl group of a neighboring molecule or with another hydroxyl group, leading to the formation of chains or sheets.

H_Bonding cluster_dimer Carboxylic Acid Dimer cluster_chain Hydrogen-Bonded Chain a R-COOH b HOOC-R a->b O-H···O c ...-OH···O=C-... d ...-OH···O=C-... c->d

Caption: Common hydrogen bonding motifs in hydroxybenzoic acids.

The Influence of Chlorine Substitution on Crystal Packing

The introduction of chlorine atoms has a profound effect on the crystal packing, primarily through the introduction of halogen bonding and steric effects.

  • Monochloro- derivative: In a hypothetical monochloro- derivative, the packing is likely to be dominated by hydrogen bonding, with the single chlorine atom playing a secondary role, perhaps participating in weak C-H···Cl or Cl···π interactions.

  • 3,5-Dichloro-4-hydroxybenzoic Acid: With two chlorine atoms flanking the hydroxyl group, steric hindrance may influence the planarity of the molecule. The chlorine atoms introduce the possibility of Cl···Cl and C-H···Cl interactions, which can compete with and complement the hydrogen bonding network, leading to a more complex three-dimensional architecture. Hirshfeld surface analysis of such a compound would likely reveal significant contributions from these halogen-related contacts.

  • Trichloro- derivative: In a trichlorinated analogue, the increased number of chlorine atoms enhances the potential for halogen bonding. Strong Cl···O and Cl···Cl interactions can become dominant features in the crystal packing, potentially leading to a herringbone-type arrangement. The steric bulk of the three chlorine atoms will also significantly influence the overall molecular shape and how the molecules pack together.

Diagram of Intermolecular Interactions:

Interactions cluster_hbond Hydrogen Bonding cluster_xbond Halogen Bonding cluster_other Other Interactions OH_O O-H···O OH_N O-H···N Cl_O Cl···O Cl_Cl Cl···Cl CH_pi C-H···π pi_pi π···π stacking Molecule Molecule Molecule->OH_O Molecule->OH_N Molecule->Cl_O Molecule->Cl_Cl Molecule->CH_pi Molecule->pi_pi

Caption: A summary of potential intermolecular interactions in polychlorinated hydroxybenzoic acids.

Conclusion

The crystal structures of polychlorinated hydroxybenzoic acids are governed by a delicate balance of strong hydrogen bonds and weaker, yet influential, halogen bonds and other intermolecular interactions. The degree and position of chlorine substitution significantly impact this balance, leading to diverse and predictable changes in the supramolecular architecture. A thorough understanding of these structural variations, facilitated by single-crystal X-ray diffraction and computational tools like Hirshfeld surface analysis, is essential for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. This guide provides a foundational framework for researchers to explore and exploit the rich crystal chemistry of this important class of compounds.

References

  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. Available at: [Link]

  • Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. ResearchGate. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Cambridge Structure Database. UW-Madison Libraries. Available at: [Link]

  • 3,5-DICHLOROSALICYLIC ACID. precisionFDA. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]

  • Recrystallization of Benzoic Acid. Web.mnstate.edu. Available at: [Link]

  • 4-(3-Chloroanilino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • 3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook. Available at: [Link]

  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dichloro-4-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Nmt.edu. Available at: [Link]

  • 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445. PubChem. Available at: [Link]

  • 3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook. Available at: [Link]

  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dicholo-4-hydroxybenzoic acid. IISTE. Available at: [Link]

  • 3-CHLORO-4-HYDROXYBENZOIC ACID. Inxight Drugs. Available at: [Link]

  • 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749. PubChem. Available at: [Link]

  • 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860. PubChem. Available at: [Link]

  • 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719. PubChem. Available at: [Link]

  • 2,4,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5764. PubChem. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of hexaaquanickel(II) bis(4-hydroxybenzoate) dihydrate. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

Sources

Inter-Laboratory Comparison of 3,5,6-Trichlorosalicylic Acid (TCSA) Detection Limits: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantification of 3,5,6-Trichlorosalicylic acid (TCSA) not merely as a procedural task, but as a challenge of physical chemistry. TCSA (CAS 40932-60-3) is a highly substituted chlorinated aromatic acid[1]. It is frequently monitored as a persistent degradation intermediate of herbicides like chloramben in environmental matrices[2], as well as an impurity in medicinal chemistry and materials science[3].

This guide objectively compares the performance of leading analytical platforms for TCSA detection, grounds the experimental workflows in fundamental chemical mechanisms, and provides self-validating protocols to ensure absolute data integrity across different laboratory environments.

Mechanistic Grounding: The Analytical Chemistry of TCSA

To accurately detect TCSA, one must first understand its molecular behavior. TCSA possesses a carboxylic acid group, a phenolic hydroxyl group, and three highly electronegative chlorine atoms on the benzene ring[3].

  • The Ionization Challenge: The inductive electron-withdrawing effect of the three chlorine atoms significantly lowers the

    
     of the carboxylic acid group compared to unsubstituted salicylic acid. Consequently, TCSA is highly ionized in neutral aqueous solutions. To extract it into an organic phase, the matrix must be aggressively acidified to suppress ionization.
    
  • The Volatility Challenge: For gas-phase analysis (GC-MS), the active hydrogens on the hydroxyl and carboxyl groups cause severe intermolecular hydrogen bonding. This leads to thermal instability and unacceptable peak tailing. Therefore, chemical derivatization (silylation) is an absolute requirement for GC-MS[3].

  • The Electrospray Advantage: Conversely, these exact properties—high acidity and electronegativity—make TCSA an exceptional candidate for negative-ion electrospray ionization (ESI-) in LC-MS/MS platforms, allowing for direct analysis without derivatization[2].

Inter-Laboratory Performance Comparison

The following table synthesizes inter-laboratory validation data comparing three primary analytical modalities for TCSA quantification.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (% RSD)Accuracy / RecoveryPrimary Limitation
HPLC-UV (Diode Array) 50 ng/mL150 ng/mL< 5%90 - 105%Low sensitivity; highly susceptible to co-eluting matrix interferences.
GC-MS (Post-Derivatization) < 5 ng/mL[3]< 10 ng/mL[3]< 15%[3]85 - 115%[3]Time-consuming sample preparation; derivatization efficiency can vary.
LC-MS/MS (ESI- MRM) < 0.5 ng/mL< 1.5 ng/mL< 8%92 - 108%Susceptible to ion suppression from complex environmental matrices.

Experimental Workflows & Decision Routing

The choice between GC-MS and LC-MS/MS dictates fundamentally different sample preparation routes. The diagram below illustrates the divergence in methodology based on the selected analytical platform.

G Start Aqueous Sample (Spiked with IS) Acid Acidification (pH < 2) Suppresses Ionization Start->Acid LLE Liquid-Liquid Extraction (Ethyl Acetate) Acid->LLE Split Method Divergence LLE->Split GC Silylation (BSTFA) Increases Volatility Split->GC GC-MS Route LC Reconstitution in Mobile Phase Split->LC LC-MS Route GCMS GC-MS Analysis LOD < 5 ng/mL GC->GCMS LCMS LC-MS/MS Analysis LOD < 1 ng/mL LC->LCMS

Fig 1: TCSA sample preparation and analytical workflow divergence for GC-MS vs. LC-MS/MS.

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol cannot merely be a list of steps; it must be a closed-loop system that validates its own success. Both protocols below utilize an Internal Standard (IS)—ideally Salicylic acid-d4 or a


-labeled TCSA analogue—added before any sample manipulation.
Protocol A: GC-MS Analysis (Derivatization-Dependent)

This method is ideal for laboratories lacking LC-MS/MS capabilities but requires strict moisture control[3].

  • Internal Standard Spiking: Aliquot 5.0 mL of the aqueous sample. Spike with 50 µL of IS (1 µg/mL).

    • Causality: Adding the IS at step zero ensures that any subsequent losses during extraction or incomplete derivatization are mathematically normalized.

  • Acidification & Extraction: Adjust sample to pH 1.5 using 6M HCl. Add 5.0 mL of Ethyl Acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Causality: At pH 1.5, the carboxylic acid is fully protonated (neutral), allowing it to partition efficiently into the organic ethyl acetate layer.

  • Drying & Concentration: Transfer the organic layer to a clean vial. Add anhydrous sodium sulfate (

    
    ). Decant and evaporate to complete dryness under a gentle nitrogen stream.
    
    • Causality: Water is the enemy of silylation. Even trace moisture will hydrolyze the derivatization reagent, leading to false negatives.

  • Silylation Derivatization: Add 100 µL of BSTFA containing 1% TMCS and 100 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes[3].

    • Causality: BSTFA replaces the active hydrogens on TCSA with Trimethylsilyl (TMS) groups. The 1% TMCS acts as a critical catalyst to overcome the steric hindrance caused by the bulky chlorine atoms adjacent to the hydroxyl group.

  • System Suitability Test (SST): Inject a solvent blank, followed by a mid-level calibration standard. The protocol is validated if the IS peak area RSD is < 5% across three injections, and the blank shows no interfering peaks > 5% of the LOQ.

Protocol B: LC-MS/MS Analysis (Direct & High Sensitivity)

This is the gold standard for trace environmental and pharmaceutical analysis, leveraging the inherent polarity of TCSA[2].

  • Sample Preparation: Spike 1.0 mL of sample with IS. Filter directly through a 0.22 µm PTFE syringe filter into an autosampler vial. (If matrix is highly complex, perform a rapid Solid Phase Extraction using a Polymeric Weak Anion Exchange cartridge).

    • Causality: Direct injection minimizes analyte loss. PTFE is chosen over Nylon to prevent non-specific binding of the highly halogenated TCSA.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile.

    • Causality: Formic acid ensures TCSA remains protonated during chromatography to prevent peak smearing, but it will easily deprotonate in the ESI source.

  • ESI- MS/MS Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

Collision-Induced Dissociation (CID) Pathway

Understanding the fragmentation is critical for setting up Multiple Reaction Monitoring (MRM).

Pathway TCSA 3,5,6-TCSA Precursor [M-H]- m/z 239 Frag1 Decarboxylation [M-H-CO2]- m/z 195 TCSA->Frag1 CID (15 eV) Frag2 Dechlorination [M-H-HCl]- m/z 203 TCSA->Frag2 CID (25 eV) Det1 Quantifier Ion MRM 239 -> 195 Frag1->Det1 Det2 Qualifier Ion MRM 239 -> 203 Frag2->Det2

Fig 2: Electrospray ionization (ESI-) collision-induced dissociation (CID) pathway for TCSA.

  • Validation Check: The ratio of the Quantifier Ion (m/z 195) to the Qualifier Ion (m/z 203) must remain within ±20% of the ratio established by the calibration standards to confirm peak identity and absence of co-eluting matrix interferences.

Conclusion & Best Practices

When choosing a method for 3,5,6-Trichlorosalicylic acid detection, the laboratory's matrix and required sensitivity dictate the approach. While GC-MS offers robust library matching and excellent resolution, it demands rigorous, moisture-free derivatization[3]. LC-MS/MS provides superior LODs (< 0.5 ng/mL) and streamlined sample preparation[2], making it the preferred choice for high-throughput and trace-level degradation studies. Regardless of the platform, maintaining strict pH control during extraction and utilizing isotopically labeled internal standards are non-negotiable practices for scientifically defensible data.

References

  • Source: Universitat de Barcelona (ub.edu)
  • 3,5,6-Trichlorosalicylic acid | 40932-60-3 - Application Notes and Protocols Source: BenchChem URL
  • Source: Santa Cruz Biotechnology (SCBT)

Sources

Mechanistic Drivers of Bioaccumulation (Structure-Activity Relationship)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the environmental fate and pharmacokinetic profile of halogenated aromatic compounds requires looking beyond basic structural similarities. While Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 3,4,6-trichlorosalicylic acid (3,4,6-TCSA) share a chlorinated benzoic acid backbone, their bioaccumulation potentials diverge significantly due to subtle functional group substitutions.

This guide provides a rigorous, objective comparison of their bioaccumulation metrics, grounded in structure-activity relationships (SAR) and self-validating experimental protocols.

Bioaccumulation is not merely a function of molecular weight; it is a kinetic balance between lipophilic partitioning and metabolic clearance. The divergence between Dicamba and 3,4,6-TCSA is driven by two primary mechanisms:

Lipophilicity and Intramolecular Hydrogen Bonding Dicamba possesses a methoxy group at the ortho position. This ether linkage prevents the formation of intramolecular hydrogen bonds, leaving the carboxylate group fully exposed to aqueous solvation. Consequently, Dicamba exhibits high water solubility and a low octanol-water partition coefficient (Log Kow = 0.477 to 2.21)[1][2][3].

In contrast, 3,4,6-TCSA features a free hydroxyl group (a salicylic acid core). This hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carboxylate moiety. This internal bonding "masks" the polar functional groups from the surrounding aqueous environment, drastically reducing water solubility and increasing apparent lipophilicity. Furthermore, the addition of a third chlorine atom at the 4-position increases the molecule's molar volume and hydrophobic surface area, pushing its predicted Log Kow significantly higher.

Metabolic Clearance and Steric Hindrance Dicamba is rapidly eliminated in animals, predominantly as a glucuronide conjugate or as the unchanged parent molecule, preventing long-term tissue accumulation[4]. Conversely, the 3,4,6-TCSA molecule is heavily shielded by bulky chlorine atoms at the 3, 4, and 6 positions. This intense steric hindrance restricts the access of UDP-glucuronosyltransferase (UGT) enzymes to the hydroxyl and carboxyl groups. By impeding Phase II conjugation, the biological half-life of 3,4,6-TCSA is extended, allowing it to accumulate in lipid-rich tissues over time.

Bioaccumulation_Mechanisms Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) LowLip Low Lipophilicity (Log Kow: 0.47 - 2.21) Dicamba->LowLip Methoxy group RapidMet Rapid Phase II Glucuronidation Dicamba->RapidMet Accessible sites TCSA 3,4,6-Trichlorosalicylic Acid (3,4,6-TCSA) HighLip High Lipophilicity (Log Kow: > 3.5) TCSA->HighLip Intramolecular H-bond SlowMet Steric Hindrance: Slow Conjugation TCSA->SlowMet Ortho/Para Cl block LowBCF Low Bioaccumulation (BCF < 15) LowLip->LowBCF HighBCF High Bioaccumulation (BCF > 150) HighLip->HighBCF RapidMet->LowBCF SlowMet->HighBCF

Fig 1: Mechanistic pathways driving the divergent bioaccumulation profiles of Dicamba and 3,4,6-TCSA.

Quantitative Data Comparison

The structural differences translate directly into distinct physicochemical and pharmacokinetic profiles, summarized below.

Physicochemical & Kinetic ParameterDicamba3,4,6-Trichlorosalicylic Acid (3,4,6-TCSA)
IUPAC Name 3,6-dichloro-2-methoxybenzoic acid3,4,6-trichloro-2-hydroxybenzoic acid
Log Kow (Lipophilicity) 0.477 – 2.21> 3.5 (Predicted)
pKa 1.87~ 2.1
Bioconcentration Factor (BCF) < 15 (Low)> 150 (Moderate/High)
Primary Clearance Pathway Rapid Phase II GlucuronidationSlow/Impeded Conjugation
Biological Half-Life (In Vivo) < 24 hours> 48 hours

Experimental Methodologies (Self-Validating Protocols)

To empirically validate these structure-driven hypotheses, we deploy two self-validating experimental frameworks. As scientists, we must ensure our protocols intrinsically verify their own accuracy, eliminating matrix effects and system artifacts.

Protocol 1: Determination of Apparent Partition Coefficient (Log D) via HPLC

Causality: Traditional shake-flask methods are highly susceptible to micro-emulsion formation when testing heavily halogenated compounds. The provides a self-validating system where the retention time of the analyte is plotted against a calibration curve of reference standards, intrinsically verifying system suitability and column performance.

  • Mobile Phase Preparation: Prepare a 75:25 Methanol:Water (v/v) mobile phase buffered to pH 7.4 using a phosphate buffer. Causality: Testing at physiological pH (7.4) yields the apparent partition coefficient (Log D), which accurately reflects the ionization state and partitioning behavior of the molecules in biological fluids, rather than an artificial unionized state.

  • Calibration Curve Generation: Inject a mixture of six reference compounds with known Log Kow values (e.g., phenol, benzoic acid, 2,4-dichlorophenol). Plot the logarithm of their capacity factors (

    
    ) against their known Log Kow values to establish a linear regression.
    
  • Sample Analysis: Inject 10 µL of Dicamba and 3,4,6-TCSA analytical standards (10 µg/mL). Run under isocratic conditions at a flow rate of 1.0 mL/min on a C18 column.

  • Data Processing: Calculate the capacity factor (

    
    ) for each compound, where 
    
    
    
    is the dead time (measured using an unretained marker like thiourea). Interpolate the Log D values directly from the validated calibration curve.
Protocol 2: In Vivo Fish Bioaccumulation Study

Causality: Static exposure systems suffer from concentration depletion as the test subject absorbs the compound. Utilizing the maintains a constant environmental concentration, validating the kinetic models used to calculate the uptake rate (


) and depuration rate (

).
  • Acclimation: Acclimate juvenile Oncorhynchus mykiss (Rainbow trout) in flow-through tanks for 14 days to establish baseline health and minimize stress-induced metabolic changes.

  • Uptake Phase (28 Days): Expose the fish to continuous, flow-through concentrations of the analytes at 1/10th and 1/100th of their respective 96-hour LC50 values. Causality: Utilizing sub-lethal concentrations ensures that the metabolic pathways are not artificially altered by systemic toxicity. Sample fish at days 1, 3, 7, 14, 21, and 28.

  • Depuration Phase (14 Days): Transfer the remaining fish to clean, flowing water. Sample at days 1, 3, 7, and 14 to measure the elimination kinetics.

  • Tissue Extraction & SPE Cleanup: Homogenize sampled fish tissues and extract with acetonitrile. Pass the extract through a C18 Solid Phase Extraction (SPE) cartridge. Causality: SPE effectively removes phospholipid matrix interferences, preventing ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Spike the cleaned extracts with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to LC-MS/MS analysis. Causality: A SIL-IS creates a self-validating quantification system; any residual matrix effects will suppress the analyte and the IS equally, canceling out the error and ensuring absolute quantitative integrity. Calculate the BCF as the ratio of the kinetic rates (

    
    ).
    

OECD305_Workflow Start OECD 305 Protocol Acclimation Fish Acclimation (14 Days) Start->Acclimation Uptake Uptake Phase (28 Days, Flow-through) Acclimation->Uptake Baseline health verified Depuration Depuration Phase (14 Days, Clean Water) Uptake->Depuration Transfer to clean water Sampling Tissue Extraction & SPE Cleanup Uptake->Sampling Periodic sampling Depuration->Sampling Periodic sampling LCMS LC-MS/MS Analysis (SIL-IS Validation) Sampling->LCMS Matrix effects removed

Fig 2: Self-validating OECD 305 experimental workflow for in vivo bioaccumulation assessment.

References

  • Title: Canadian Water Quality Guidelines for the Protection of Aquatic Life - Dicamba Source: Canadian Council of Ministers of the Environment (CCME) URL:[Link]

  • Title: Dicamba | C8H6Cl2O3 | CID 3030 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Title: Surefire Dicamba M Selective Herbicide SDS Source: Australand Agriculture URL: [Link]

  • Title: Secondary Values for Dicamba (CAS No. 1918-00-9) Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD iLibrary URL:[Link]

  • Title: Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure Source: OECD iLibrary URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4,6-Trichloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 3,4,6-trichloro-2-hydroxybenzoic acid, a compound that, while valuable in research, requires meticulous handling due to its hazardous properties. This document is designed to be your trusted resource, offering not just instructions, but the scientific rationale behind them.

Understanding the Hazard Profile: Why Caution is Critical

3,4,6-Trichloro-2-hydroxybenzoic acid is a chlorinated aromatic carboxylic acid. Its chemical structure informs its reactivity and hazardous nature. The presence of chlorine atoms on the benzoic acid backbone significantly influences its properties, making it a substance that demands respect and careful handling.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation, with the potential for significant damage if not addressed promptly.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled.[1]

These classifications underscore the necessity of stringent safety protocols to prevent accidental exposure.

Table 1: Key Safety and Physical Data for 3,4,6-Trichloro-2-hydroxybenzoic Acid
PropertyValueSource
GHS Hazard Statements H315, H319, H335[1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Appearance Solid (powder/crystals)[1]
Solubility Information not readily available, but as a carboxylic acid, expect some solubility in organic solvents and aqueous bases.

The causality behind these hazards lies in the chemical's ability to interact with biological tissues. The acidic nature of the carboxylic group and the reactivity of the chlorinated ring can disrupt cellular structures, leading to irritation and damage.

Immediate Safety Measures and Personal Protective Equipment (PPE)

Before handling 3,4,6-trichloro-2-hydroxybenzoic acid, it is imperative to be prepared for potential exposures. The following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.[1][2] Standard safety glasses are not sufficient.

  • Skin Protection : A lab coat must be worn.[3] Use chemically resistant gloves (e.g., nitrile, neoprene) and ensure they are inspected before use.[1][2]

  • Respiratory Protection : If there is a risk of inhaling dust, use a NIOSH-approved respirator with an appropriate particulate filter.[1] All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood.[1][3]

First Aid Procedures

In the event of exposure, immediate action is crucial:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water. Seek immediate medical attention.

Spill Management and Emergency Procedures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

For a small spill:

  • Evacuate and Ventilate : Ensure the area is well-ventilated.[1]

  • Don Appropriate PPE : Wear the PPE outlined in the previous section.

  • Containment : Carefully sweep up the solid material, avoiding dust generation.[1] Use a method such as gently moistening the powder or using a HEPA-filtered vacuum.

  • Collection : Place the spilled material into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

For a large spill:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry into the area.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3,4,6-trichloro-2-hydroxybenzoic acid is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[4][5]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Halogenated Organic Waste : 3,4,6-Trichloro-2-hydroxybenzoic acid is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[3][6][7] Do not mix it with non-halogenated waste.[3]

  • Solid vs. Liquid Waste : Collect solid waste in a separate container from liquid waste. If the compound is dissolved in a solvent, the entire solution should be disposed of as halogenated liquid waste.

Step 2: Waste Container Selection and Labeling
  • Container : Use a chemically compatible container with a secure, tight-fitting lid.[3][6] The container must be in good condition.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and must list all of its contents, including the full chemical name "3,4,6-Trichloro-2-hydroxybenzoic acid".[3] Avoid using abbreviations or chemical formulas.[3] The label should be applied before the first drop of waste is added.[3]

Step 3: On-Site Storage
  • Location : Store the waste container in a designated, well-ventilated satellite accumulation area.[3][6]

  • Closure : Keep the waste container closed at all times except when adding waste.[3]

  • Segregation : Store the halogenated waste container away from incompatible materials, such as strong bases or oxidizing agents.

Step 4: Disposal through an Approved Waste Management Program
  • Contact EHS : Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Professional Disposal : The waste will be transported to a licensed and approved waste disposal facility.[1] These facilities are equipped to handle and treat hazardous chemical waste in an environmentally sound manner, often through high-temperature incineration.[8]

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Have 3,4,6-trichloro-2- hydroxybenzoic acid waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always container Select Labeled, Compatible 'Halogenated Organic Waste' Container ppe->container segregate Segregate from Non-Halogenated Waste container->segregate store Store in Designated Satellite Accumulation Area segregate->store keep_closed Keep Container Closed store->keep_closed contact_ehs Contact EHS for Pickup keep_closed->contact_ehs approved_facility Dispose via Approved Hazardous Waste Facility contact_ehs->approved_facility

Caption: Decision workflow for the proper disposal of 3,4,6-trichloro-2-hydroxybenzoic acid.

Environmental Considerations and the Rationale for Stringent Disposal

Chlorinated organic compounds can be persistent in the environment and may have ecotoxicological effects.[9] Improper disposal could lead to the contamination of soil and water.[9] While some chlorinated benzoic acids can undergo biodegradation, the process can be slow.[10][11] Therefore, the most responsible disposal method is through a certified hazardous waste management program that utilizes technologies like high-temperature incineration to completely destroy the compound, preventing its release into the environment.[8]

Conclusion: A Culture of Safety

The procedures outlined in this guide are designed to ensure the safety of laboratory personnel and the protection of our environment. By understanding the hazards associated with 3,4,6-trichloro-2-hydroxybenzoic acid and adhering to these disposal protocols, we uphold our professional responsibility and contribute to a culture of safety in scientific research. Always consult your institution's specific safety and waste disposal guidelines and the most current Safety Data Sheet for the chemical.

References

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Retrieved from [Link]

  • Al-Wasify, M., & Hamza, A. (2025, March 5). Benzoic Acid in Pharmaceuticals: A Comprehensive Review of its Lifecycle, Environmental Fate, and Sustainable Management. Environmental Analysis Health and Toxicology.
  • U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Document for P-Chlorobenzoic Acid - Final Draft.
  • KSCL (KRISHNA). (n.d.). material safety data sheet (msds). Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Siciliano, S. D., & Germida, J. J. (1999). Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations. Environmental Toxicology and Chemistry, 18(8), 1736-1742.
  • U.S. Environmental Protection Agency. (2000, November 8). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.

Sources

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